3-Fluoro-4-methyl-DL-phenylglycine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(3-fluoro-4-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-5-2-3-6(4-7(5)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVSYYUISCXCSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379137 | |
| Record name | 3-Fluoro-4-methyl-DL-phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261951-76-2 | |
| Record name | 3-Fluoro-4-methyl-DL-phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-methyl-DL-phenylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-methyl-DL-phenylglycine is a synthetic, non-proteinogenic amino acid that holds significant interest for researchers in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a methyl group onto the phenyl ring of the phenylglycine scaffold can profoundly influence its biological activity, metabolic stability, and pharmacokinetic profile. Fluorine, with its high electronegativity and small van der Waals radius, can modulate pKa values, enhance binding affinity to target proteins, and block sites of metabolic degradation.[1] This guide provides a comprehensive overview of the known and estimated physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization.
Chemical Structure and Core Properties
The foundational step in understanding any molecule is a thorough characterization of its basic physicochemical properties. While specific experimental data for this compound is not extensively reported in the literature, we can infer and estimate several key parameters based on its structure and data from closely related analogs.
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound | 3-Fluoro-DL-phenylglycine (Analog) | 4-Fluoro-DL-phenylglycine (Analog) | Phenylglycine (Parent) |
| Molecular Formula | C₉H₁₀FNO₂[2] | C₈H₈FNO₂[3] | C₈H₈FNO₂[4] | C₈H₉NO₂[5] |
| Molecular Weight | 183.18 g/mol [2] | 169.15 g/mol [3] | 169.15 g/mol [4] | 151.16 g/mol [5] |
| Melting Point (°C) | Estimated: >250 (decomposes) | >250[3] | >300[6] | 290[5] |
| Boiling Point (°C) | Estimated: ~290-310 (decomposes) | 286.5 at 760 mmHg[3] | Not available | Not applicable |
| Solubility | Estimated: Slightly soluble in water; soluble in dilute acids and bases. | Not specified | Not specified | Slightly soluble in water |
| pKa (Carboxyl) | Estimated: ~2.0 - 2.5 | Not specified | Not specified | 2.2 |
| pKa (Ammonium) | Estimated: ~9.0 - 9.5 | Not specified | Not specified | 9.2 |
Synthesis of this compound
The synthesis of this compound can be approached through established methods for α-amino acid synthesis, with the Strecker synthesis being a prominent and versatile route.[7][8][9] This method involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.
Part 1: Synthesis of the Precursor Aldehyde (3-Fluoro-4-methylbenzaldehyde)
The starting material for the Strecker synthesis is the corresponding aldehyde. 3-Fluoro-4-methylbenzaldehyde can be synthesized from 4-methylbenzaldehyde.[10][11]
Caption: Synthetic workflow for this compound.
Part 2: Strecker Synthesis Protocol
-
Reaction Setup: In a well-ventilated fume hood, dissolve 3-Fluoro-4-methylbenzaldehyde in a suitable solvent such as methanol or ethanol.[10][11][]
-
Addition of Reagents: To the stirred solution, add an aqueous solution of ammonium chloride followed by an aqueous solution of sodium cyanide. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: The progress of the reaction to form the α-aminonitrile can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: Once the formation of the α-aminonitrile is complete, the reaction mixture is subjected to acidic hydrolysis (e.g., using concentrated HCl) and heated to reflux.
-
Isolation and Purification: After hydrolysis, the reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product. The crude product can be collected by filtration and purified by recrystallization.
Physicochemical Characterization: Experimental Protocols
Solubility Determination
The solubility of this compound can be determined in various solvents (e.g., water, ethanol, buffers of different pH) using the following protocol:
-
Sample Preparation: Add an excess amount of the solid amino acid to a known volume of the solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the vials to separate the undissolved solid.
-
Quantification: Carefully withdraw a known volume of the supernatant and determine the concentration of the dissolved amino acid using a suitable analytical method, such as UV-Vis spectroscopy (if the compound has a chromophore) or by evaporating the solvent and weighing the residue.
pKa Determination by Potentiometric Titration
The acid dissociation constants (pKa) of the carboxylic acid and amino groups can be determined by potentiometric titration.[13]
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in deionized water.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for confirming the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of hydrogen atoms. Expected signals would include those for the aromatic protons (with splitting patterns influenced by the fluorine and methyl substituents), the α-hydrogen, and the amine protons.[13][14][15][16][17]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon, the α-carbon, and the aromatic carbons. The carbon signals in the phenyl ring will show coupling to the fluorine atom.[18]
-
¹⁹F NMR: Fluorine NMR is a highly sensitive technique for fluorinated compounds. A single signal is expected for the fluorine atom on the phenyl ring, and its chemical shift will be indicative of its electronic environment.[19][20][21][22][23]
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
-
O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹
-
N-H stretch (amine): Medium bands around 3000-3300 cm⁻¹
-
C=O stretch (carboxylic acid): Strong band around 1700-1725 cm⁻¹
-
C-F stretch: Strong band in the region of 1000-1400 cm⁻¹[24][25]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum will provide the exact mass, confirming the elemental composition. Fragmentation patterns can also provide structural information.[26][27]
Applications in Drug Discovery and Research
Fluorinated amino acids like this compound are valuable tools in drug discovery for several reasons:
-
Metabolic Stability: The C-F bond is very strong, and the introduction of fluorine can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.
-
Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially enhancing binding affinity and potency.
-
Conformational Control: The steric and electronic properties of the fluoro and methyl groups can influence the preferred conformation of the molecule, which can be crucial for its biological activity.
-
¹⁹F NMR Probe: The fluorine atom serves as a sensitive probe for studying drug-target interactions using ¹⁹F NMR spectroscopy.[19][20][21][22][23]
Chiral Resolution
As the described synthesis yields a racemic (DL) mixture, chiral resolution is often necessary to isolate the individual D- and L-enantiomers, which may exhibit different biological activities. Common methods for resolving racemic amino acids include:
-
Diastereomeric Salt Formation: Reaction with a chiral resolving agent (e.g., tartaric acid or a chiral amine) to form diastereomeric salts that can be separated by fractional crystallization.[28]
-
Enzymatic Resolution: Utilizing enzymes that selectively act on one enantiomer, allowing for the separation of the unreacted enantiomer.[29][30][31]
-
Chiral Chromatography: Using a chiral stationary phase in high-performance liquid chromatography (HPLC) to separate the enantiomers.[32]
Conclusion
This compound represents a promising building block for the development of novel therapeutics. While specific experimental data for this compound is limited, this guide provides a framework for its synthesis and comprehensive physicochemical characterization based on well-established methodologies and data from closely related analogs. The detailed protocols and theoretical background presented herein are intended to empower researchers to explore the full potential of this and other fluorinated amino acids in their drug discovery and development endeavors.
References
- Tamizawa, H., & Bender, M. L. (1974). Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins. J. Biol. Chem., 249, 2130-2134.
-
PubChem. (n.d.). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. In PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of alpha-Chiral Primary Amines by (1)H NMR Spectroscopy. In PubMed. [Link]
-
Journal of the American Chemical Society. (2023, January 5). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. [Link]
-
National Center for Biotechnology Information. (n.d.). Solid state 19F NMR parameters of fluorine-labeled amino acids. Part I: aromatic substituents. In PubMed. [Link]
-
ResearchGate. (n.d.). optical resolution of d,l-phenylglycine and chiral separation mechanism using an enantioselective membrane of vancomycin. [Link]
-
Amerigo Scientific. (n.d.). 3-Fluoro-4-methylbenzaldehyde (98%). [Link]
-
ACS Publications. (2014, October 7). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology. [Link]
-
ResearchGate. (n.d.). Enzymic resolution of DL-phenylglycine. [Link]
-
Kessels SA. (n.d.). Resolution processes. [Link]
-
PubChem. (n.d.). L-Phenylglycine. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2025, August 10). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1 H NMR Spectroscopy. [Link]
-
American Chemical Society. (n.d.). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of r-Chiral Primary Amines by 1H NMR Spectroscopy. [Link]
-
OPUS. (n.d.). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. [Link]
-
ScienceDirect. (2022, December 31). Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. [Link]
-
National Center for Biotechnology Information. (2021, October 10). Enzymatic synthesis of fluorinated compounds. PubMed. [Link]
-
ACS Publications. (n.d.). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry. [Link]
-
The Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). [Link]
-
National Center for Biotechnology Information. (2024, August 22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC. [Link]
-
Frontiers. (2022, August 4). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. [Link]
-
SciSpace. (2021, October 9). Enzymatic synthesis of fluorinated compounds. [Link]
-
PubChem. (n.d.). 3-Fluorophenylalanine. National Center for Biotechnology Information. [Link]
-
The Innovation. (n.d.). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. [Link]
-
National Center for Biotechnology Information. (n.d.). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. PMC. [Link]
-
ResearchGate. (n.d.). Enzymatic synthesis of racemic 2‐phenylglycinol derivatives (racemic reference substances). [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]
-
ResearchGate. (n.d.). FTIR spectra for derivative (12). [Link]
-
Chemsrc. (2025, August 21). 4-Fluoro-L-phenylalanine. [Link]
-
PubChem. (n.d.). p-Fluorophenylalanine. National Center for Biotechnology Information. [Link]
-
BuyersGuideChem. (n.d.). 3-Fluoro-DL-phenylglycine. [Link]
-
SpectraBase. (n.d.). N-Phenylglycine - Optional[13C NMR] - Chemical Shifts. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
SpectraBase. (n.d.). N-Phenylglycine methyl ester - Optional[MS (GC)] - Spectrum. [Link]
-
MDPI. (n.d.). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. [Link]
-
Wikipedia. (n.d.). Phenylglycine. [Link]
-
Wikipedia. (n.d.). N-Phenylglycine. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H10FNO2 | CID 2774627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Fluoro-DL-phenylglycine | 7292-74-2 - BuyersGuideChem [buyersguidechem.com]
- 4. scbt.com [scbt.com]
- 5. Phenylglycine - Wikipedia [en.wikipedia.org]
- 6. 7292-73-1 Cas No. | 4-Fluoro-DL-phenylglycine | Apollo [store.apolloscientific.co.uk]
- 7. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 8. Strecker Synthesis [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 3-Fluoro-4-methylbenzaldehyde 98 177756-62-6 [sigmaaldrich.com]
- 11. 3-Fluoro-4-methylbenzaldehyde (98%) - Amerigo Scientific [amerigoscientific.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of alpha-Chiral Primary Amines by (1)H NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210) [hmdb.ca]
- 18. spectrabase.com [spectrabase.com]
- 19. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Solid state 19F NMR parameters of fluorine-labeled amino acids. Part I: aromatic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. par.nsf.gov [par.nsf.gov]
- 24. L-Phenylglycine | C8H9NO2 | CID 99291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. 3-Fluorophenylalanine | C9H10FNO2 | CID 9976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. spectrabase.com [spectrabase.com]
- 28. Resolution processes [kesselssa.com]
- 29. US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins - Google Patents [patents.google.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of fluorinated phenylglycine derivatives
An In-depth Technical Guide to the Biological Activity of Fluorinated Phenylglycine Derivatives
Authored by a Senior Application Scientist
Foreword: The Strategic Imperative of Fluorine in Phenylglycine Scaffolds
The deliberate introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1][2][3][4] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile.[3][4][5] When applied to the phenylglycine scaffold, a privileged structure in its own right due to its presence in numerous natural products and its utility as a chiral building block, fluorination unlocks a vast new landscape of biological activities.[6][7][8][9]
This guide provides an in-depth exploration of the biological activities of fluorinated phenylglycine derivatives. We will move beyond a simple cataloging of effects to dissect the underlying mechanisms, structure-activity relationships (SAR), and the experimental rationale for their evaluation. The protocols and insights herein are designed for the practicing researcher, scientist, and drug development professional, reflecting a synthesis of established literature and field-proven experience.
Part 1: Anticancer Activity - Exploiting Metabolic Pathways
The proliferation of cancer cells often involves the upregulation of specific metabolic pathways, such as amino acid transport. Fluorinated phenylglycine derivatives can act as "Trojan horses," leveraging these pathways to gain entry into cells and exert cytotoxic effects.
Mechanism of Action: Amino Acid Transporter Hijacking
A key mechanism for the anticancer effect of certain fluorinated aromatic amino acids is their active transport into cancer cells. Research on human breast cancer cells (MCF-7) has demonstrated that analogues like L-p-fluorophenylalanine are taken up by the L-type amino acid transporter (System L).[10] This transporter is frequently overexpressed in various cancers to meet the high demand for essential amino acids. Once inside, these fraudulent amino acids can be mistakenly incorporated into proteins or otherwise disrupt cellular metabolism, leading to irreversible growth inhibition.[10]
Below is a diagram illustrating this proposed mechanism of cellular uptake and subsequent activity.
Caption: Uptake of L-p-fluorophenylalanine via System L transporter in cancer cells.
Structure-Activity Relationship (SAR) Insights
The position and number of fluorine substitutions on the phenyl ring are critical determinants of activity. Studies have shown that specific fluorination patterns can significantly enhance cytotoxicity. For instance, fluorinated derivatives of the camptothecin-related molecule FL118 demonstrated that fluoroaryl groups at position 7 could substantially boost antitumor efficacy, with some derivatives showing IC₅₀ values in the low nanomolar range.[11] This highlights the role of fluorine in optimizing interactions with the molecular target, which in the case of camptothecin analogues is topoisomerase I.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the reported cytotoxic activities of representative fluorinated phenylglycine analogues against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| L-p-Fluorophenylalanine | MCF-7 (Breast) | ~15 | [10] |
| L-4-Fluorotryptophan | MCF-7 (Breast) | ~3 | [10] |
| L-6-Fluorotryptophan | MCF-7 (Breast) | ~10 | [10] |
| Compound 7n (FL118 Deriv.) | A549 (Lung) | 0.009 | [11] |
| Compound 7l (FL118 Deriv.) | Multiple | 0.012 - 0.026 | [11] |
| 4,5-Diphenyl-lepidiline Deriv. (9a) | HeLa (Cervical) | 0.019 | [12] |
Experimental Protocol: Cell Proliferation Assay (ATP-based)
This protocol outlines a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of fluorinated phenylglycine derivatives. The use of an ATP-based assay (e.g., CellTiter-Glo®) is advantageous as ATP levels are a direct indicator of metabolically active, viable cells.
Objective: To quantify the dose-dependent cytotoxic/cytostatic effect of test compounds on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Fluorinated phenylglycine derivatives (solubilized in DMSO)
-
Sterile, white-walled, 96-well microplates
-
ATP-based luminescence assay reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 90 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2x concentration serial dilution of the test compounds in complete medium. Start with a high concentration (e.g., 200 µM) and perform 1:3 dilutions. Include a vehicle control (DMSO at the highest concentration used, typically <0.5%) and a positive control (e.g., doxorubicin).
-
Dosing: Add 90 µL of the 2x compound dilutions to the corresponding wells on the cell plate. This brings the final volume to 180 µL and the compound concentration to 1x.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Assay:
-
Equilibrate the plate and the ATP-based assay reagent to room temperature (~30 minutes).
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Analysis:
-
Subtract the average background luminescence (wells with medium only).
-
Normalize the data by setting the vehicle control as 100% viability.
-
Plot the normalized viability (%) against the log of the compound concentration.
-
Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
-
Part 2: Antimicrobial Activity - Targeting Bacterial Cell Wall Synthesis and Beyond
Fluorinated amino acids and their derivatives present a promising avenue for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.[13] Their mechanisms often involve the inhibition of essential bacterial enzymes.
Mechanism of Action: Enzyme Inhibition
A classic target for antibacterial agents is the enzyme alanine racemase, which is crucial for the synthesis of the D-alanine component of the bacterial cell wall peptidoglycan. Halovinylglycine compounds, including fluorinated variants, have been identified as efficient inhibitors of this enzyme.[14] By preventing the formation of D-alanine, these compounds effectively halt cell wall construction, leading to bacterial lysis. Some fluorinated peptidomimetics also exert their effect by disrupting the bacterial cell membrane, a mechanism common to many antimicrobial peptides.[15][16]
The workflow for identifying and characterizing such antimicrobial compounds is outlined below.
Caption: Workflow for discovery of new fluorinated antimicrobial agents.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol follows the standard broth microdilution method to determine the MIC of a compound against a bacterial strain.
Objective: To find the lowest concentration of a test compound that visibly inhibits the growth of a target bacterium.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, MRSA)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, round-bottom microplates
-
Test compounds dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., vancomycin)
Procedure:
-
Compound Plating: In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12. Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will contain only CAMHB.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or with a plate reader measuring absorbance at 600 nm.
Part 3: Neurological Activity - Modulating Synaptic Transmission
Phenylglycine derivatives are well-known for their ability to interact with glutamate receptors, which are central to synaptic transmission in the central nervous system.[17][18] Fluorination provides a powerful tool to fine-tune the potency and selectivity of these compounds for specific receptor subtypes.
Mechanism of Action: Glutamate Receptor Modulation
Phenylglycine derivatives can act as antagonists or agonists at metabotropic glutamate receptors (mGluRs) and N-methyl-D-aspartate (NMDA) receptors.[17][19] For example, (R,S)-4-phosphonophenylglycine ((R,S)-PPG), a selective group III mGluR agonist, has demonstrated neuroprotective effects against excitotoxicity in immature rats.[20] Glutamate-induced excitotoxicity is a key pathological mechanism in conditions like stroke and neurodegenerative diseases.[19][21] By agonizing inhibitory mGluRs, these compounds can dampen excessive glutamate signaling and prevent neuronal death.
The introduction of fluorine can alter the electronic distribution of the phenyl ring, thereby modifying the compound's binding affinity and selectivity for different receptor subtypes. This allows for the development of more precise pharmacological tools to dissect and potentially treat neurological disorders.
Caption: Neuroprotection by mGluR agonism of fluorinated phenylglycine derivatives.
Experimental Protocol: In Vitro Excitotoxicity Assay
This protocol describes a method to assess the neuroprotective potential of fluorinated phenylglycine derivatives against glutamate-induced cell death in primary neuronal cultures.
Objective: To determine if test compounds can protect neurons from excitotoxic insults.
Materials:
-
Primary rat hippocampal or cortical neurons cultured for ~14 days in vitro (DIV).
-
Neurobasal medium with B27 supplement.
-
Glutamate stock solution.
-
Test compounds (fluorinated phenylglycine derivatives).
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit.
-
Plate reader for absorbance measurements.
Procedure:
-
Pre-treatment: In a 96-well plate of mature neurons, replace half of the culture medium with fresh medium containing the test compounds at 2x final concentration. Incubate for 1 hour at 37°C.
-
Excitotoxic Insult: Add glutamate to the wells to achieve a final concentration known to induce significant cell death (e.g., 50-100 µM). Include control wells with no glutamate (vehicle) and wells with glutamate but no test compound (positive control for toxicity).
-
Incubation: Incubate for 24 hours at 37°C.
-
LDH Assay:
-
Collect 50 µL of supernatant from each well and transfer to a new 96-well plate.
-
Prepare a "maximum LDH release" control by adding lysis buffer to untreated wells for 45 minutes before collecting the supernatant.
-
Add 50 µL of the LDH assay reaction mixture to each supernatant sample.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition: Add 50 µL of stop solution and measure the absorbance at 490 nm.
-
Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
-
Determine the percentage of neuroprotection afforded by the test compounds by comparing the cytotoxicity in their presence to the cytotoxicity with glutamate alone.
-
Part 4: Synthesis Strategies
The biological evaluation of these derivatives is predicated on their efficient and selective synthesis. Recent advances have provided several powerful methods for introducing fluorine into the phenylglycine core.
Key Synthetic Approaches
-
Nucleophilic Fluorination: This classic approach often uses reagents like diethylaminosulfur trifluoride (DAST) to displace a hydroxyl group on a precursor molecule with a fluorine atom.[22] It is a reliable method for late-stage fluorination.
-
Metal-Catalyzed C-H Functionalization: A more modern and atom-economical approach involves the direct replacement of a carbon-hydrogen bond on the aromatic ring with a carbon-fluorine bond. Palladium catalysis, often using a directing group, has proven effective for this transformation, allowing for site-selective fluorination of complex molecules.[22][23][24]
The choice of synthetic route is a critical experimental decision, dictated by the desired fluorination pattern, required stereochemistry, and the overall complexity of the target molecule.
Conclusion and Future Outlook
Fluorinated phenylglycine derivatives represent a rich and versatile class of compounds with significant therapeutic potential across oncology, infectious diseases, and neurology. The strategic incorporation of fluorine allows for the fine-tuning of biological activity, leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties.[2][22][25] Future work will undoubtedly focus on developing more sophisticated stereoselective synthetic methods and exploring novel biological targets. The use of ¹⁸F-labeled phenylglycine derivatives for positron emission tomography (PET) imaging in oncology is another exciting frontier, offering the potential to non-invasively monitor tumor metabolism and response to therapy.[26] As our understanding of the intricate interplay between fluorine's unique properties and biological systems deepens, this remarkable class of molecules will continue to be a source of valuable new therapeutic agents and research tools.
References
-
Kuhn, K., et al. (2008). Intracellular uptake and inhibitory activity of aromatic fluorinated amino acids in human breast cancer cells. ChemMedChem, 3(10), 1558-1563. [Link]
-
Moughty, B., et al. (2022). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 27(21), 7235. [Link]
-
Grembecka, J., et al. (2019). Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases. Molecules, 24(18), 3369. [Link]
-
Laverman, P., et al. (2004). Fluorinated amino acids for tumour imaging with positron emission tomography. European Journal of Nuclear Medicine and Molecular Imaging, 31(12), 1615-1622. [Link]
-
Ojima, I. (2013). Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. Journal of Fluorine Chemistry, 154, 2-17. [Link]
-
Patchett, A. A., et al. (1988). Antibacterial activities of fluorovinyl- and chlorovinylglycine and several derived dipeptides. Antimicrobial Agents and Chemotherapy, 32(3), 319-323. [Link]
-
Leroux, F. R., & Schlosser, M. (2011). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Current Topics in Medicinal Chemistry, 11(12), 1476-1493. [Link]
-
Li, W., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(11), 2636. [Link]
-
Al-Masoudi, N. A., et al. (2022). Selected examples of fluorinated amino acids and their modes of action. Journal of Fluorine Chemistry, 255-256, 109968. [Link]
-
Kiel University. (2024). Novel synthesis of fluorinated molecules with potential in drug research developed. Kiel University News. [Link]
-
Jane, D. E., et al. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). Neuropharmacology, 34(8), 851-856. [Link]
-
Jane, D. E., et al. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). Neuropharmacology, 34(8), 851-856. [Link]
-
Leong, K. F., et al. (2025). Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. Journal of Hematology & Oncology, 18(1), 1-23. [Link]
-
Silverman, R. B. (2001). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Journal of Fluorine Chemistry, 108(1), 3-13. [Link]
-
Bruno, O., et al. (2015). Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors. Bioorganic & Medicinal Chemistry, 23(13), 3482-3494. [Link]
-
Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(34), 6845-6874. [Link]
-
Sánchez-Pérez, A. M., et al. (2003). Trialkylglycines: A New Family of Compounds With in Vivo Neuroprotective Activity. CNS Drug Reviews, 9(3), 263-274. [Link]
-
Franzyk, H., et al. (2018). Fluorinated antimicrobial lysine-based peptidomimetics with activity against methicillin-resistant Staphylococcus pseudintermedius. Journal of Peptide Science, 24(9), e3098. [Link]
-
Giménez-Llort, L., et al. (2007). Neuroprotection against excitotoxicity by N-alkylglycines in rat hippocampal neurons. Journal of Alzheimer's Disease, 11(3), 329-342. [Link]
-
Kumar, A., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. MedChemComm, 12(7), 1279-1288. [Link]
-
Folbergrová, J., et al. (2008). Neuroprotective effect of (R, S)-4-phosphonophenylglycine against neuronal damage associated with homocysteic acid-induced seizures in immature rats. Epilepsy Research, 80(2-3), 176-184. [Link]
-
Al-Ghorbani, M., et al. (2019). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Bioorganic Chemistry, 85, 439-450. [Link]
-
Li, T., et al. (2018). Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. Bioorganic & Medicinal Chemistry, 26(18), 5071-5082. [Link]
-
National University of Singapore. (2025). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. Chemistry & Biodiversity, 19(12), e202200957. [Link]
-
Yang, X., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3563. [Link]
-
Mlostoń, G., et al. (2022). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 27(19), 6619. [Link]
-
Laga, E., et al. (2025). o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations. Molecules, 30(2), 236. [Link]
-
De la Torre, B. G., & Albericio, F. (2021). Fluorinated O-phenylserine residues enhance the broad-spectrum antimicrobial activity of ultrashort cationic lipopeptides. Journal of Fluorine Chemistry, 241, 109685. [Link]
-
Al-Zoubi, R. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(7), 3043. [Link]
-
Yilmaz, V. T., et al. (2017). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1424-1430. [Link]
-
ResearchGate. (2025). FDA-Approved Fluorinated Anticancer Drugs. [Link]
-
Salwiczek, M., et al. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 41(6), 2135-2171. [Link]
-
Utley, A. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(2), 006. [Link]
-
ResearchGate. (2018). Fluorinated nucleotide-sugars as enzyme inhibitors or inactivators. [Link]
-
Ruiz-López, J., et al. (2021). Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. Pharmaceutics, 13(10), 1546. [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (2025). Synthesis of Benzoyl glycine and Anti-bacterial screening. [Link]
-
Wang, Y., et al. (2023). Bioactive molecular family construction: Design, optimization and antifungal mechanism study of novel 2-phenylglycine derivatives. Arabian Journal of Chemistry, 16(4), 104618. [Link]
-
Int J Pharm Chem Anal. (2025). Synthesis of Benzoyl glycine and Anti-bacterial screening. [Link]
-
Zhang, L., et al. (2018). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. RSC Advances, 8(26), 14381-14393. [Link]
-
Müller, K., et al. (2007). The Importance of Fluorine in the Life Science Industry. CHIMIA International Journal for Chemistry, 61(4), 173-189. [Link]
-
Jarząb, A., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 27(13), 4268. [Link]
-
Süssmuth, R. D., & Müller, M. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1195-1207. [Link]
-
Gusev, E. I., et al. (2000). [Neuroprotective effects of glycine in the acute period of ischemic stroke]. Zhurnal Nevrologii i Psikhiatrii Imeni S.S. Korsakova, 100(3), 33-38. [Link]
-
ResearchGate. (2025). Phenyl glycine incorporated glitazones as promising novel antidiabetic agents through PPARγ agonism: Design, synthesis and preclinical studies. [Link]
Sources
- 1. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. chimia.ch [chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 10. Intracellular uptake and inhibitory activity of aromatic fluorinated amino acids in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibacterial activities of fluorovinyl- and chlorovinylglycine and several derived dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorinated antimicrobial lysine-based peptidomimetics with activity against methicillin-resistant Staphylococcus pseudintermedius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Trialkylglycines: a new family of compounds with in vivo neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neuroprotective effect of (R, S)-4-phosphonophenylglycine against neuronal damage associated with homocysteic acid-induced seizures in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neuroprotection against excitotoxicity by N-alkylglycines in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains [mdpi.com]
- 23. Novel synthesis of fluorinated molecules with potential in drug research developed [nachrichten.idw-online.de]
- 24. mdpi.com [mdpi.com]
- 25. Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Fluorinated amino acids for tumour imaging with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Fluoro-4-methyl-DL-phenylglycine (CAS 261951-76-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-4-methyl-DL-phenylglycine is a non-proteinogenic amino acid, a class of molecules with significant and expanding applications in medicinal chemistry and drug discovery. The strategic incorporation of fluorine into the phenylglycine scaffold can profoundly influence the molecule's physicochemical properties, including lipophilicity and metabolic stability, making it an attractive building block for novel therapeutics. This guide provides a comprehensive technical overview of this compound, covering its chemical and physical characteristics, established synthetic routes, analytical characterization, and potential applications in the pharmaceutical sciences.
Introduction: The Significance of Fluorinated Non-Proteinogenic Amino Acids
Non-proteinogenic amino acids, those not found among the 20 common protein-building amino acids, offer a vast and largely untapped chemical space for the design of novel bioactive molecules.[1] Their structural diversity allows for the fine-tuning of peptide and small molecule drug candidates to enhance efficacy, improve pharmacokinetic profiles, and introduce novel functionalities.
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate biological activity.[2] The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to:
-
Increased Metabolic Stability: The C-F bond is resistant to enzymatic cleavage, which can prolong the in vivo half-life of a drug.
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.
-
Improved Lipophilicity: The introduction of fluorine can increase a molecule's ability to cross cell membranes.
This compound combines the structural features of a non-proteinogenic amino acid with the benefits of fluorination, making it a promising candidate for incorporation into a wide range of therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 261951-76-2 | N/A |
| Molecular Formula | C9H10FNO2 | [3] |
| Molecular Weight | 183.18 g/mol | [3][4] |
| Physical Form | Solid | [5][6] |
| Melting Point | Data not available for this specific compound. However, the structurally similar 4-Fluoro-DL-phenylglycine has a melting point of >300 °C, suggesting a high melting point for the title compound. | [7] |
| Solubility | Data not available. Expected to be soluble in aqueous acidic and basic solutions, with limited solubility in nonpolar organic solvents. | N/A |
| pKa | Data not available. Expected to have two pKa values corresponding to the carboxylic acid (around 2-3) and the amino group (around 9-10). | N/A |
Synthesis of this compound
The synthesis of α-amino acids is a well-established field of organic chemistry, with several robust methods available. The Strecker and Bucherer-Bergs syntheses are two of the most common and versatile approaches for the preparation of racemic α-amino acids like this compound.[8][9]
Strecker Synthesis: A Foundational Approach
The Strecker synthesis is a three-component reaction involving an aldehyde, ammonia, and cyanide, followed by hydrolysis to yield the α-amino acid.[8][10]
Caption: Strecker synthesis workflow for this compound.
-
Formation of the α-Aminonitrile:
-
To a solution of 3-fluoro-4-methylbenzaldehyde in a suitable solvent (e.g., methanol), add an aqueous solution of ammonium chloride followed by an aqueous solution of sodium cyanide.
-
The reaction is typically stirred at room temperature. The progress can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting aldehyde.
-
Upon completion, the α-aminonitrile intermediate is extracted into an organic solvent.
-
-
Hydrolysis to the Amino Acid:
-
The crude α-aminonitrile is then subjected to hydrolysis, typically under acidic conditions (e.g., refluxing with aqueous HCl).[1]
-
This step converts the nitrile group to a carboxylic acid.
-
After hydrolysis, the reaction mixture is neutralized to precipitate the amino acid.
-
The crude this compound can be purified by recrystallization.
-
Rationale for Experimental Choices:
-
The use of ammonium chloride provides a source of both ammonia and a mild acid to catalyze imine formation.[10]
-
Acidic hydrolysis is a standard and effective method for converting nitriles to carboxylic acids.
Bucherer-Bergs Synthesis: A Multicomponent Route to Hydantoins
The Bucherer-Bergs reaction is another powerful multicomponent reaction that utilizes an aldehyde or ketone, ammonium carbonate, and a cyanide source to produce a hydantoin intermediate.[9][11] This hydantoin can then be hydrolyzed to the desired α-amino acid.
Caption: Bucherer-Bergs synthesis workflow for this compound.
-
Formation of the Hydantoin:
-
A mixture of 3-fluoro-4-methylbenzaldehyde, potassium cyanide, and ammonium carbonate in a solvent such as aqueous ethanol is heated.[9]
-
The reaction is typically carried out in a sealed vessel at elevated temperatures.
-
Upon cooling, the hydantoin intermediate often precipitates from the reaction mixture and can be isolated by filtration.
-
-
Hydrolysis to the Amino Acid:
-
The isolated hydantoin is then hydrolyzed to the amino acid. This is commonly achieved by heating with a strong base, such as barium hydroxide, followed by acidification.
-
The final product, this compound, is then isolated and purified.
-
Rationale for Experimental Choices:
-
The Bucherer-Bergs reaction provides a direct route to a stable, crystalline hydantoin intermediate, which can often be easily purified.[11]
-
Basic hydrolysis of the hydantoin is a high-yielding method to obtain the final amino acid.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be employed.
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons, the α-proton, the amino protons, and the methyl protons. The coupling of the aromatic protons to the fluorine atom would result in characteristic splitting patterns. A ¹H NMR spectrum of the related precursor, 3-fluoro-4-methylaniline, can provide a reference for the aromatic region.[12]
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule. The carbon atoms directly bonded to or in close proximity to the fluorine atom would exhibit characteristic C-F coupling constants.[13]
-
¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique with a wide chemical shift range, making it particularly useful for characterizing fluorinated compounds.[14][15][16] The ¹⁹F NMR spectrum of this compound would show a single resonance, and its chemical shift would be indicative of the electronic environment of the fluorine atom on the aromatic ring.[17][18]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, techniques such as electrospray ionization (ESI) or electron ionization (EI) could be used. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (183.18 g/mol ).[19]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:
-
O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹)
-
N-H stretch of the amino group (~3000-3500 cm⁻¹)
-
C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹)
-
C-F stretch (~1000-1400 cm⁻¹)
-
Aromatic C-H and C=C stretches
Applications in Drug Discovery and Development
As a non-proteinogenic amino acid, this compound has significant potential as a building block in the synthesis of novel pharmaceuticals.
Peptide Synthesis
The incorporation of unnatural amino acids into peptides is a powerful strategy for developing peptide-based drugs with improved properties.[2][20][21] this compound can be used in solid-phase peptide synthesis (SPPS) to introduce unique structural and electronic features into peptide sequences.[22] The fluorinated phenyl group can influence peptide conformation, receptor binding, and resistance to proteolytic degradation. The use of the structurally related 4-Fluoro-DL-phenylglycine in peptide synthesis has been documented.[7]
Pharmaceutical Intermediates
Substituted phenylglycine derivatives are important intermediates in the synthesis of a variety of pharmaceuticals, including antibiotics and other bioactive small molecules. The presence of the fluoro and methyl groups on the aromatic ring of this compound provides handles for further chemical modification, allowing for the generation of diverse compound libraries for drug screening.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis can be achieved through established methods such as the Strecker and Bucherer-Bergs reactions. The strategic incorporation of this fluorinated non-proteinogenic amino acid into peptides and small molecules offers a promising avenue for the development of novel therapeutics with enhanced properties. Further research into the biological activities of compounds containing this unique amino acid is warranted to fully explore its potential in pharmaceutical applications.
References
-
BuyersGuideChem. 3-Fluoro-DL-phenylglycine | 7292-74-2. [Link]
-
Master Organic Chemistry. Strecker Synthesis. [Link]
-
NROChemistry. Strecker Synthesis. [Link]
-
University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]
-
Grokipedia. Strecker amino acid synthesis. [Link]
-
Chem-Station. Strecker Amino Acid Synthesis Mechanism & Examples. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123). [Link]
-
University of Ottawa. 19Flourine NMR. [Link]
-
Wikipedia. Bucherer–Bergs reaction. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Organic Chemistry Portal. Strecker Synthesis. [Link]
-
Cambridge University Press. Bucherer-Bergs Reaction. [Link]
-
Organic Chemistry Portal. Bucherer-Bergs Reaction. [Link]
-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]
-
PubChem. This compound | C9H10FNO2 | CID 2774627. [Link]
-
SpringerLink. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. [Link]
-
PubChem. L-Phenylglycine | C8H9NO2 | CID 99291. [Link]
-
MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
-
ResearchGate. (PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. [Link]
-
ResearchGate. Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions | Request PDF. [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of fluorinated amino acids and peptides. [Link]
-
National Center for Biotechnology Information. Synthesis of intrinsically disordered fluorinated peptides for modular design of high-signal 19F MRI agents. [Link]
-
Pentelute Lab. Rapid Flow-Based Peptide Synthesis. [Link]
-
Semantic Scholar. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. [Link]
-
Masaryk University. NMR SPECTROMETRY OF OTHER IMPORTANT NUKLEI. [Link]
-
PubChem. Phenylglycine, D- | C8H9NO2 | CID 70134. [Link]
Sources
- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 2. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. This compound | C9H10FNO2 | CID 2774627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 4-Fluoro-3-methyl-DL-phenylglycine | 261951-77-3 [sigmaaldrich.com]
- 6. 4-Fluoro-3-methyl-DL-phenylglycine | 261951-77-3 [sigmaaldrich.com]
- 7. 7292-73-1 Cas No. | 4-Fluoro-DL-phenylglycine | Apollo [store.apolloscientific.co.uk]
- 8. grokipedia.com [grokipedia.com]
- 9. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. 3-Fluoro-4-methylaniline(452-77-7) 1H NMR [m.chemicalbook.com]
- 13. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123) [hmdb.ca]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. 19Flourine NMR [chem.ch.huji.ac.il]
- 16. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 17. colorado.edu [colorado.edu]
- 18. 19F [nmr.chem.ucsb.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pentelutelabmit.com [pentelutelabmit.com]
- 22. [PDF] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Expanding the Chemical Diversity of Peptides
An In-Depth Technical Guide to Non-Canonical Amino Acids in Peptide Synthesis
Abstract: The 20 canonical amino acids form the fundamental basis of protein and peptide structure, yet they represent a mere fraction of the chemical diversity achievable in polypeptide chains. The incorporation of non-canonical amino acids (ncAAs) has emerged as a transformative strategy in peptide chemistry, enabling the design of novel therapeutics, biomaterials, and research tools with enhanced properties. This guide provides a comprehensive technical overview of the core methodologies for incorporating ncAAs into synthetic peptides. We will delve into the strategic considerations, practical workflows, and analytical validation required for successful ncAA-containing peptide synthesis, with a focus on solid-phase peptide synthesis (SPPS) and related techniques. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of ncAAs in their work.
The Rationale for Expanding the Genetic Alphabet: Why Use ncAAs?
The introduction of ncAAs into a peptide sequence is a deliberate chemical modification designed to impart specific, desirable properties that are inaccessible with the standard 20 amino acids. The rationale for their use is multifaceted and rooted in overcoming the inherent limitations of natural peptides, such as poor metabolic stability, limited conformational diversity, and a restricted range of functional groups.
Key Advantages of ncAA Incorporation:
-
Enhanced Proteolytic Stability: Native peptides are often rapidly degraded by proteases in vivo, limiting their therapeutic potential. The introduction of ncAAs, particularly at or near cleavage sites, can sterically hinder protease recognition and binding, thereby extending the peptide's circulatory half-life. For example, the use of D-amino acids or N-methylated amino acids can dramatically increase resistance to enzymatic degradation.
-
Conformational Control: The side chains and backbone modifications of ncAAs can be used to impose specific conformational constraints on a peptide. This is critical for stabilizing bioactive conformations, such as α-helices or β-turns, which are often required for high-affinity receptor binding. Proline analogs or α,α-disubstituted amino acids are commonly employed for this purpose.
-
Novel Functionalities: ncAAs can introduce unique chemical functionalities not found in nature. These can include bioorthogonal handles for site-specific labeling and conjugation (e.g., azides, alkynes), fluorescent probes for imaging, or photo-cages for spatiotemporal control of peptide activity.
-
Improved Pharmacokinetic and Pharmacodynamic Properties: By fine-tuning lipophilicity, hydrogen bonding capacity, and overall charge through ncAA substitution, it is possible to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a peptide therapeutic.
Core Methodologies for ncAA Incorporation
The synthesis of peptides containing ncAAs primarily relies on chemical synthesis strategies, with Solid-Phase Peptide Synthesis (SPPS) being the most prevalent and versatile method.
Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Peptide Chemistry
SPPS, pioneered by R. Bruce Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding amino acids in a stepwise fashion. This approach simplifies the purification process, as excess reagents and byproducts are simply washed away after each coupling step.
The two primary SPPS strategies are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, named after the temporary protecting group on the α-amine of the incoming amino acid. Fmoc chemistry is now more widely used due to its milder deprotection conditions (piperidine base) compared to the harsh acid (e.g., trifluoroacetic acid, TFA) required for Boc deprotection.
Workflow for Fmoc-based SPPS of ncAA-containing Peptides:
The general principles of SPPS involve the sequential addition of N-terminally protected amino acids to a growing peptide chain that is covalently linked to a solid support.[1] Each cycle consists of two main steps: the removal of the temporary N-terminal protecting group (deprotection) and the formation of a peptide bond with the incoming amino acid (coupling).[1] After the desired sequence is assembled, a final cleavage step releases the peptide from the resin and removes any permanent side-chain protecting groups.[1]
Detailed Experimental Protocol: Single Coupling Cycle for ncAA Incorporation
-
Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin, depending on whether a C-terminal acid or amide is desired, respectively.[2] Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.[2] Agitate for 5-10 minutes. Drain and repeat this step once more. This removes the Fmoc group from the N-terminal amino acid, exposing a free amine for the next coupling reaction.
-
Washing: Thoroughly wash the resin to remove all traces of piperidine. A typical wash cycle is 3-5 times with DMF, followed by 3 times with dichloromethane (DCM), and finally 3 times with DMF again.
-
ncAA Coupling:
-
In a separate vial, pre-activate the ncAA. Dissolve 3-5 equivalents of the Fmoc-protected ncAA in DMF.
-
Add an equivalent amount of a coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Add 2 equivalents of a base, typically N,N-diisopropylethylamine (DIEA), to the activation mixture.
-
Allow the activation to proceed for 1-2 minutes, then add the activated ncAA solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature with gentle agitation.[1] Reaction times may need to be extended for sterically hindered ncAAs.
-
-
Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A yellow/brown bead color indicates a complete reaction, while a dark blue/purple color signifies incomplete coupling, requiring a second coupling step.
-
Washing: After a successful coupling, wash the resin as described in step 3 to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Challenges and Causality in ncAA Coupling
The incorporation of ncAAs can present unique challenges compared to standard proteinogenic amino acids, primarily due to steric hindrance.
-
Steric Hindrance: Bulky or sterically hindered ncAAs, such as N-methylated or α,α-disubstituted amino acids, can lead to incomplete coupling reactions.[3] This results in the formation of deletion sequences, which are difficult to separate from the desired full-length peptide.
-
Causality: The bulky side chains physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the rate of peptide bond formation.
-
Mitigation Strategies:
-
Use of Stronger Coupling Reagents: Reagents like HATU or PyBOP® are more effective than standard reagents like HBTU for hindered couplings. They form highly reactive activated esters, which can overcome the steric barrier.
-
Extended Reaction Times & Double Coupling: Simply allowing the reaction to proceed for longer (e.g., overnight) or performing the coupling step twice can often drive the reaction to completion.
-
Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate coupling reactions, especially for hindered amino acids.[3] The microwave energy increases molecular motion, leading to more frequent and energetic collisions between the reactants.
-
-
Table 1: Common Coupling Reagents for ncAA Incorporation
| Coupling Reagent | Full Name | Use Case | Notes |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Standard, efficient coupling | A reliable workhorse for most amino acids.[4] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Sterically hindered couplings | More reactive and less prone to racemization than HBTU. |
| PyBOP® | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Sterically hindered couplings, especially N-methyl amino acids | Highly effective for difficult sequences.[4] |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Economical, general-purpose coupling | The HOBt additive minimizes racemization.[4] |
Post-Synthesis Processing and Analysis
Once the peptide chain is fully assembled, it must be cleaved from the resin and all side-chain protecting groups must be removed. The crude product is then purified and its identity confirmed.
Cleavage and Deprotection
The final step of SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of the permanent side-chain protecting groups. This is typically achieved by treating the peptide-resin with a "cleavage cocktail," the composition of which depends on the amino acid sequence.
-
Standard Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
Causality of Cocktail Components:
-
TFA: The strong acid that cleaves the peptide from the acid-labile linker and removes most protecting groups (e.g., Boc, tBu).
-
Scavengers (Phenol, Water, Thioanisole, EDT): These molecules are crucial for quenching the highly reactive carbocations that are generated when protecting groups are cleaved. Without scavengers, these carbocations can re-attach to electron-rich side chains (like Tryptophan or Methionine), leading to undesired side products.
Protocol: Peptide Cleavage and Precipitation
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare the appropriate cleavage cocktail and cool it on ice.
-
Add the cold cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.[1]
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[1]
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold ether 2-3 times to remove scavengers and dissolved protecting groups.
-
Dry the crude peptide under vacuum.
Purification and Analysis
The crude peptide is rarely pure and requires purification, most commonly by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
RP-HPLC: This technique separates the target peptide from deletion sequences, incompletely deprotected peptides, and other impurities based on hydrophobicity. A gradient of increasing organic solvent (typically acetonitrile) in water is used to elute the peptides from a C18 column.
Analytical Verification:
-
Mass Spectrometry (MS): Essential for confirming the identity of the final product. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to measure the molecular weight of the purified peptide, which must match the calculated theoretical mass.
-
Amino Acid Analysis (AAA): A quantitative method to determine the amino acid composition of the peptide, which can be used to confirm the successful and stoichiometric incorporation of the ncAA.
Alternative and Emerging Methodologies
While SPPS is the dominant method, other strategies for ncAA incorporation are gaining traction, particularly for the synthesis of very long peptides or proteins.
-
Native Chemical Ligation (NCL): A powerful technique that allows for the chemoselective ligation of two unprotected peptide segments. One segment must have a C-terminal thioester, and the other must have an N-terminal cysteine. This method is invaluable for synthesizing large proteins and can be used to incorporate ncAAs into specific domains of a larger protein construct.
-
Ribosomal Synthesis via Genetic Code Expansion: This biological approach involves reprogramming the cellular translation machinery to incorporate ncAAs in response to a reassigned codon (typically a stop codon).[5] It requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the desired ncAA and does not cross-react with the host cell's endogenous machinery.[5] This method is powerful for producing ncAA-containing proteins in vivo or in cell-free systems but is limited by the need to engineer a specific orthogonal pair for each new ncAA.[6][7]
Conclusion and Future Outlook
The incorporation of non-canonical amino acids has fundamentally expanded the horizons of peptide science. SPPS remains the most robust and versatile method for generating ncAA-containing peptides, offering precise control over the sequence and chemistry. The challenges posed by sterically hindered ncAAs are increasingly being met with advanced coupling reagents and technologies like microwave-assisted synthesis. As our understanding of peptide structure-activity relationships grows, the strategic incorporation of ncAAs will continue to be a cornerstone of modern drug discovery and biomaterial engineering, enabling the creation of molecules with superior stability, enhanced activity, and novel functionalities. The continued development of both chemical and biological synthesis methods will further accelerate the exploration of the vast chemical space offered by an expanded amino acid alphabet.
References
-
Applied Biosystems. (2006). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Wang, L., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. mSystems, 7(6), e00713-22. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33-50. Retrieved from [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Liu, Y., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. International Journal of Molecular Sciences, 24(13), 10599. Retrieved from [Link]
-
White, C. J., & Vederas, J. C. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters, 14(5), 585-589. Retrieved from [Link]
-
Pless, S. A., & Ahern, C. A. (2013). Incorporation of non-canonical amino acids. Methods in Molecular Biology, 998, 119-136. Retrieved from [Link]
-
Enninful, R., et al. (2024). Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges. Biotechnology and Applied Biochemistry, 71(1), 3-26. Retrieved from [Link]
-
Wang, L., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals, 7(6). Retrieved from [Link]
-
Küchler, M. F., & Budisa, N. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in Microbiology, 8, 153. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. peptide.com [peptide.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Substituents: Deconstructing the Electronic Effects of Fluorine and Methyl Groups on the Phenyl Ring
An In-Depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Executive Summary
In the intricate world of molecular design, particularly within medicinal chemistry, the strategic modification of aromatic scaffolds is a cornerstone of optimizing a molecule's pharmacokinetic and pharmacodynamic profile. Among the vast arsenal of substituents, the humble methyl group and the enigmatic fluorine atom represent two of the most frequently employed, yet fundamentally distinct, modulators of electronic structure. This guide provides a comprehensive exploration of the electronic effects of these two substituents on the phenyl ring. We will dissect their opposing inductive and resonance contributions, quantify their impact using Hammett parameters, validate these effects through experimental methodologies, and contextualize their profound implications in modern drug development.
The Fundamental Dichotomy: Understanding Core Electronic Effects
The influence of a substituent on a phenyl ring is not a monolithic effect but a nuanced interplay of two primary electronic forces: the through-bond inductive effect and the through-space resonance (or mesomeric) effect. The net impact on the ring's electron density and reactivity is determined by the dominant force.
The Inductive Effect (I)
The inductive effect is the polarization of electron density through sigma (σ) bonds, driven by differences in electronegativity between adjacent atoms.
-
Fluorine (-F): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I).[1][2] It pulls electron density away from the ipso-carbon and, to a diminishing extent, from the rest of the phenyl ring. This effect de-riches the entire ring system of electron density.
-
Methyl (-CH₃): The sp³-hybridized carbon of a methyl group is slightly less electronegative than the sp²-hybridized carbon of the phenyl ring. This small difference, combined with the polarization of the C-H bonds, results in the methyl group having a weak electron-donating inductive effect (+I), pushing electron density towards the ring.[3]
Resonance and Hyperconjugation Effects (R/H)
Resonance involves the delocalization of π-electrons or lone pairs across the aromatic system, directly influencing the electron density at the ortho and para positions.
-
Fluorine (-F): Despite its intense inductive pull, fluorine possesses lone pairs of electrons in its 2p orbitals, which are well-matched in size to overlap with the 2p orbitals of the ring carbons.[4] This allows it to donate a lone pair into the ring, a positive resonance effect (+R).[1][4] This donation specifically increases the electron density at the ortho and para positions, as depicted by the resonance structures.
-
Methyl (-CH₃): The methyl group lacks lone pairs for a traditional resonance effect. Instead, it engages in hyperconjugation (+H), often termed "no-bond resonance." This is the delocalization of sigma-electrons from the C-H bonds of the methyl group into the adjacent π-system of the ring.[5][6] Like the +R effect of fluorine, hyperconjugation is an electron-donating phenomenon that enriches the ortho and para positions.[5][7]
The Net Result: A Study in Contrasts
The ultimate electronic character of the substituted ring depends on the vector sum of these competing effects.
-
Fluorobenzene: The potent -I effect of fluorine overwhelmingly dominates its weaker +R effect.[1] The net result is that fluorine is a deactivating group, making the fluorobenzene ring less reactive towards electrophiles than benzene itself. However, because the +R effect selectively enriches the ortho and para positions, it is an ortho, para-directing deactivator .[1]
-
Toluene: For the methyl group, both the weak +I effect and the more significant +H effect are electron-donating.[3][5] These forces work in concert, making the methyl group an activating group. The toluene ring is therefore more reactive towards electrophiles than benzene. The electron donation is directed to the ortho and para positions, making it an ortho, para-directing activator .[5]
Caption: Dominant electronic effects of Fluorine vs. Methyl substituents.
Quantitative Analysis: The Hammett Equation
To move beyond qualitative descriptions, we can use the Hammett equation, a cornerstone of physical organic chemistry, to quantify substituent effects.[8] The equation, log(K/K₀) = σρ , relates the equilibrium constant (K) of a reaction for a substituted reactant to a reference reactant (K₀) through the substituent constant (σ) and the reaction constant (ρ).[8] The sigma (σ) value is a direct measure of the electronic influence of a substituent.
-
σ_meta (σ_m): Primarily reflects the inductive effect.
-
σ_para (σ_p): Reflects a combination of inductive and resonance/hyperconjugation effects.
Table 1: Comparative Electronic Data for -F and -CH₃
| Parameter | Fluorine (-F) | Methyl (-CH₃) | Interpretation |
| Inductive Effect | Strong Withdrawing (-I) | Weak Donating (+I) | Based on electronegativity. |
| Resonance Effect | Donating (+R) | Donating (+H) | Delocalization of lone pairs or σ-electrons. |
| Net Effect | Deactivating | Activating | The sum of inductive and resonance effects. |
| Directing Effect | ortho, para | ortho, para | Determined by the resonance/hyperconjugation component. |
| σ_meta (σ_m) | +0.337[8] | -0.069[8] | F strongly withdraws via induction. CH₃ weakly donates. |
| σ_para (σ_p) | +0.062[8] | -0.170[8] | F's +R effect partially cancels its -I effect. CH₃'s +H and +I effects combine. |
The positive σ values for fluorine confirm its net electron-withdrawing character, while the negative values for methyl confirm its net electron-donating nature. The more negative σ_p value for methyl compared to its σ_m value highlights the significant contribution of hyperconjugation at the para position.
Experimental Validation and Physicochemical Consequences
The theoretical electronic effects manifest in measurable changes to a molecule's physical and chemical properties, most notably its acidity (pKa).
Impact on Acidity of Phenols
The acidity of phenol is determined by the stability of its conjugate base, the phenoxide anion. Electron-withdrawing groups stabilize this negative charge, increasing acidity (lowering pKa), while electron-donating groups destabilize it, decreasing acidity (raising pKa).[9]
-
p-Fluorophenol: The strong -I effect of fluorine stabilizes the negative charge on the phenoxide oxygen, making p-fluorophenol more acidic than phenol.
-
p-Cresol (p-Methylphenol): The +I and +H effects of the methyl group push electron density towards the ring, destabilizing the phenoxide anion and making p-cresol less acidic than phenol.[10]
Table 2: Acidity of Substituted Phenols
| Compound | Substituent (para) | pKa (in water, 25°C) | Effect on Acidity |
| Phenol | -H | 9.95 | Reference |
| p-Fluorophenol | -F | 9.81 | More Acidic |
| p-Cresol | -CH₃ | 10.26 | Less Acidic |
Experimental Protocol: Potentiometric Titration for pKa Determination
This protocol provides a robust method for empirically verifying the data in Table 2.
Objective: To determine the pKa of phenol, p-fluorophenol, and p-cresol.
Methodology:
-
Solution Preparation: Prepare 0.01 M aqueous solutions of each phenolic compound. Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH).
-
Apparatus Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Place 50 mL of a phenolic solution in a beaker with a magnetic stir bar.
-
Titration: Immerse the pH electrode in the solution. Add the NaOH titrant in 0.2 mL increments, recording the pH after each addition.
-
Data Analysis: Plot pH (y-axis) versus volume of NaOH added (x-axis).
-
pKa Determination: The pKa is the pH value at the half-equivalence point (the point where half of the acid has been neutralized). This point corresponds to the midpoint of the steepest part of the titration curve.
Caption: Workflow for experimental pKa determination.
Implications in Drug Development: From Theory to Therapeutics
The choice between fluorine and methyl is a critical decision in lead optimization, with each offering a distinct set of advantages for fine-tuning a drug candidate's properties.[11][12]
The Strategic Role of Fluorine
The unique electronic profile of fluorine has made it indispensable in medicinal chemistry.[11][13]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy >100 kcal/mol).[14] Replacing a metabolically labile C-H bond with a C-F bond can block oxidation by cytochrome P450 enzymes, thereby increasing a drug's half-life and bioavailability.[13][15]
-
pKa Modulation: The potent -I effect of fluorine can significantly lower the pKa of nearby basic functional groups (e.g., amines).[13][16][17] This is a powerful tool to reduce the degree of protonation at physiological pH (7.4), which can improve membrane permeability and cellular uptake.[17]
-
Enhanced Binding Affinity: The polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions within a protein's binding pocket.[18] Fluorine can also act as a weak hydrogen bond acceptor.
-
Lipophilicity Tuning: Fluorination typically increases a molecule's lipophilicity (logP), which can enhance its ability to cross biological membranes and bind to hydrophobic targets.[11][16]
The Versatility of the Methyl Group
The methyl group, while less electronically dramatic, provides essential tools for steric and hydrophobic optimization.
-
Hydrophobic Interactions: As a small, lipophilic group, methyl is ideal for filling small hydrophobic pockets in a receptor active site, increasing binding affinity through favorable van der Waals forces.
-
Steric Guidance: The bulk of a methyl group can be used to enforce a specific conformation of the drug molecule that is optimal for binding. It can also be used to sterically block access to off-target receptors, thereby improving selectivity.
-
Metabolic Handle: In contrast to fluorine's role as a metabolic shield, the C-H bonds of a methyl group can serve as a "soft spot" for metabolic hydroxylation. This can be strategically employed to ensure a drug has an appropriate clearance rate and does not accumulate to toxic levels.
Conclusion
The electronic effects of fluorine and methyl groups on a phenyl ring are a fascinating case of opposing forces yielding distinct, predictable, and therapeutically valuable outcomes. Fluorine, the powerful electron-withdrawing deactivator, offers metabolic stability and pKa modulation through its dominant inductive effect. The methyl group, a classic electron-donating activator, provides a means to enhance hydrophobic interactions and control steric parameters through hyperconjugation. A thorough understanding of this fundamental dichotomy is not merely an academic exercise; it is an essential prerequisite for the rational design of effective and safe small-molecule therapeutics. By leveraging these principles, medicinal chemists can navigate the complex landscape of structure-activity relationships to craft the next generation of innovative medicines.
References
- Title: Fluorine in drug discovery: Role, design and case studies Source: Google Cloud Vertex AI Search URL
-
Title: HYPERCONJUGATION | NO BOND RESONANCE | BAKER NATHAN EFFECT - AdiChemistry Source: AdiChemistry URL: [Link]
-
Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: MDPI URL: [Link]
-
Title: Competing resonance and inductive effects in a substituted benzene Source: Chemistry Stack Exchange URL: [Link]
-
Title: Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Source: ACS Publications - Journal of Medicinal Chemistry URL: [Link]
-
Title: Chemistry - Methyl Group Activating the Benzene Ring Source: The Student Room URL: [Link]
-
Title: The role of fluorine in medicinal chemistry Source: ResearchGate URL: [Link]
-
Title: Data enhanced Hammett-equation: reaction barriers in chemical space Source: RSC Publishing URL: [Link]
-
Title: Does the hyper-conjugation effect take place in a Benzene ring? Source: Quora URL: [Link]
-
Title: The Dark Side of Fluorine Source: PMC - NIH URL: [Link]
-
Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: PMC - PubMed Central URL: [Link]
-
Title: Full article: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]
-
Title: Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Source: Chemistry Stack Exchange URL: [Link]
-
Title: Why is the electron density on a benzene ring greater in fluorobenzene than chlorobenzene even though the -I effect of F>Cl? Source: Quora URL: [Link]
-
Title: Hyperconjugation in a benzyl cation (video) Source: Khan Academy URL: [Link]
-
Title: Hammett equation Source: Wikipedia URL: [Link]
-
Title: Role of Fluorine in Drug Design and Drug Action Source: ResearchGate URL: [Link]
-
Title: Reactivity of Substituted Phenols Toward Alkyl Radicals Source: ACS Publications URL: [Link]
-
Title: Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors Source: PMC - NIH URL: [Link]
-
Title: 8.17: The Effect of Substituents on pKa Source: Chemistry LibreTexts URL: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. thestudentroom.co.uk [thestudentroom.co.uk]
- 4. quora.com [quora.com]
- 5. adichemistry.com [adichemistry.com]
- 6. quora.com [quora.com]
- 7. Khan Academy [khanacademy.org]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Technical Guide for Drug Discovery Professionals: The Expanding Therapeutic Potential of Substituted Phenylglycines
The privileged scaffold of the phenylglycine moiety has long been a cornerstone in medicinal chemistry. Its unique conformational rigidity and versatile substitution patterns offer a powerful platform for designing novel therapeutics that target a wide array of biological systems. This guide provides an in-depth exploration of substituted phenylglycines, from their fundamental chemical properties to their application in cutting-edge drug discovery, offering a technical resource for researchers and scientists in the field.
The Structural and Chemical Foundation of Phenylglycine Scaffolds
Phenylglycine and its derivatives are non-proteinogenic amino acids characterized by a phenyl ring directly attached to the α-carbon of a glycine structure. This seemingly simple arrangement imparts significant conformational constraint compared to aliphatic amino acids, a feature that medicinal chemists exploit to enhance binding affinity and selectivity for specific biological targets.
The true versatility of this scaffold lies in the potential for substitution on the phenyl ring. The introduction of various functional groups (e.g., hydroxyl, halogen, alkyl, and nitro groups) at the ortho, meta, or para positions can dramatically alter the molecule's steric, electronic, and lipophilic properties. These modifications are instrumental in modulating a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics (target binding and efficacy).
Stereochemistry: A Critical Determinant of Biological Activity
The α-carbon of phenylglycine is a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-phenylglycine and (S)-phenylglycine. This stereochemistry is often a critical determinant of biological activity. It is not uncommon for one enantiomer to exhibit significantly higher potency or a different pharmacological profile than the other. For instance, the stereochemistry of the α-carbon in many vancomycin-class antibiotics is crucial for their mechanism of action, which involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors in bacterial cell walls.
A fundamental workflow for the synthesis and separation of phenylglycine enantiomers is outlined below:
Figure 1: General workflow for obtaining enantiopure phenylglycines.
Key Therapeutic Areas and Mechanisms of Action
The unique structural features of substituted phenylglycines have led to their successful application in a diverse range of therapeutic areas.
Antibiotics: The Glycopeptide Class
Perhaps the most well-established application of substituted phenylglycines is in the glycopeptide class of antibiotics, such as vancomycin and teicoplanin. These drugs are crucial for treating serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The phenylglycine moieties within these complex natural products are essential for their mechanism of action, which involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis.
Antithrombotics: Targeting Protease-Activated Receptors
Substituted phenylglycines have also emerged as potent antagonists of protease-activated receptors (PARs), particularly PAR-1, which is involved in platelet aggregation. For example, vorapaxar, an antiplatelet medication, features a substituted phenylglycine derivative as its core structure. By blocking the action of thrombin on PAR-1, these compounds can effectively reduce the risk of thrombotic cardiovascular events.
Antidiabetics: Modulating Glucagon-Like Peptide-1 Receptor Activity
More recently, substituted phenylglycines have been incorporated into the design of small-molecule agonists for the glucagon-like peptide-1 (GLP-1) receptor. Activation of the GLP-1 receptor enhances insulin secretion and improves glycemic control, making it a key target for the treatment of type 2 diabetes. The phenylglycine scaffold can be used to mimic the interactions of the natural peptide ligand with the receptor.
A simplified representation of the GLP-1 receptor signaling pathway is shown below:
Figure 2: Simplified GLP-1 receptor signaling pathway leading to insulin secretion.
Experimental Protocols: A Guide to Synthesis and Characterization
The successful application of substituted phenylglycines in drug discovery relies on robust synthetic and analytical methodologies.
General Protocol for Strecker Synthesis of a Substituted Phenylglycine
The Strecker synthesis is a classic method for preparing α-amino acids. This protocol provides a general outline for the synthesis of a racemic substituted phenylglycine.
Materials:
-
Substituted benzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether or other suitable organic solvent for extraction
Procedure:
-
Iminium Ion Formation: Dissolve the substituted benzaldehyde and ammonium chloride in methanol or a methanol/water mixture. Stir the solution at room temperature.
-
Nucleophilic Attack by Cyanide: Add a solution of sodium cyanide in water dropwise to the reaction mixture. Caution: Cyanide is highly toxic. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
α-Aminonitrile Formation: Continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Hydrolysis of the Nitrile: Carefully add concentrated hydrochloric acid to the reaction mixture. Heat the mixture to reflux for several hours to hydrolyze the α-aminonitrile to the corresponding α-amino acid.
-
Work-up and Isolation: After cooling, neutralize the reaction mixture with a base such as sodium hydroxide. The product may precipitate out of solution. Alternatively, perform an aqueous work-up and extract the product with an appropriate organic solvent.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Chiral Resolution using HPLC
To separate the enantiomers of the synthesized racemic phenylglycine, chiral HPLC is a powerful and widely used technique.
Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector.
-
A chiral stationary phase (CSP) column. Common examples include columns based on derivatized cellulose or amylose (e.g., Chiralcel OD, Chiralpak AD).
General Method:
-
Mobile Phase Selection: The choice of mobile phase is critical for achieving good separation. A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific substituted phenylglycine.
-
Sample Preparation: Dissolve a small amount of the racemic mixture in the mobile phase.
-
Injection and Elution: Inject the sample onto the chiral column and elute with the optimized mobile phase at a constant flow rate.
-
Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where the compound absorbs.
-
Peak Identification: The two enantiomers should elute as separate peaks. To identify which peak corresponds to which enantiomer, a standard of one of the pure enantiomers is required.
Future Directions and Emerging Applications
The versatility of the substituted phenylglycine scaffold ensures its continued relevance in drug discovery. Emerging areas of research include its use in the development of:
-
Anticancer agents: Certain substituted phenylglycine derivatives have shown promise in targeting cancer cell metabolism and signaling pathways.
-
Neurological disorder treatments: The conformational rigidity of the scaffold is being exploited to design ligands for challenging CNS targets, such as certain G-protein coupled receptors (GPCRs) and ion channels.
-
Antiviral drugs: The potential for substituted phenylglycines to inhibit viral entry or replication is an active area of investigation.
The ability to fine-tune the physicochemical properties of these molecules through systematic substitution, combined with an ever-expanding understanding of their biological targets, positions substituted phenylglycines as a valuable and enduring platform for the development of next-generation therapeutics.
References
"The Privileged Phenylglycine Scaffold in Medicinal Chemistry", Journal of Medicinal Chemistry. [Link] "Vancomycin: A Comprehensive Review", Chemical Reviews. [Link] "Protease-Activated Receptors (PARs) as Therapeutic Targets", Nature Reviews Drug Discovery. [Link] "Small-Molecule GLP-1 Receptor Agonists for the Treatment of Type 2 Diabetes", Diabetes Care. [Link] "Asymmetric Strecker Synthesis", Organic Syntheses. [Link] "A Practical Guide to Chiral HPLC", Agilent Technologies. [Link]
An In-Depth Technical Guide to the Stereochemistry and Biological Importance of DL-Amino Acids
Abstract
Chirality is a fundamental property of the building blocks of life. With the exception of glycine, all proteinogenic amino acids are chiral, existing as L- and D-enantiomers. Life on Earth exhibits a profound homochirality, with a striking preference for L-amino acids in protein synthesis. This guide delves into the core principles of amino acid stereochemistry, contrasting the canonical roles of L-amino acids with the rapidly expanding, non-canonical functions of their D-enantiomers. We will explore the enzymatic machinery that governs chiral conversion, detail state-of-the-art analytical techniques for enantiomeric separation, and illuminate the burgeoning importance of D-amino acids in microbiology, neuroscience, and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the stereochemical nuances and diverse biological significance of DL-amino acids.
The Foundation: Stereochemistry of α-Amino Acids
Amino acids are characterized by a central alpha-carbon (Cα) bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a variable side chain (R-group).[1] This arrangement makes the Cα a stereocenter for 19 of the 20 common proteinogenic amino acids, giving rise to two non-superimposable mirror-image forms known as enantiomers.[1][2]
These enantiomers are designated as 'L' (levorotatory) and 'D' (dextrorotatory) based on their relationship to the configuration of L-glyceraldehyde.[3] While this D/L nomenclature is prevalent in biochemistry, the Cahn-Ingold-Prelog (R/S) system provides a more absolute descriptor of stereochemistry. It's noteworthy that while most L-amino acids are S-configured, L-cysteine is an exception and is R-configured due to the higher atomic number of sulfur in its side chain.
The profound homochirality of life—the overwhelming predominance of L-amino acids in proteins—is a cornerstone of biochemistry.[3][4] The translational machinery, specifically the ribosome and aminoacyl-tRNA synthetases, has evolved to be highly specific for L-amino acids, effectively excluding their D-counterparts from protein synthesis.[5]
Caption: Enantiomers of Alanine. L- and D-Alanine are non-superimposable mirror images.
The Canonical World: The Biological Supremacy of L-Amino Acids
L-amino acids are fundamental to all life, serving as the monomeric units for protein synthesis.[6] Their roles are vast and critical:
-
Protein Structure and Function: They form the polypeptide chains that fold into complex three-dimensional structures, creating enzymes, antibodies, hormones, and structural proteins.[4]
-
Metabolic Precursors: L-amino acids are precursors for a multitude of essential biomolecules, including neurotransmitters (e.g., L-tryptophan for serotonin), nucleotides, and signaling molecules.
-
Energy Metabolism: They can be catabolized to provide energy through pathways like the citric acid cycle.
The metabolic pathways in most organisms are stereospecific, tailored for the recognition and processing of L-amino acids.
The Emerging World: Non-Canonical Roles of D-Amino Acids
Once considered rare artifacts of the microbial world, D-amino acids are now recognized as vital functional molecules across all domains of life, from bacteria to humans.[7][8] Their presence is not accidental but is tightly regulated by specific enzymes.
D-Amino Acids in Prokaryotes
In bacteria, D-amino acids are integral components with diverse functions:
-
Cell Wall Integrity: D-alanine and D-glutamate are key constituents of peptidoglycan, the essential structural polymer of the bacterial cell wall.[5][6] The presence of these D-amino acids provides resistance against degradation by most proteases, which are specific for L-amino acid peptide bonds.[6][9]
-
Biofilm Regulation: Bacteria can release a mixture of D-amino acids (e.g., D-leucine, D-methionine, D-tyrosine) into their environment to trigger the disassembly of biofilms, a crucial process for bacterial dispersal and colonization.[5][6]
-
Signaling and Spore Germination: D-amino acids act as signaling molecules that can regulate processes like spore germination in certain species.[6]
D-Amino Acids in Eukaryotes and the Central Nervous System (CNS)
The discovery of significant concentrations of endogenous D-amino acids in mammals, particularly in the central nervous system (CNS), has revolutionized neuroscience.[6][7]
-
D-Serine: This is the most studied D-amino acid in mammals. It acts as a potent co-agonist at the glycine-binding site of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, learning, and memory.[4][10][11] D-serine, often referred to as a "gliotransmitter," is synthesized in and released by astrocytes to modulate neuronal activity.[11][12] Dysregulation of D-serine levels is implicated in neurological and psychiatric disorders such as schizophrenia, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).[13][14]
-
D-Aspartate: Found in high concentrations in the brain and endocrine tissues during development, D-aspartate also functions as an agonist at NMDA receptors and is involved in neurogenesis and hormone secretion.[4][10][15]
-
Other D-Amino Acids: Trace amounts of other D-amino acids like D-alanine and D-cysteine have also been detected in mammalian tissues, though their functions are still under active investigation.[6]
Enzymatic Control of Chirality: Amino Acid Racemases
The presence of D-amino acids in biological systems is not a result of spontaneous racemization but is controlled by a class of enzymes called amino acid racemases .[7][16] These enzymes catalyze the stereochemical inversion of the Cα, interconverting L- and D-enantiomers.[17]
Racemases are broadly classified into two categories:
-
Pyridoxal 5'-phosphate (PLP)-Dependent Racemases: These enzymes, such as Alanine Racemase (Alr), use PLP as a cofactor to form a Schiff base with the amino acid. This facilitates the abstraction of the α-proton, forming a planar intermediate, which can then be reprotonated from either side to yield a racemic mixture.[7][16]
-
PLP-Independent Racemases: This group, including Glutamate Racemase (MurI) and Aspartate Racemase, operates without a cofactor. They typically employ a "two-base" mechanism where two active site residues (often cysteine) act as acid/base catalysts to abstract and donate the α-proton.[18][19]
In addition to synthesis by racemases, D-amino acid levels are also controlled by degradation enzymes, most notably the FAD-dependent D-amino acid oxidase (DAAO) , which catabolizes neutral D-amino acids and plays a crucial role in regulating D-serine levels in the brain.[20][21]
Analytical Methodologies for Chiral Separation
The accurate quantification of D- and L-amino acids in complex biological matrices is a significant analytical challenge, primarily due to the low abundance of D-enantiomers compared to their L-counterparts.[13] High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.[22]
Key HPLC-Based Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Direct Separation | Uses a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[22] | Simple, no derivatization needed, reduces risk of racemization during sample prep.[8] | CSPs can be expensive and may have limited applicability for all amino acids. |
| Indirect Separation | Amino acid enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column.[23] | High sensitivity, wide applicability, uses common achiral columns. | Derivatization adds complexity, risk of side reactions, and potential for kinetic resolution issues.[8] |
| Chiral Ligand-Exchange | Forms transient diastereomeric complexes between the amino acid, a metal ion, and a chiral ligand in the mobile phase or on the stationary phase.[22] | Good resolution for many amino acids. | Mobile phase complexity, potential for column contamination. |
Experimental Protocol: Direct Chiral HPLC-MS/MS Analysis
This protocol outlines a general method for the direct, underivatized analysis of chiral amino acids, a preferred approach for minimizing sample manipulation.[8][24]
Objective: To separate and quantify D- and L-amino acid enantiomers in a biological sample (e.g., plasma, brain tissue homogenate).
Methodology:
-
Sample Preparation:
-
Deproteinize the sample by adding a 3-5 fold excess of cold organic solvent (e.g., methanol or acetonitrile).
-
Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant and filter through a 0.22 µm syringe filter.
-
Self-Validation: Spike a parallel sample with known concentrations of D- and L-amino acid standards to calculate recovery and matrix effects. Run a "blank" sample (reagents only) to check for contamination.
-
-
Chromatographic Separation:
-
HPLC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Chiral Column: Astec® CHIROBIOTIC® T (Teicoplanin-based CSP) is highly effective for underivatized amino acids.[8] Crown-ether based CSPs are also excellent choices.[25]
-
Mobile Phase: An isocratic or gradient system typically composed of water, methanol, and an additive like formic acid or ammonium acetate to improve peak shape and ionization efficiency. A common starting point is Water:Methanol:Formic Acid (e.g., 50:50:0.1 v/v/v).[8]
-
Flow Rate: 0.4 - 0.8 mL/min.
-
Column Temperature: 25°C - 40°C.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity. For each amino acid, monitor the transition from the precursor ion (M+H)⁺ to a specific product ion.
-
Rationale: MRM provides a self-validating system by requiring both the correct precursor mass and the correct fragment mass for a signal to be registered, drastically reducing chemical noise.
-
-
Data Analysis:
-
Identify peaks based on retention time by comparing to pure D- and L-amino acid standards.
-
Quantify by generating a calibration curve for each enantiomer using serial dilutions of the standards.
-
Caption: D-Amino Acid Substitution Confers Protease Resistance.
D-Amino Acids as Therapeutics and Biomarkers
-
Direct Therapeutic Agents: D-amino acids themselves are being investigated as drugs. For example, D-serine supplementation is being explored in clinical trials to ameliorate negative symptoms in schizophrenia by boosting NMDA receptor function. [14][26]* Novel Drug Design: The use of all-D-peptides allows for the creation of therapeutics that are highly stable and can interact with biological targets in novel ways. [27][28]* Disease Biomarkers: Altered levels of D-amino acids in blood and urine are emerging as promising biomarkers for various pathologies. [13][29]For instance, the ratio of D- to L-serine is a potential biomarker for Alzheimer's disease and chronic kidney disease (CKD). [13][30]The accumulation of D-amino acid-containing peptides has also been linked to age-related diseases like cataracts. [31][32]
Conclusion and Future Perspectives
The strict dichotomy between L-amino acids as protein building blocks and D-amino acids as microbial oddities is now obsolete. We understand that a regulated, functional "D-amino acid world" exists across all life, with profound implications for physiology and pathology. The continued development of advanced analytical techniques will be crucial to further unravel the complex metabolism and signaling roles of these chiral molecules. For drug development professionals, harnessing the unique stereochemistry of D-amino acids offers a powerful toolkit to create more stable, effective, and innovative therapeutics. The study of DL-amino acid stereochemistry remains a vibrant and expanding frontier in biological and chemical sciences.
References
-
Yoshimura, T., & Esaki, N. (2003). Amino acid racemases: functions and mechanisms. Journal of Bioscience and Bioengineering, 96(2), 103-109. [Link]
-
Hernández, S. B., & Cava, F. (2018). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in Microbiology, 9, 737. [Link]
-
Rosini, E., et al. (2019). D-Amino Acids as Novel Blood-based Biomarkers. Current Medicinal Chemistry, 26(23), 4376-4390. [Link]
-
Yoshimura, T., & Esaki, N. (2003). Amino Acid Racemases: Functions and Mechanisms. ResearchGate. [Link]
-
Pollegioni, L., et al. (2007). Physiological functions of D-amino acid oxidases: from yeast to humans. Cellular and Molecular Life Sciences, 64(11), 1373-1394. [Link]
-
Ota, N., et al. (2012). Functions of D-aspartate and D-serine in the central nervous system. ResearchGate. [Link]
-
Li, J., et al. (2016). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. RSC Advances, 6(88), 85091-85100. [Link]
-
Abdulbagi, M., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. ResearchGate. [Link]
-
Grokipedia. (2026). Amino-acid racemase. Grokipedia. [Link]
-
Maco, B., et al. (2015). Drug Discovery Targeting Amino Acid Racemases. Chemical Reviews, 115(1), 69-129. [Link]
-
Rosini, E., et al. (2019). D-Amino Acids as Novel Blood-based Biomarkers. ResearchGate. [Link]
-
Hong, S. Y., et al. (1999). Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. Journal of Peptide Research, 54(5), 421-426. [Link]
-
Akagi, T., & Akashi, K. (2017). D-Amino Acids in the Nervous and Endocrine Systems. International Journal of Molecular Sciences, 18(11), 2291. [Link]
-
Sasabe, J., & Suzuki, M. (2018). d-amino Acids in Health and Disease: A Focus on Cancer. Semantic Scholar. [Link]
-
Tsvetkov, P. O., & Popov, V. O. (2018). D-amino acid oxidase: physiological role and applications. Biochemistry (Moscow), 83(11), 1317-1327. [Link]
-
Strzelecki, D., et al. (2020). The Role of D-Serine and D-Aspartate in the Pathogenesis and Therapy of Treatment-Resistant Schizophrenia. Journal of Clinical Medicine, 9(11), 3465. [Link]
-
The Pathologist. (2019). Unraveling the D-Amino Acid Mystery. The Pathologist. [Link]
-
Bardaweel, S. K. (2014). D-Amino Acids: Prospects for New Therapeutic Agents. SciSpace. [Link]
-
Hamad, I., et al. (2015). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Methods in Molecular Biology, 1295, 235-243. [Link]
-
Li, Y., et al. (2023). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Molecules, 28(14), 5433. [Link]
-
Lee, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 180-188. [Link]
-
Marchesan, S. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current Medicinal Chemistry, 23(35), 4029-4038. [Link]
-
Li, P., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 584918. [Link]
-
Abdulbagi, M., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules, 26(22), 6985. [Link]
-
Kakegawa, W., et al. (2019). Heterogeneity of D-Serine Distribution in the Human Central Nervous System. Neurochemical Research, 44(9), 2091-2099. [Link]
-
Tanner, J. J. (2018). Asymmetry in catalysis: 'unidirectional' amino acid racemases. Biochemical Society Transactions, 46(5), 1143-1150. [Link]
-
Miller, R. F. (2004). D-Serine as a glial modulator of nerve cells. Glia, 47(3), 275-283. [Link]
-
Ilcho, B., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4583. [Link]
-
Ilisz, I., et al. (2014). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. ResearchGate. [Link]
-
Regis Technologies. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]
-
James, T. (2015). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Cava, F., et al. (2011). Emerging knowledge of regulatory roles of d-amino acids in bacteria. Cellular and Molecular Life Sciences, 68(5), 817-831. [Link]
-
Zor, S., et al. (2020). Low Fouling Peptides with an All (d) Amino Acid Sequence Provide Enhanced Stability against Proteolytic Degradation While Maintaining Low Antifouling Properties. Langmuir, 36(34), 10111-10119. [Link]
-
Maucler, C., et al. (2014). Cell-type specific mechanisms of D-serine uptake and release in the brain. Frontiers in Synaptic Neuroscience, 6, 12. [Link]
-
Hernández, S. B., & Cava, F. (2018). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers. [Link]
-
Taylor & Francis. (n.d.). d-amino acids – Knowledge and References. Taylor & Francis. [Link]
-
Cava, F., et al. (2011). D-amino acids in eukaryotic peptides. ResearchGate. [Link]
-
Wikipedia. (n.d.). Amino acid. Wikipedia. [Link]
-
Chemistry LibreTexts. (2020). 25.2: Structure and Stereochemistry of the Amino Acids. Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. L- and D- Amino Acids Overview - Creative Peptides [creative-peptides.com]
- 5. Emerging knowledge of regulatory roles of d-amino acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]
- 7. Amino acid racemases: functions and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. D-Serine as a glial modulator of nerve cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Cell-type specific mechanisms of D-serine uptake and release in the brain [frontiersin.org]
- 13. D-amino Acids as Novel Blood-based Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Role of D-Serine and D-Aspartate in the Pathogenesis and Therapy of Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. D-Amino Acids in the Nervous and Endocrine Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. grokipedia.com [grokipedia.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. portlandpress.com [portlandpress.com]
- 20. Physiological functions of D-amino acid oxidases: from yeast to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. D-amino acid oxidase: physiological role and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 24. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. scispace.com [scispace.com]
- 27. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. thepathologist.com [thepathologist.com]
- 31. mdpi.com [mdpi.com]
- 32. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Stereoselective Synthesis of Enantiomerically Pure (S)-3-Fluoro-4-methyl-phenylglycine
Introduction: The Significance of Fluorinated Phenylglycine Derivatives in Drug Discovery
Non-proteinogenic α-amino acids are critical building blocks in modern medicinal chemistry, offering a pathway to novel therapeutics with enhanced potency, selectivity, and metabolic stability.[1][2][3] The incorporation of fluorine into these structures is a particularly powerful strategy, as this highly electronegative atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity.[4][5] (S)-3-Fluoro-4-methyl-phenylglycine is a valuable chiral building block for the synthesis of various bioactive compounds, where the precise stereochemistry at the α-carbon is crucial for biological activity.
This application note provides a comprehensive guide to the stereoselective synthesis of enantiomerically pure (S)-3-Fluoro-4-methyl-phenylglycine. We will detail a robust and efficient protocol based on an asymmetric Strecker synthesis, employing a commercially available chiral auxiliary to induce the desired stereochemistry. The rationale behind the chosen synthetic strategy and the critical experimental parameters will be discussed to ensure reproducibility and high enantiomeric purity of the final product.
Synthetic Strategy: Asymmetric Strecker Reaction with a Chiral Auxiliary
The chosen synthetic route leverages the well-established asymmetric Strecker reaction, a powerful method for the enantioselective synthesis of α-amino acids.[6][7] This approach involves the condensation of an aldehyde with a chiral amine auxiliary, followed by the addition of a cyanide source to form a diastereomeric mixture of α-aminonitriles. The steric influence of the chiral auxiliary directs the nucleophilic attack of the cyanide ion, leading to a preponderance of one diastereomer. Subsequent hydrolysis of the nitrile and removal of the chiral auxiliary yields the desired enantiomerically enriched α-amino acid.
For the synthesis of (S)-3-Fluoro-4-methyl-phenylglycine, we will utilize (R)-phenylglycine amide as the chiral auxiliary. This auxiliary has been shown to be highly effective in controlling the stereochemistry of the Strecker reaction, often leading to high diastereomeric excesses.[6][7] The overall synthetic workflow is depicted below.
Figure 1: Overall synthetic workflow for the stereoselective synthesis of (S)-3-Fluoro-4-methyl-phenylglycine.
Experimental Protocols
Part 1: Synthesis of the Diastereomeric α-Aminonitrile Mixture
This protocol details the diastereoselective Strecker reaction between 3-fluoro-4-methylbenzaldehyde and (R)-phenylglycine amide.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-Fluoro-4-methylbenzaldehyde | 138.14 | 1.38 g | 10.0 |
| (R)-Phenylglycine amide | 150.18 | 1.50 g | 10.0 |
| Sodium Cyanide (NaCN) | 49.01 | 0.54 g | 11.0 |
| Sodium Bisulfite (NaHSO₃) | 104.06 | 1.14 g | 11.0 |
| Methanol (MeOH) | 32.04 | 50 mL | - |
| Water | 18.02 | 20 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-4-methylbenzaldehyde (1.38 g, 10.0 mmol) and (R)-phenylglycine amide (1.50 g, 10.0 mmol).
-
Add methanol (50 mL) and stir the mixture at room temperature until all solids are dissolved.
-
In a separate beaker, dissolve sodium cyanide (0.54 g, 11.0 mmol) and sodium bisulfite (1.14 g, 11.0 mmol) in water (20 mL). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Cool the aldehyde-amine solution to 0 °C using an ice bath.
-
Slowly add the aqueous sodium cyanide/sodium bisulfite solution to the cooled methanolic solution over a period of 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 2 hours, and then let it warm to room temperature and stir for an additional 16 hours.
-
A precipitate of the diastereomeric α-aminonitriles will form. Collect the solid by vacuum filtration and wash with cold methanol (2 x 10 mL).
-
Dry the solid under vacuum to obtain the diastereomeric α-aminonitrile mixture. The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy.
Part 2: Hydrolysis of the α-Aminonitrile and Removal of the Chiral Auxiliary
This protocol describes the conversion of the α-aminonitrile to the target amino acid, (S)-3-Fluoro-4-methyl-phenylglycine.
Materials:
| Reagent | Concentration | Quantity |
| Diastereomeric α-aminonitrile mixture | - | From Part 1 |
| Hydrochloric Acid (HCl) | 6 M | 50 mL |
| Dowex® 50WX8 ion-exchange resin | - | As needed |
| Ammonium Hydroxide (NH₄OH) | 2 M | As needed |
Procedure:
-
Place the diastereomeric α-aminonitrile mixture from Part 1 into a 100 mL round-bottom flask.
-
Add 6 M hydrochloric acid (50 mL) and equip the flask with a reflux condenser.
-
Heat the mixture to reflux and maintain for 8 hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel and extract with diethyl ether (2 x 30 mL) to remove the phenylglycine auxiliary.
-
Concentrate the aqueous layer under reduced pressure to obtain a crude solid.
-
Dissolve the crude solid in a minimal amount of deionized water and load it onto a column packed with Dowex® 50WX8 ion-exchange resin (H⁺ form).
-
Wash the column with deionized water until the eluent is neutral.
-
Elute the desired amino acid from the resin using 2 M ammonium hydroxide.
-
Collect the fractions containing the amino acid (ninhydrin test positive) and concentrate under reduced pressure.
-
Recrystallize the solid from a water/ethanol mixture to obtain enantiomerically pure (S)-3-Fluoro-4-methyl-phenylglycine.
Characterization and Data
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The enantiomeric excess (e.e.) should be determined by chiral HPLC analysis.
Expected Results:
| Parameter | Expected Value |
| Yield | 60-75% (over two steps) |
| Diastereomeric Ratio (α-aminonitrile) | >95:5 |
| Enantiomeric Excess (final product) | >98% |
Mechanism of Stereoselection
The stereochemical outcome of the Strecker reaction is dictated by the facial selectivity of the cyanide addition to the chiral imine intermediate. The (R)-phenylglycine amide auxiliary creates a chiral environment that sterically hinders one face of the imine, forcing the cyanide nucleophile to attack from the less hindered face. This leads to the preferential formation of one diastereomer of the α-aminonitrile.
Figure 2: Proposed mechanism for the stereoselective addition of cyanide.
Conclusion
This application note provides a detailed and reliable protocol for the stereoselective synthesis of enantiomerically pure (S)-3-Fluoro-4-methyl-phenylglycine. The use of an asymmetric Strecker reaction with a chiral auxiliary offers a practical and efficient method for obtaining this valuable building block in high yield and enantiomeric purity. The principles and techniques described herein can be adapted for the synthesis of other non-proteinogenic α-amino acids, highlighting the versatility of this synthetic strategy in drug discovery and development.
References
-
Asymmetric Synthesis of Non-Proteinogenic Amino Acids. (n.d.). Wiley. Retrieved from [Link]
-
Fu, G. C. (2021). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. National Institutes of Health. Retrieved from [Link]
-
Nevado, C. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Royal Society of Chemistry. Retrieved from [Link]
-
Wang, J. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. MDPI. Retrieved from [Link]
- Saghyan, A. S., & Langer, P. (2016). Non-Proteinogenic α-Amino Acids, Natural Origin, Biological Functions. Wiley-VCH.
-
Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis. Retrieved from [Link]
-
Gotor, V. (2001). Enzymatic resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines, key intermediates in the synthesis of (-)-Paroxetine. Journal of Organic Chemistry, 66(26), 8947-8953. Retrieved from [Link]
-
Eppinger, C., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. OPUS. Retrieved from [Link]
-
Brady, D., & van Rensburg, H. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. National Institutes of Health. Retrieved from [Link]
- Patel, R. N. (1990). Enzymatic resolution process. U.S. Patent No. EP0350811A2. Google Patents.
-
Boesten, W. H., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121-1124. Retrieved from [Link]
-
Boesten, W. H., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. ACS Publications. Retrieved from [Link]
- Mikołajczyk, M., & Kiełbasiński, P. (2010). Asymmetric synthesis of fluorine-containing amines, amino alcohols, α- and β-amino acids mediated by chiral sulfinyl group. Journal of Fluorine Chemistry, 131(5), 584-598.
-
Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers. Retrieved from [Link]
- Sandoz AG. (1980). Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins. U.S. Patent No. US4260684A. Google Patents.
-
Ciulli, A. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase f. SciSpace. Retrieved from [Link]
-
Looper, R. E., & Williams, R. M. (2006). (R)-(N-tert-Butoxycarbonyl)allylglycine (4-Pentenoic acid, 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-. Organic Syntheses, 83, 153. Retrieved from [Link]
-
Young, R. D. (2023). Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. National Institutes of Health. Retrieved from [Link]
-
Leroux, F. R., et al. (2020). Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. MDPI. Retrieved from [Link]
-
Ciulli, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. National Institutes of Health. Retrieved from [Link]
-
Kessels SA. (n.d.). Resolution processes. Retrieved from [Link]
-
Garner, P. G., & Şeşenoǧlu, Ö. (2004). 3-Fluoro-6-tert-butyltetrahydropyranosyl Trichloroacetamidates. “Chiral Auxiliary Donors” for Hydroxyalkyl Radicals. ACS Publications. Retrieved from [Link]
-
de la Cruz, P., & Ordóñez, M. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. National Institutes of Health. Retrieved from [Link]
-
Csókás, D., et al. (2023). Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. Semantic Scholar. Retrieved from [Link]
-
Meffre, P. (1999). Synthesis of enantiomerically pure amino acids. ResearchGate. Retrieved from [Link]
-
Adachi, M., Nakajima, M., & Isobe, M. (2016). Asymmetric synthesis of 3-azide-4-fluoro-l-phenylalanine. Figshare. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-methyl-DL-phenylglycine. PubChem. Retrieved from [Link]
- DSM Sinochem Pharmaceuticals Netherlands B.V. (2016). Salt of phenylglycine methyl ester. Google Patents.
- Shandong Ruiying Pioneer Pharmaceutical Co., Ltd. (2015). Preparation process of D-phenylglycine methyl ester hydrochloride crystals. Google Patents.
-
Johnson, W. S., et al. (1990). Asymmetric Synthesis via Acetal Templates. 14.1 Preparation of Enantiomerically Pure (3S,4S)- and (3S,4R)-Statine Derivatives. Semantic Scholar. Retrieved from [Link]
Sources
- 1. wiley.com [wiley.com]
- 2. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00403E [pubs.rsc.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C─F Activation of Geminal Difluoroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents [mdpi.com]
- 6. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acs.figshare.com [acs.figshare.com]
Application Notes and Protocols for the Incorporation of 3-Fluoro-4-methyl-DL-phenylglycine into Peptides
Authored by: A Senior Application Scientist
Introduction
The incorporation of non-natural amino acids into peptides is a powerful strategy in drug discovery and chemical biology, offering the ability to enhance therapeutic properties such as stability, potency, and target selectivity.[1][2] 3-Fluoro-4-methyl-DL-phenylglycine is a unique non-canonical amino acid. The presence of a fluorine atom can alter the electronic properties and conformational preferences of the peptide, potentially leading to improved binding affinity and metabolic stability.[3][4][5][6] The methyl group provides additional steric bulk, which can influence peptide conformation and resistance to enzymatic degradation. This guide provides a comprehensive protocol for the successful incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS).
The use of a DL-racemic mixture of this amino acid will result in the synthesis of diastereomeric peptides. This protocol will address the necessary purification strategies to isolate the individual stereoisomers, a critical step for subsequent biological evaluation.
Core Principles and Methodologies
Solid-phase peptide synthesis (SPPS) is the method of choice for the chemical synthesis of peptides, allowing for the stepwise addition of amino acids to a growing peptide chain attached to an insoluble resin support.[7][8] The most prevalent strategy, and the one detailed here, is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection.[2][9]
The key challenges in incorporating this compound include its steric hindrance, which can slow down coupling reactions, and the generation of diastereomers.[10][11] To overcome these challenges, this protocol employs a potent coupling reagent and optimized reaction conditions.
Experimental Workflow Overview
The overall workflow for the incorporation of this compound into a peptide sequence via manual Fmoc-SPPS is depicted below.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Materials and Reagents
Resins
-
Rink Amide Resin: For peptides with a C-terminal amide.
-
Wang Resin: For peptides with a C-terminal carboxylic acid.
Amino Acids and Derivatives
-
Fmoc-protected amino acids
-
Fmoc-3-Fluoro-4-methyl-DL-phenylglycine
-
Side-chain protecting groups (e.g., Boc, tBu, Trt) are essential to prevent side reactions.[12][13][14]
Solvents
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Diethyl ether
Coupling Reagents
Due to the steric hindrance of this compound, a strong coupling reagent is recommended.[10][15]
| Coupling Reagent | Description |
| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Highly effective for sterically hindered amino acids.[15] |
| PyAOP | ((7-Aza-1H-benzotriazole-1-yl)oxy)tris(pyrrolidino)phosphonium hexafluorophosphate). Another powerful reagent for difficult couplings.[10] |
| DIC/Oxyma | (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate). A cost-effective and efficient combination.[10][11] |
Cleavage Cocktail
A standard cleavage cocktail for Fmoc/tBu strategy is Reagent K:
-
TFA/H₂O/Phenol/Thioanisole/TIPS (82.5:5:5:5:2.5 v/v)
Detailed Protocols
Protocol 1: Solid-Phase Peptide Synthesis (Manual)
This protocol outlines a single coupling cycle for the incorporation of an amino acid.
-
Resin Swelling:
-
Place the resin (e.g., 0.1 mmol scale) in a reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes.[1]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
-
Coupling of this compound (and other amino acids):
-
In a separate vial, dissolve Fmoc-3-Fluoro-4-methyl-DL-phenylglycine (3-5 equivalents), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Pre-activate the mixture for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours. For the sterically hindered this compound, a longer coupling time or a double coupling may be necessary.
-
To monitor the reaction completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.[2]
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
Protocol 2: Cleavage and Deprotection
-
Resin Preparation:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage:
-
Add the cleavage cocktail (e.g., Reagent K) to the dried resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether 2-3 more times.
-
Dry the crude peptide under vacuum.
-
Purification and Characterization
Purification by RP-HPLC
The crude peptide will contain a mixture of diastereomers due to the use of DL-phenylglycine. These diastereomers can often be separated by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: A C18 column is typically used.
-
Mobile Phases:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the peptides. The exact gradient will need to be optimized for each peptide.
-
Detection: UV absorbance at 214 nm and 280 nm.
The two diastereomers should appear as two distinct peaks in the chromatogram. Collect the fractions corresponding to each peak separately.
Characterization by Mass Spectrometry
The identity and purity of the purified peptide diastereomers should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[16][17][18] The observed molecular weight should match the calculated molecular weight of the desired peptide.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance of this compound. | Increase coupling time, perform a double coupling, or use microwave-assisted SPPS.[11] |
| Poor Separation of Diastereomers | Similar retention times on RP-HPLC. | Optimize the HPLC gradient (e.g., use a shallower gradient), try a different column, or adjust the mobile phase composition. |
| Low Cleavage Yield | Incomplete cleavage from the resin. | Increase cleavage time or use a stronger cleavage cocktail. |
| Side Reactions | Inadequate side-chain protection. | Ensure the use of appropriate and stable protecting groups for all amino acids in the sequence.[14] |
Decision Pathway for Coupling Conditions
Caption: Decision pathway for selecting coupling conditions.
References
- BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- Creative Peptides. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ANU Open Research. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins.
- Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Journal of the American Chemical Society. (n.d.). Solid-Phase Unnatural Peptide Synthesis (UPS).
- Wikipedia. (n.d.). Peptide synthesis.
- BenchChem. (n.d.). A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides.
- Sigma-Aldrich. (n.d.). Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- ResearchGate. (n.d.). Solid-Phase Peptide Synthesis.
- PubMed. (2002). Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry.
- NIH. (n.d.). Introduction to Peptide Synthesis.
- RSC Publishing. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Solid phase synthesis of peptides containing backbone-fluorinated amino acids.
- Open Access Pub. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase.
- Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide.
- YouTube. (2020). Lecture 26: Solution phase peptide synthesis : mechanism and end protection.
- International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More.
- University of Rochester. (n.d.). Tips & Tricks: Protecting Groups.
- Chemical Reviews. (2009). Amino Acid-Protecting Groups.
- PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- MDPI. (n.d.). Fluorinated Protein and Peptide Materials for Biomedical Applications.
- Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
- ChemRxiv. (n.d.). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning.
- Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
- ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
- Santa Cruz Biotechnology. (n.d.). This compound.
- PMC. (n.d.). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation.
- PMC. (n.d.). Fluorinated peptide biomaterials.
- ResearchGate. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications.
- ChemRxiv. (n.d.). ARTICLE.
- PMC. (2017). The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures and mimic β-strands.
- BenchChem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-DL-Phenylglycine.
- Master Organic Chemistry. (2019). Introduction to Peptide Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures and mimic β-strands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 12. jocpr.com [jocpr.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 15. file.globalso.com [file.globalso.com]
- 16. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijsra.net [ijsra.net]
- 18. biopharmaspec.com [biopharmaspec.com]
Application Note: A Guide to Solid-Phase Synthesis of Fluorinated Peptides
Abstract
The strategic incorporation of fluorinated amino acids (FAAs) into peptide sequences represents a powerful tool in modern drug discovery and materials science. Fluorination can profoundly alter the physicochemical properties of peptides, leading to enhanced metabolic stability, controlled conformation, increased binding affinity, and improved bioavailability.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the solid-phase peptide synthesis (SPPS) of peptides containing FAAs. It addresses the unique challenges posed by these building blocks, such as steric hindrance and altered reactivity, and offers field-proven strategies for efficient coupling, deprotection, and purification to empower researchers in harnessing the full potential of peptide fluorination.
Introduction: The Power of Fluorine in Peptide Science
While rare in nature, the element fluorine has become a cornerstone of modern medicinal chemistry.[4][5] Its unique properties—high electronegativity, small van der Waals radius (similar to hydrogen), and the ability to form strong C-F bonds—make it an exceptional tool for modifying biomolecules.[4] When incorporated into amino acids, fluorine can exert powerful effects on a peptide's structure and function:
-
Metabolic Stability: The strength of the C-F bond can shield adjacent peptide bonds from enzymatic cleavage by proteases, significantly extending the peptide's in vivo half-life.[2][6] However, this effect is not universal and depends on the specific enzyme, the position of the FAA relative to the cleavage site, and the degree of fluorination.[6]
-
Conformational Control: Fluorine's stereoelectronic effects can enforce specific backbone and side-chain conformations.[7][8] For example, incorporating 4-fluoroprolines can bias the pyrrolidine ring pucker and the cis/trans isomerization of the preceding peptide bond, providing a subtle yet powerful method for stabilizing desired secondary structures like β-sheets or helices.[7][8][9]
-
Enhanced Binding Affinity: The unique electronic nature of fluorine can modulate hydrogen bonding capabilities and create favorable orthogonal multipolar interactions with biological targets, potentially increasing binding potency.[10]
-
Modulated Physicochemical Properties: Fluorination typically increases the lipophilicity and hydrophobicity of an amino acid side chain, which can influence peptide solubility, membrane permeability, and self-assembly properties.[1][4][10][11]
These advantages have made fluorinated peptides highly attractive candidates for therapeutics, diagnostics, and the development of novel biomaterials.[2][4]
Foundational Principles and Strategic Considerations
Successful synthesis of fluorinated peptides requires a nuanced understanding of how fluorine alters the chemistry of the amino acid building block. The strong electron-withdrawing nature of fluorine can decrease the nucleophilicity of the α-amino group and increase the acidity of the carboxylic acid.[1][12][13] This, combined with the potential for increased steric bulk, presents the primary challenges during SPPS.[12]
Choosing the Right Fluorinated Amino Acid
A diverse array of FAAs is commercially available, offering researchers a toolkit to fine-tune peptide properties. The choice depends on the desired outcome, as different fluorination patterns yield distinct effects.
| Fluorinated Amino Acid Type | Example(s) | Primary Physicochemical Effect(s) | Potential Application |
| Side-Chain Aliphatic | (S)-5,5,5-Trifluoroleucine, Hexafluoroleucine | Increased hydrophobicity, potential for "fluoro-stabilization" effect.[1][9] | Stabilizing hydrophobic cores of folded peptides.[11] |
| Side-Chain Aromatic | 4-Fluoro-L-phenylalanine, Pentafluorophenylalanine | Modulated π-π stacking interactions, altered electronic properties.[10] | Probing aromatic interactions at receptor binding sites. |
| Conformationally Constrained | (2S, 4R)-4-Fluoroproline, (2S, 4S)-4-Fluoroproline | Biased pyrrolidine ring pucker, control over cis/trans amide bond populations.[7][8] | Inducing or stabilizing specific secondary structures (e.g., collagen triple helices). |
| Backbone Fluorinated | α-Trifluoromethyl-Alanine | Increased steric hindrance, significant electronic perturbation of the peptide backbone.[12] | Creating highly protease-resistant peptides.[12] |
The Challenge of the Coupling Reaction
The central difficulty in SPPS with FAAs is achieving an efficient coupling reaction. The combined electronic deactivation and steric hindrance of many FAAs can lead to slow reaction kinetics and incomplete couplings, resulting in deletion sequences and difficult purifications.[1][13][14]
To overcome this, robust activation methods and optimized conditions are essential. Standard carbodiimide reagents like DCC or DIC, while effective for many standard amino acids, often prove insufficient for hindered FAAs.[14]
Experimental Protocols and Methodologies
This section provides detailed protocols for the manual Fmoc-based SPPS of a generic peptide containing a fluorinated amino acid. The procedures assume a starting scale of 0.1 mmol on a suitable solid support (e.g., Rink Amide resin for a C-terminal amide).
General SPPS Workflow for FAA Incorporation
The workflow follows the standard SPPS cycle of deprotection, activation/coupling, and washing, with specific modifications for the FAA coupling step.
Diagram 1: Modified SPPS cycle for fluorinated amino acid (FAA) incorporation.
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Solvent Removal: Drain the DMF.
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.
-
Repeat Deprotection: Drain the solution and repeat step 3.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.
Causality: Thorough washing is critical because residual piperidine can neutralize the acid activator in the subsequent coupling step, inhibiting the reaction.
Protocol 2: Coupling the Fluorinated Amino Acid
This step is the most critical for success. Using a powerful uronium/aminium-based coupling reagent is highly recommended for sterically hindered or electronically deactivated FAAs.[15][16] HATU is a widely used and effective choice.[15][17]
-
Prepare Activation Solution: In a separate vial, dissolve the Fmoc-protected fluorinated amino acid (3-5 equivalents relative to resin loading), HATU (0.95 eq relative to the amino acid), and an organic base such as N,N-diisopropylethylamine (DIPEA) (2 eq relative to the amino acid) in DMF. Briefly vortex to mix.
-
Note: Using slightly less than 1 equivalent of HATU relative to the amino acid prevents the formation of undesired guanidinium byproducts on the growing peptide chain.
-
-
Pre-activation: Allow the solution to stand for 1-5 minutes. This allows for the formation of the highly reactive HOBt-ester intermediate.
-
Coupling Reaction: Add the activation solution to the deprotected resin.
-
Reaction Time: Agitate the reaction vessel for an extended period, typically 2-4 hours. For particularly difficult couplings, this can be extended overnight. The use of microwave-enhanced SPPS can dramatically shorten this time and improve efficiency.[17]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling should be repeated.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
Protocol 3: Capping (Optional but Recommended)
If the coupling of the FAA is incomplete after a second attempt, it is crucial to cap the unreacted free amines to prevent the formation of deletion-sequence byproducts.
-
Prepare Capping Solution: Create a solution of 10% acetic anhydride and 1% DIPEA in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 20-30 minutes.
-
Washing: Drain the solution and wash the resin with DMF (3 times).
Diagram 2: Decision workflow for coupling sterically hindered FAAs.
Protocol 4: Cleavage and Deprotection
The final step releases the peptide from the resin and removes all side-chain protecting groups. The standard cleavage cocktail for Fmoc-SPPS is trifluoroacetic acid (TFA) with scavengers.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Prepare Cleavage Cocktail: A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) .
-
Causality: TFA is the strong acid that cleaves the peptide from the linker and removes acid-labile protecting groups (like Boc, tBu).[18] Water helps dissolve the peptide, and TIS is a scavenger that quenches reactive cations generated during deprotection, preventing side reactions with sensitive residues like tryptophan and methionine.
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a fume hood (approx. 10 mL per gram of resin). Agitate gently at room temperature for 2-3 hours.
-
Isolate Crude Peptide: Filter the resin and collect the TFA solution containing the peptide.
-
Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution).
-
Pelleting and Washing: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers and dissolved protecting groups.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification and analysis.
Purification and Analysis
Purification is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC).[19][20]
-
Column: A C18 column is suitable for most peptides. More hydrophobic fluorinated peptides may require a C4 or C8 column for better resolution.[20]
-
Solvents: A typical mobile phase system is Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).
-
Gradient: A linear gradient from low %B to high %B is used to elute the peptide. The increased hydrophobicity of fluorinated peptides may require a shallower gradient or higher final %B for elution.
The identity and purity of the final peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.[19][21]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Crude Purity / Multiple Peaks in HPLC | Incomplete coupling of the FAA. | Use a stronger coupling reagent (e.g., HATU, COMU). Increase coupling time and/or use microwave heating. Double couple the FAA and cap any remaining free amines.[16][17] |
| No Product or Very Low Yield | Steric hindrance preventing any reaction. Aggregation of the peptide chain on the resin. | Re-evaluate the coupling strategy. Consider using pseudoproline dipeptides to disrupt aggregation near the FAA insertion site. Synthesize in segments via native chemical ligation for very difficult sequences.[22] |
| Side-product with +56 Da mass | Alkylation of Trp by tert-butyl cations during cleavage. | Ensure sufficient scavenger (TIS) is used in the cleavage cocktail. |
| Peptide is Insoluble After Cleavage | High hydrophobicity due to fluorination and aggregation. | Dissolve the crude peptide in a stronger solvent like 6M guanidine HCl or hexafluoroisopropanol (HFIP) before HPLC injection.[20] |
Conclusion
The solid-phase synthesis of fluorinated peptides is a highly enabling technology for modern chemical biology and drug development. While the unique electronic and steric properties of fluorinated amino acids present challenges, particularly during the coupling step, these can be reliably overcome. By employing potent coupling reagents, optimizing reaction conditions, and implementing careful monitoring and purification strategies, researchers can successfully synthesize these powerful molecules. The protocols and insights provided in this guide serve as a robust starting point for scientists aiming to leverage the transformative potential of fluorine in their peptide research.
References
-
Bardsley, W. G. (n.d.). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Richardson, P. (n.d.). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. Retrieved from [Link]
-
Griffin, J., & Kaplan, D. L. (2018). Fluorinated peptide biomaterials. PMC - NIH. Retrieved from [Link]
-
(n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun. Retrieved from [Link]
-
Cheng, R. (n.d.). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. University of Delaware. Retrieved from [Link]
-
Micklitsch, C. M., & Schepartz, A. (2018). Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC - NIH. Retrieved from [Link]
-
Mykhailiuk, P. K. (2019). Utility of fluorinated α-amino acids in small molecule drug design. Taylor & Francis Online. Retrieved from [Link]
-
Hodges, J. A., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC - NIH. Retrieved from [Link]
-
Soloshonok, V. A., Izawa, K., & Meanwell, N. A. (2020). Applications of fluorine-containing amino acids for drug design. PubMed. Retrieved from [Link]
-
Hodges, J. A., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins | Request PDF. ResearchGate. Retrieved from [Link]
-
Jäger, E., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed. Retrieved from [Link]
-
(2020). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate. Retrieved from [Link]
-
Greunke, L. F., et al. (2023). Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. ACS Publications. Retrieved from [Link]
-
Kitevski, J. L., & Alexandrescu, A. T. (2009). Analysis of fluorinated proteins by mass spectrometry. PubMed. Retrieved from [Link]
-
(n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Retrieved from [Link]
-
Chaume, G., et al. (2019). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. Retrieved from [Link]
-
Meng, H., & Kumar, K. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. Retrieved from [Link]
-
Canne, L. E., & Barlos, K. (2013). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC - NIH. Retrieved from [Link]
-
Fields, G. B. (n.d.). Solid-Phase Peptide Synthesis. Springer Nature Experiments. Retrieved from [Link]
-
(n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. Retrieved from [Link]
-
Salwiczek, M., et al. (2017). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI. Retrieved from [Link]
-
Khadse, S. (2014, June 4). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Retrieved from [Link]
-
Amblard, M., et al. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
-
Richardson, P. (2022). Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. Retrieved from [Link]
-
(2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. Retrieved from [Link]
-
Meng, H., & Kumar, K. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. Retrieved from [Link]
- (n.d.). Marsh Lab - Fluorinated Peptides. Google Sites.
-
Wang, F., et al. (2023, January 13). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. Retrieved from [Link]
-
(2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Burlaka, A., et al. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 10. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Marsh Lab - Fluorinated Peptides [sites.google.com]
- 12. mdpi.com [mdpi.com]
- 13. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. file.globalso.com [file.globalso.com]
- 16. bachem.com [bachem.com]
- 17. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
- 19. pubs.acs.org [pubs.acs.org]
- 20. peptide.com [peptide.com]
- 21. Analysis of fluorinated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Fluorinated World: An Application Guide to ¹⁹F NMR Spectroscopy in Drug Discovery and Development
Introduction: The Unique Power of the Fluorine Nucleus in Modern Drug Discovery
In the landscape of modern pharmaceutical and biotechnological research, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—have led to a significant number of fluorinated compounds entering clinical trials and the market.[1][2] Consequently, the ability to precisely characterize these molecules is paramount. Among the arsenal of analytical techniques available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an exceptionally powerful and versatile tool.[3][4]
This guide provides an in-depth exploration of ¹⁹F NMR spectroscopy for researchers, scientists, and drug development professionals. We will delve into the fundamental principles that make the ¹⁹F nucleus a superior probe, present detailed protocols for a range of applications, and showcase how this technique can accelerate the drug discovery and development pipeline. Unlike conventional guides, this document is structured to provide not just the "how" but also the critical "why," empowering you with the expertise to design, execute, and interpret ¹⁹F NMR experiments with confidence and scientific rigor.
Core Principles: Why ¹⁹F NMR is a Game-Changer
The exceptional utility of ¹⁹F NMR stems from the intrinsic properties of the fluorine-19 nucleus.[5][6] Understanding these principles is key to appreciating its broad applicability.
-
100% Natural Abundance and High Gyromagnetic Ratio: The ¹⁹F nucleus is the only naturally occurring isotope of fluorine, boasting 100% natural abundance.[5] Coupled with its high gyromagnetic ratio, second only to ¹H, this results in outstanding sensitivity, approaching that of proton NMR.[1][4]
-
Spin ½ Nucleus: As a spin ½ nucleus, ¹⁹F provides sharp, well-resolved signals, simplifying spectral interpretation and avoiding the complexities of quadrupolar broadening.[7]
-
Expansive Chemical Shift Range: The most significant advantage of ¹⁹F NMR is its vast chemical shift dispersion, which can span over 800 ppm.[2][5] This is dramatically wider than the ~15 ppm range for ¹H NMR. This expansive range minimizes signal overlap, even in complex mixtures, allowing for the unambiguous identification of different fluorine environments within a molecule.[3][8]
-
Extreme Sensitivity to the Local Environment: The ¹⁹F chemical shift is exquisitely sensitive to subtle changes in its local electronic and steric environment.[1][9] This makes it an incredibly sensitive reporter for events such as ligand binding, conformational changes, and protein-protein interactions.[9][10]
-
Low Biological Background: Fluorine is virtually absent from biological systems, meaning that ¹⁹F NMR spectra are free from endogenous background signals.[3][9] This provides a clean window for observing the signals of interest from fluorinated drugs or labeled biomolecules.
These fundamental advantages collectively position ¹⁹F NMR as an indispensable technique for both qualitative and quantitative analysis of fluorinated compounds throughout the drug discovery process.
Applications in Drug Discovery and Development: From Hit Identification to Preclinical Characterization
The versatility of ¹⁹F NMR allows for its application at nearly every stage of the drug discovery pipeline.
Structural Verification and Purity Assessment of Fluorinated Compounds
A primary and routine application of ¹⁹F NMR is the confirmation of the identity and purity of newly synthesized fluorinated compounds. The number of signals, their chemical shifts, and their coupling patterns provide a unique fingerprint for a given molecule.
Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Common Functional Groups
| Functional Group | Typical Chemical Shift Range (ppm vs. CFCl₃) |
| Aliphatic C-F | -150 to -250 |
| Aromatic C-F | -100 to -170 |
| Benzoyl Fluorides | +20 to -20 |
| Trifluoromethyl (CF₃) | -50 to -80 |
| Perfluoroalkyl Chains | -80 to -130 (terminal CF₃), -110 to -130 (internal CF₂) |
Note: Chemical shifts are dependent on the specific molecular structure and solvent.[11]
Fragment-Based Drug Discovery (FBDD)
¹⁹F NMR is a cornerstone of modern FBDD screening.[1][3] The low background and high sensitivity enable the rapid screening of libraries of fluorinated fragments to identify weak binders to a target protein.
-
Ligand-Observed ¹⁹F NMR: In this approach, the ¹⁹F NMR spectrum of a mixture of fluorinated fragments is recorded in the absence and presence of the target protein.[3][12] Changes in the chemical shift, line broadening, or signal intensity of a fragment's ¹⁹F signal upon addition of the protein indicate binding.[3][12]
Diagram 1: Workflow for Ligand-Observed ¹⁹F NMR Fragment Screening
Caption: A streamlined workflow for identifying binding fragments using ligand-observed ¹⁹F NMR.
Characterizing Protein-Ligand Interactions
Beyond simple hit identification, ¹⁹F NMR can provide detailed insights into the nature of protein-ligand interactions.[9][13]
-
Determining Binding Affinity (Kd): By titrating a fluorinated ligand into a solution of the target protein and monitoring the changes in the ¹⁹F chemical shift, one can construct a binding curve and determine the dissociation constant (Kd).
-
Competition Binding Assays: The binding of non-fluorinated compounds can be assessed by their ability to displace a known fluorinated binder from the target protein, a technique particularly useful for validating hits from other screening methods.[3]
-
Protein-Observed ¹⁹F NMR: In this more advanced application, the protein itself is labeled with a fluorine-containing amino acid.[9][10] Changes in the ¹⁹F signals from the labeled protein upon ligand binding can reveal conformational changes and map the binding site.[14]
Diagram 2: Principle of Protein-Observed vs. Ligand-Observed ¹⁹F NMR
Caption: Two complementary approaches for studying protein-ligand interactions using ¹⁹F NMR.
Quantitative ¹⁹F NMR (qNMR) for Potency and Formulation Analysis
Quantitative NMR (qNMR) is a powerful method for determining the concentration of an analyte without the need for a specific reference standard of the analyte itself.[15] ¹⁹F qNMR offers several advantages over ¹H qNMR, primarily due to the wider chemical shift dispersion which reduces the likelihood of signal overlap with excipients or impurities.[15][16]
-
Purity Assessment and Content Uniformity: ¹⁹F qNMR can be used to accurately determine the purity of active pharmaceutical ingredients (APIs) and to assess the content uniformity in formulated drug products.
-
Metabolism Studies: The fate of a fluorinated drug can be tracked in biological fluids by monitoring the appearance of new ¹⁹F signals corresponding to its metabolites.[17]
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for performing common ¹⁹F NMR experiments. It is essential to adapt these protocols to the specific instrument and sample being analyzed.
Protocol 1: Standard 1D ¹⁹F NMR for Structural Characterization
Objective: To obtain a high-quality 1D ¹⁹F NMR spectrum for structural verification and purity assessment of a fluorinated small molecule.
Materials:
-
Fluorinated compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)[18]
-
NMR tube (5 mm, high precision)[19]
-
Internal standard (optional, e.g., trifluorotoluene)
Procedure:
-
Sample Preparation: a. Accurately weigh 5-10 mg of the fluorinated compound into a clean, dry vial.[19] b. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[18] c. Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the vial. d. Filter the solution through a small cotton plug in a Pasteur pipette into the NMR tube to remove any particulate matter.[19]
-
Instrument Setup (General Guidelines): a. Insert the sample into the NMR spectrometer. b. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. c. Tune and match the ¹⁹F channel of the NMR probe.
-
Data Acquisition: a. Set the spectral width to encompass the expected chemical shift range of the fluorinated compound (a default of -250 to 50 ppm is often a good starting point). b. Use a 90° pulse angle for maximum signal intensity.[20] c. Set the relaxation delay (D1) to at least 5 times the longest T₁ relaxation time of the ¹⁹F nuclei for quantitative measurements; a delay of 1-2 seconds is typically sufficient for qualitative analysis.[7] d. Acquire a suitable number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the spectrum to obtain pure absorption lineshapes. c. Apply baseline correction. d. Reference the chemical shift scale. While CFCl₃ is the primary standard, secondary standards like trifluorotoluene are often used for convenience.[21] e. Integrate the signals to determine the relative ratios of different fluorine environments.
Protocol 2: ¹⁹F NMR for Fragment-Based Screening (Ligand-Observed)
Objective: To screen a library of fluorinated fragments for binding to a target protein.
Materials:
-
Fluorinated fragment library (typically as cocktails of 5-10 fragments per solution)
-
Target protein solution in a suitable buffer (e.g., phosphate buffer in D₂O)
-
NMR tubes
Procedure:
-
Sample Preparation: a. Prepare a "control" sample containing a cocktail of fluorinated fragments in the NMR buffer. b. Prepare a "screen" sample containing the same cocktail of fluorinated fragments and the target protein at a suitable concentration (e.g., 10-50 µM).
-
Data Acquisition: a. Acquire a standard 1D ¹⁹F NMR spectrum of the control sample. b. Acquire a standard 1D ¹⁹F NMR spectrum of the screen sample using identical acquisition parameters.
-
Data Analysis: a. Overlay the spectra from the control and screen samples. b. Look for any of the following changes in the screen sample spectrum compared to the control:
- Chemical Shift Perturbation: A shift in the position of a fragment's signal.
- Line Broadening: A significant increase in the width of a fragment's signal.
- Signal Attenuation: A decrease in the intensity of a fragment's signal. c. Any of these changes are indicative of a potential binding event and warrant further investigation of the individual fragment.[2][3]
Trustworthiness and Self-Validation in ¹⁹F NMR
The reliability of ¹⁹F NMR data is contingent on careful experimental design and execution.
-
Internal Referencing: The use of an internal chemical shift reference that is inert and does not interact with the sample components is crucial for accurate chemical shift determination, especially in binding studies where buffer conditions may change.[21][22]
-
Control Experiments: In any binding study, it is imperative to run control experiments. For instance, in a fragment screening campaign, a control experiment with a protein known not to bind the fragments should be performed to rule out non-specific interactions.
-
Orthogonal Validation: While ¹⁹F NMR is a powerful primary screening technique, hits should always be validated using an orthogonal biophysical method, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), to confirm the binding interaction.
Conclusion: An Ever-Expanding Role in Pharmaceutical Sciences
¹⁹F NMR spectroscopy has firmly established itself as a high-impact technique in the characterization of fluorinated compounds. Its inherent sensitivity, wide spectral dispersion, and the absence of biological background signals provide a clear and detailed window into the molecular world. From the initial confirmation of a newly synthesized drug candidate to the intricate details of its interaction with a biological target, ¹⁹F NMR offers invaluable insights at every step of the drug discovery and development journey. As synthetic methodologies for incorporating fluorine into diverse molecular architectures continue to advance, the role of ¹⁹F NMR as a critical analytical partner is set to expand even further, continuing to illuminate the path toward novel and effective therapeutics.
References
-
Marsh, E. N. G., & Suzuki, Y. (2014). Using ¹⁹F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology. [Link]
-
CF Plus Chemicals. (2022). Fluorinated Azides for ¹⁹F NMR Structural Biology and Medicinal Chemistry. CF Plus Chemicals Website. [Link]
-
Marsh, E. N. G., & Suzuki, Y. (2014). Using (19)F NMR to probe biological interactions of proteins and peptides. Semantic Scholar. [Link]
-
University of Delaware. (n.d.). Development and applications of the 19F magic angle spinning NMR spectroscopy for studying protein-ligand interactions. UDSpace. [Link]
-
Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry. [Link]
-
Bell, N. G. A., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]
-
Kang, C. (2023). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]
-
Pomerantz, W. C. K., & Urick, A. K. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. National Institutes of Health. [Link]
-
CF Plus Chemicals. (n.d.). Clickable 19 F NMR Probes. CF Plus Chemicals Website. [Link]
-
Genentech, Eli Lilly, & Regensburg University. (2021). 19F NMR of Pharmaceuticals. YouTube. [Link]
-
Su, Y. (2022). 19 F Solid-state NMR characterization of pharmaceutical solids. PubMed. [Link]
-
Gerig, J. T. (1994). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. PubMed Central. [Link]
-
Angi, D., et al. (2021). 19F multiple-quantum coherence NMR spectroscopy for probing protein–ligand interactions. Nature Communications. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Bell, N. G. A., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. [Link]
-
ResearchGate. (2008). Applications of 19F multidimensional NMR. ResearchGate. [Link]
-
ResearchGate. (2021). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. ResearchGate. [Link]
-
Jurt, S., et al. (2021). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. [Link]
-
ResearchGate. (2023). 19F-NMR in target-based drug discovery. ResearchGate. [Link]
-
Slideshare. (2016). Nmr spectroscopy of fluorine 19. Slideshare. [Link]
-
University of Wisconsin-Madison. (2001). Fluorine NMR. University of Wisconsin-Madison Website. [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. University of Ottawa Website. [Link]
-
Western University. (2013). NMR Sample Preparation. Western University Website. [Link]
-
Diva-portal.org. (2016). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-portal.org. [Link]
-
Smith, A. J. R., et al. (2022). 19 F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]
-
Liu, J., et al. (2017). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. PubMed Central. [Link]
-
University of Edinburgh. (2017). Quantitative NMR Spectroscopy. University of Edinburgh Website. [Link]
-
ResearchGate. (2012). Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. ResearchGate. [Link]
-
Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. SciSpace. [Link]
-
Costantino, A., et al. (2025). 19F in-cell NMR to investigate protein-ligand interactions in living human cells. FLORE. [Link]
-
Jee, J., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]
-
Reddit. (2022). Preparation of Li,19-F, 31-P NMR samples. Reddit. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Iowa State University Website. [Link]
-
ResearchGate. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ResearchGate. [Link]
-
Genentech, et al. (2021). 19F NMR of Pharmaceuticals. YouTube. [Link]
-
Li, D., et al. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. ACS Publications. [Link]
-
Li, Q., et al. (2015). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PubMed Central. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. biophysics.org [biophysics.org]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Using (19)F NMR to probe biological interactions of proteins and peptides. | Semantic Scholar [semanticscholar.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and applications of the 19F magic angle spinning NMR spectroscopy for studying protein-ligand interactions [udspace.udel.edu]
- 14. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. publish.uwo.ca [publish.uwo.ca]
- 20. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Using fluorinated amino acids as probes for protein-ligand interactions
Application Notes & Protocols
Topic: Using Fluorinated Amino Acids as Probes for Protein-Ligand Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Power of a Bioorthogonal Probe
In the intricate world of molecular recognition, understanding the precise interactions between a protein and its ligand is paramount for drug discovery and fundamental biological research. Traditional biophysical techniques often face challenges with large proteins, weak interactions, or complex biological milieu. The incorporation of fluorinated amino acids into proteins, coupled with Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy, offers a powerful and versatile solution to these challenges.[1][2]
Fluorine is an ideal probe for several reasons. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it the third most receptive NMR nucleus after tritium and protons.[3] Crucially, fluorine is virtually absent in biological systems, providing a "bioorthogonal" spectral window devoid of background signals.[2][4] This allows for the unambiguous detection of the labeled protein. Furthermore, the ¹⁹F chemical shift is exquisitely sensitive to the local electrostatic environment, with a dispersion range of over 800 ppm, compared to ~15 ppm for protons.[3][5][6][7] This hyperresponsiveness means that even subtle conformational changes upon ligand binding can be detected as significant shifts in the ¹⁹F NMR spectrum.[8][9][10]
This application note provides a comprehensive guide for researchers on the principles, experimental design, and detailed protocols for utilizing fluorinated amino acids and ¹⁹F NMR to elucidate the intricacies of protein-ligand interactions.
I. Foundational Principles: Why Fluorine?
The utility of fluorinated amino acids as probes is rooted in the unique properties of the fluorine atom and the sensitivity of ¹⁹F NMR.
-
High Sensitivity and No Background: The high receptivity of the ¹⁹F nucleus allows for data acquisition on relatively small amounts of protein and in shorter timeframes compared to other NMR techniques.[8][11] The absence of endogenous fluorine in biological systems ensures that the observed signals originate solely from the labeled protein.[4][12]
-
Exquisite Environmental Probe: The ¹⁹F chemical shift is highly sensitive to changes in the local environment, including van der Waals interactions, electrostatic fields, and solvent accessibility.[8][9] This sensitivity makes it an exceptional tool for detecting conformational changes, binding events, and allosteric effects.[6]
-
Minimal Perturbation: The substitution of a hydrogen atom with a fluorine atom is a relatively conservative modification in terms of size, which often results in minimal perturbation to the protein's structure and function.[12][13] However, it is always crucial to validate that the fluorinated protein retains its native fold and activity.
II. Experimental Design: A Strategic Approach
A well-designed experiment is critical for obtaining meaningful data. Key considerations include the choice of fluorinated amino acid, the labeling strategy, and the NMR experimental setup.
A. Selecting the Right Fluorinated Amino Acid
The choice of the fluorinated amino acid depends on the specific research question and the protein system. A variety of fluorinated amino acids are commercially available or can be synthesized.[][15][16][17]
| Fluorinated Amino Acid | Common Abbreviation | Key Characteristics & Applications |
| 3-Fluoro-L-tyrosine | 3-F-Tyr | Commonly used due to its structural similarity to tyrosine. The fluorine atom is a sensitive probe for interactions involving the aromatic ring. |
| 4-Fluoro-L-phenylalanine | 4-F-Phe | Another widely used analog that minimally perturbs protein structure. Useful for probing hydrophobic interactions. |
| 5-Fluoro-L-tryptophan | 5-F-Trp | Tryptophan is often found at protein-protein interaction interfaces. 5-F-Trp is an excellent probe for these regions.[18][19] |
| Hexafluoroleucine | HFL | A highly fluorinated analog that can significantly increase protein stability.[13][20] |
| Trifluoromethyl-containing amino acids | e.g., Tfm-Phe | The three equivalent fluorine atoms provide a strong NMR signal.[21] |
B. Labeling Strategies: Global vs. Site-Specific Incorporation
Fluorinated amino acids can be incorporated into proteins using two main strategies:
-
Amino Acid Type-Specific (Global) Incorporation: This method involves replacing all instances of a specific amino acid with its fluorinated analog. This is typically achieved by using auxotrophic bacterial strains or by inhibiting the biosynthesis of the endogenous amino acid.[22][23] This approach is useful for obtaining a general overview of the protein's response to ligand binding.
-
Site-Specific Incorporation: For more detailed information, a single fluorinated amino acid can be introduced at a specific position in the protein sequence. This is often accomplished using amber stop codon suppression technology, where an orthogonal aminoacyl-tRNA synthetase/tRNA pair is used to incorporate the unnatural amino acid in response to a UAG codon.[24][25][26][27][28] This method provides residue-specific information about the binding event.
Diagram 1: Labeling Strategy Workflow
Caption: Workflow for global and site-specific incorporation of fluorinated amino acids.
III. Detailed Protocols
The following protocols provide a general framework. Optimization for specific protein systems is highly recommended.
Protocol 1: Global Incorporation of 3-Fluoro-L-tyrosine in E. coli
This protocol is adapted for labeling with aromatic amino acid analogs by inhibiting the shikimate pathway.[23]
Materials:
-
E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.
-
Minimal media (e.g., M9) supplemented with required antibiotics.
-
100 mM stocks of L-phenylalanine, L-tryptophan, and 3-fluoro-L-tyrosine.
-
100 mM stock of glyphosate.
-
1 M stock of Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Starter Culture: Inoculate 50 mL of LB medium with a single colony of the expression strain and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of minimal media with the overnight culture to an initial OD₆₀₀ of 0.05-0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.6.
-
Inhibition and Supplementation:
-
Add glyphosate to a final concentration of 1 mM to inhibit the synthesis of aromatic amino acids.[23]
-
Immediately add L-phenylalanine and L-tryptophan to a final concentration of 0.5 mM each.
-
Add 3-fluoro-L-tyrosine to a final concentration of 0.5 mM.
-
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvesting and Purification: Harvest the cells by centrifugation. Purify the fluorinated protein using standard chromatography techniques appropriate for the protein of interest.
-
Verification: Confirm the incorporation of the fluorinated amino acid and assess the purity of the protein using mass spectrometry and SDS-PAGE.[18]
Protocol 2: ¹⁹F NMR Titration for Kₐ Determination
This protocol describes a typical chemical shift perturbation experiment to determine the dissociation constant (Kₐ) of a protein-ligand interaction.[5]
Materials:
-
Purified, fluorinated protein of known concentration (typically 25-100 µM).[12]
-
Concentrated stock solution of the ligand in the same buffer.
-
NMR buffer (e.g., phosphate or Tris buffer) containing 10% D₂O for signal locking.
-
NMR tubes.
Procedure:
-
Sample Preparation: Prepare an initial NMR sample of the fluorinated protein at the desired concentration in the NMR buffer.
-
Initial Spectrum: Acquire a 1D ¹⁹F NMR spectrum of the protein alone. This will serve as the reference (free state) spectrum.
-
Ligand Titration:
-
Add a small aliquot of the concentrated ligand stock solution to the NMR tube.
-
Mix thoroughly and allow the sample to equilibrate.
-
Acquire a 1D ¹⁹F NMR spectrum.
-
-
Repeat Titration: Repeat step 3 with increasing concentrations of the ligand until the chemical shift of the fluorine signal stops changing, indicating saturation of the binding site.
-
Data Analysis:
-
Process the spectra (Fourier transform, phasing, and baseline correction).
-
Measure the chemical shift (δ) of the fluorine resonance at each ligand concentration.
-
Plot the change in chemical shift (Δδ) versus the ligand concentration.
-
Fit the resulting binding isotherm to the appropriate binding model (e.g., a one-site binding model) to determine the Kₐ.
-
Diagram 2: ¹⁹F NMR Titration Workflow
Caption: Workflow for a typical ¹⁹F NMR titration experiment.
IV. Data Analysis and Interpretation
The analysis of ¹⁹F NMR data can provide a wealth of information about protein-ligand interactions.
A. Chemical Shift Perturbations (CSPs)
The most common method for studying protein-ligand interactions using protein-observed ¹⁹F NMR is through chemical shift perturbation experiments.[5] The change in the chemical shift of a fluorine resonance upon ligand binding provides information on:
-
Binding Affinity (Kₐ): By titrating the ligand and monitoring the change in chemical shift, a binding curve can be generated to calculate the dissociation constant.[11]
-
Binding Site Mapping: If multiple fluorine probes are incorporated at different locations, the magnitude of the CSPs can help identify the residues involved in or near the binding site.
-
Conformational Changes: Ligand binding can induce conformational changes that are propagated throughout the protein, which can be detected by CSPs at sites distant from the binding pocket.
B. Lineshape Analysis
In addition to chemical shifts, the shape of the NMR signal can provide kinetic information. The exchange rate between the free and bound states of the protein influences the appearance of the ¹⁹F NMR spectrum.[11]
-
Fast Exchange: If the on and off rates are much faster than the difference in chemical shift between the free and bound states, a single, population-weighted average peak is observed.
-
Slow Exchange: If the exchange is slow, separate peaks for the free and bound states will be observed.
-
Intermediate Exchange: In this regime, significant line broadening occurs. Lineshape analysis can be used to extract both the binding affinity (Kₐ) and the kinetic rate constants (kₒₙ and kₒff).[11]
V. Applications in Drug Discovery
The use of fluorinated amino acids and ¹⁹F NMR has become a valuable tool in fragment-based drug discovery (FBDD).[5][29]
-
Fragment Screening: ¹⁹F NMR is highly effective for screening libraries of small, fluorinated fragments for binding to a target protein.[4][29]
-
Hit Validation and Characterization: Once initial hits are identified, ¹⁹F NMR can be used to rapidly determine their binding affinity and probe their binding mode.
-
Druggability Assessment: By labeling a protein with fluorinated amino acids, researchers can assess the "druggability" of a binding site by observing its interaction with a range of small molecules.[12]
Conclusion
The use of fluorinated amino acids as probes for protein-ligand interactions offers a sensitive, robust, and versatile approach for researchers in academia and industry. The unique properties of the ¹⁹F nucleus provide a clear and unambiguous window into the world of molecular recognition. By carefully designing experiments and applying the protocols outlined in this guide, scientists can gain deep insights into binding affinities, kinetics, and conformational changes, thereby accelerating the pace of biological research and drug discovery.
References
-
Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. PubMed. [Link]
-
Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. National Institutes of Health. [Link]
-
¹⁹F NMR viewed through two different lenses: ligand-observed and protein-observed ¹⁹F NMR applications for fragment-based drug discovery. National Institutes of Health. [Link]
-
Rapid Quantification of Protein-Ligand Binding via ¹⁹F NMR Lineshape Analysis. National Institutes of Health. [Link]
-
USE OF ¹⁹F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. PubMed Central. [Link]
-
Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code. PubMed. [Link]
-
Design, synthesis, and study of fluorinated proteins. PubMed. [Link]
-
Site‐specific incorporation of an unnatural amino acid into proteins in mammalian cells. Oxford Academic. [Link]
-
Fluorinated amino acids in protein design and engineering. Chemical Society Reviews. [Link]
-
Site-specific incorporation of unnatural amino acids into proteins by cell-free protein synthesis. PubMed. [Link]
-
Use of ¹⁹F NMR to probe protein structure and conformational changes. PubMed. [Link]
-
Site-specific incorporation of unnatural amino acids into proteins in mammalian cells. Springer. [Link]
-
Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. MDPI. [Link]
-
Using ¹⁹F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Publications. [Link]
-
Protein-observed ¹⁹F-NMR for fragment screening, affinity quantification and druggability assessment. PubMed Central. [Link]
-
Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]
-
Fluorinated Aromatic Amino Acids Are Sensitive ¹⁹F NMR Probes for Bromodomain-Ligand Interactions. PubMed Central. [Link]
-
Fluorinated Proteins: From Design and Synthesis to Structure and Stability. ACS Publications. [Link]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. National Institutes of Health. [Link]
-
Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews. [Link]
-
Synthesis of complex unnatural fluorine-containing amino acids. PubMed Central. [Link]
-
Perspectives on Applications of ¹⁹F-NMR in Fragment-Based Drug Discovery. PubMed Central. [Link]
-
(¹⁹)F-modified proteins and (¹⁹)F-containing ligands as tools in solution NMR studies of protein interactions. PubMed. [Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central. [Link]
-
Ligand-Based Competition Binding by Real-Time ¹⁹F NMR in Human Cells. ACS Publications. [Link]
-
A beginner's guide to ¹⁹F NMR and its role in drug screening. Springer. [Link]
-
Protein-based ¹⁹F NMR as a Ligand Discovery Tool. Bruker. [Link]
-
Fluorinated Aromatic Amino Acids Are Sensitive ¹⁹F NMR Probes for Bromodomain-Ligand Interactions. ACS Publications. [Link]
-
Utilization of fluorinated α-amino acids in small molecule drug design. ResearchGate. [Link]
-
ligand-observed and protein-observed ¹⁹F NMR applications for fragment-based drug discovery. RSC Publishing. [Link]
-
Recent Advances in ¹⁸F-Labeled Amino Acids Synthesis and Application. PubMed Central. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Selected examples of ¹⁹F-labelled amino acid analogues used as probes in chemical biology. ResearchGate. [Link]
-
Fluorine labeling of proteins for NMR studies. OpenWetWare. [Link]
-
Prediction of ¹⁹F NMR Chemical Shifts in Labeled Proteins: Computational Protocol and Case Study. ResearchGate. [Link]
-
¹⁹F NMR of Pharmaceuticals. YouTube. [Link]
-
Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. PubMed Central. [Link]
-
Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. ACS Publications. [Link]
-
Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ResearchGate. [Link]
Sources
- 1. (19)F-modified proteins and (19)F-containing ligands as tools in solution NMR studies of protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. Protein-based 19F NMR as a Ligand Discovery Tool | Bruker [bruker.com]
- 5. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and study of fluorinated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fluorinated amino acids in protein design and engineering - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 23. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 24. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Site-specific incorporation of unnatural amino acids into proteins by cell-free protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Site-specific incorporation of unnatural amino acids into proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement [mdpi.com]
- 29. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Title: High-Efficiency Enzymatic Kinetic Resolution of Racemic N-Acetyl-3-Fluoro-4-methyl-phenylglycine using Immobilized Candida antarctica Lipase B
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis of non-canonical amino acids and chiral intermediates for pharmaceuticals.
Abstract: This application note details a robust and highly selective method for the enzymatic kinetic resolution of racemic 3-Fluoro-4-methyl-phenylglycine, a non-canonical amino acid of interest in medicinal chemistry. The protocol employs the widely accessible and highly stable immobilized Candida antarctica Lipase B (CALB) for the enantioselective hydrolysis of the corresponding N-acetyl derivative. We provide a comprehensive, step-by-step protocol covering substrate preparation, the enzymatic resolution reaction, product separation, and analytical validation by chiral High-Performance Liquid Chromatography (HPLC). The described methodology is designed to be a self-validating system, yielding one enantiomer as the free amino acid and the other as the unreacted N-acetyl derivative, both with high enantiomeric excess.
Introduction: The Imperative for Enantiopure Non-Canonical Amino Acids
Non-canonical amino acids (ncAAs) are critical building blocks in modern drug discovery, offering a pathway to modulate the pharmacological properties of peptides and small molecule drugs, such as metabolic stability, conformational rigidity, and receptor affinity. 3-Fluoro-4-methyl-phenylglycine is one such ncAA, whose incorporation into a therapeutic agent necessitates strict control over its stereochemistry, as different enantiomers can exhibit vastly different biological activities and toxicological profiles.
Chemical synthesis of such molecules typically yields a racemic mixture (a 50:50 mixture of both enantiomers). The separation of these enantiomers, or chiral resolution, is therefore a pivotal step. Enzymatic kinetic resolution (EKR) stands out as a preferred industrial method due to its exceptional selectivity (enantiospecificity), mild reaction conditions (which prevent racemization), and environmental sustainability (green chemistry). This note provides a detailed protocol for the resolution of racemic 3-Fluoro-4-methyl-phenylglycine via the enantioselective hydrolysis of its N-acetyl derivative, a common and effective strategy for resolving amino acids.
Principle of the Method: Enantioselective Hydrolysis
The core of this method lies in the principle of kinetic resolution. The enzyme, in this case, CALB, is a chiral catalyst that can distinguish between the two enantiomers of the N-acetylated substrate. It preferentially catalyzes the hydrolysis of one enantiomer (e.g., the (R)-enantiomer) into the free amino acid, while leaving the other enantiomer (the (S)-enantiomer) largely unreacted.
The reaction proceeds until approximately 50% conversion is reached. At this theoretical endpoint, the reaction mixture contains the (R)-3-Fluoro-4-methyl-phenylglycine and the unreacted (S)-N-Acetyl-3-fluoro-4-methyl-phenylglycine. Because these two products have different chemical properties (one is a zwitterionic amino acid, the other is an N-protected acid), they can be easily separated by standard chemical techniques such as liquid-liquid extraction at different pH values.
The workflow for this process is illustrated in the diagram below.
Figure 1: Overall workflow from racemic amino acid to separated, enantiopure products.
Detailed Protocols
Part A: Preparation of Racemic N-Acetyl-3-Fluoro-4-methyl-phenylglycine
Rationale: The N-acetylation step is crucial as it introduces an amide bond that the lipase can selectively hydrolyze. This derivatization also simplifies the subsequent separation process.
Materials:
-
Racemic 3-Fluoro-4-methyl-phenylglycine (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
Dissolve racemic 3-Fluoro-4-methyl-phenylglycine in 1 M NaOH at 0-5 °C with stirring.
-
Slowly add acetic anhydride dropwise while maintaining the pH between 8 and 10 by the concurrent addition of 1 M NaOH.
-
After the addition is complete, stir the mixture for an additional 2 hours at room temperature.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted acetic anhydride.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl. The N-acetylated product should precipitate.
-
Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the racemic N-acetyl substrate.
Part B: Enzymatic Kinetic Resolution
Rationale: Immobilized CALB is chosen for its high activity, stability in organic co-solvents, and ease of recovery and reuse, making it a cost-effective biocatalyst. The reaction is performed in a buffered aqueous solution to maintain the optimal pH for enzyme activity. The pH is controlled because the hydrolysis reaction produces acetic acid, which can lower the pH and inhibit or denature the enzyme.
Materials:
-
Racemic N-Acetyl-3-Fluoro-4-methyl-phenylglycine (Substrate)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Phosphate Buffer (0.1 M, pH 7.5)
-
1 M Sodium Hydroxide (NaOH) for pH control
-
pH-stat or autotitrator
Procedure:
-
Prepare a suspension of the racemic N-acetyl substrate (e.g., 100 mM) in the 0.1 M phosphate buffer at 40 °C.
-
Add the immobilized CALB (e.g., 10% w/w of the substrate).
-
Maintain the pH of the reaction mixture at 7.5 using a pH-stat that automatically adds 1 M NaOH. The rate of NaOH consumption is directly proportional to the rate of hydrolysis.
-
Monitor the reaction progress by tracking the consumption of NaOH or by taking aliquots for HPLC analysis.
-
Stop the reaction when the base consumption indicates ~50% conversion. This is the theoretical point of maximum enantiomeric excess for both the product and the remaining substrate.
-
Remove the immobilized enzyme by simple filtration. The enzyme can be washed and reused for subsequent batches.
Figure 2: Principle of enantioselective hydrolysis by CALB.
Part C: Work-up and Product Separation
Rationale: The separation is based on the differential solubility of the acidic N-acetyl amino acid and the zwitterionic free amino acid at different pH values.
Procedure:
-
Take the filtrate from the enzymatic reaction (Step B6).
-
Acidify the solution to pH 2 with 1 M HCl.
-
Extract the solution with ethyl acetate (3x volumes). The unreacted (S)-N-Acetyl-3-fluoro-4-methyl-phenylglycine, being more hydrophobic and protonated at this pH, will move into the organic layer.
-
Isolate the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to recover the (S)-N-acetyl amino acid.
-
Take the remaining aqueous layer, which contains the (R)-3-Fluoro-4-methyl-phenylglycine. Adjust the pH to its isoelectric point (approximately pH 6) to precipitate the free amino acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Part D: Analytical Validation by Chiral HPLC
Rationale: Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, e.e.) of the products. A chiral stationary phase is used to separate the two enantiomers, allowing for their quantification.
Method Parameters (Example):
-
Column: Chiralpak® IA or similar crown-ether based chiral column.
-
Mobile Phase: Perchloric Acid solution (pH 2.0) / Acetonitrile. The exact ratio must be optimized.
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 25 °C
Procedure:
-
Prepare standard solutions of the racemic N-acetyl substrate and the racemic free amino acid to determine the retention times of all four species ((R/S)-N-acetyl and (R/S)-amino acid).
-
Dissolve samples of the recovered (S)-N-acetyl substrate and the (R)-amino acid product in the mobile phase.
-
Inject the samples into the HPLC system.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:
-
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Expected Results and Data Summary
A successful resolution should yield an enantiomeric excess of >95% for both the product and the unreacted substrate at approximately 50% conversion. The enantioselectivity of the enzyme is often described by the enantiomeric ratio (E), which can be calculated from the conversion and the e.e. values. A high E-value (>100) is indicative of an excellent resolution.
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value | Rationale |
| Substrate | Racemic N-Acetyl-3-Fluoro-4-methyl-phenylglycine | Introduces the hydrolyzable amide bond. |
| Enzyme | Immobilized Candida antarctica Lipase B (Novozym® 435) | High stability, activity, and reusability. |
| Substrate Conc. | 50-200 mM | Balances reaction rate and substrate solubility. |
| Temperature | 35-50 °C | Optimal range for CALB activity and stability. |
| pH | 7.0 - 8.0 | Optimal pH for lipase-catalyzed hydrolysis. |
| Target Conversion | 48-52% | Maximizes the yield and e.e. of both enantiomers. |
| Expected e.e. (Product) | > 95% | High enantioselectivity of CALB. |
| Expected e.e. (Substrate) | > 95% | A consequence of high enantioselectivity at 50% conversion. |
| Enantiomeric Ratio (E) | > 100 | Indicates a highly efficient and selective resolution. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low reaction rate | Enzyme inhibition or denaturation. | Check and maintain pH and temperature. Ensure substrate purity. |
| Low enantioselectivity (low e.e.) | Incorrect enzyme, pH, or temperature. | Optimize reaction conditions. Screen other lipases or proteases. |
| Reaction proceeds past 50% | Inaccurate monitoring of the reaction. | Use a calibrated pH-stat or perform more frequent HPLC analysis. |
| Difficulty in separating products | Incomplete extraction due to incorrect pH. | Ensure pH is accurately adjusted during the work-up steps. |
Conclusion
This application note provides a comprehensive and field-tested framework for the enzymatic kinetic resolution of racemic 3-Fluoro-4-methyl-phenylglycine. By employing the robust and highly selective biocatalyst Candida antarctica Lipase B, this protocol enables the efficient production of both enantiomers in high purity. The methodology is scalable, environmentally friendly, and relies on standard laboratory equipment, making it an accessible and powerful tool for researchers and professionals in pharmaceutical development.
References
-
Biocatalysis in Organic Synthesis: K. Faber, Biotransformations in Organic Chemistry, 7th ed., Springer, 2018. (A foundational text on the principles of biocatalysis). URL: [Link]
-
Enzymatic Resolution of Amino Acids: G. Alvaro, R. de la Fuente, R. M. Blanco, J. M. Guisán, "Immobilization-stabilization of lipases from Candida antarctica B and Bacillus thermocatenulatus by covalent attachment to different activated-agarose supports," Biotechnology and Bioengineering, vol. 71, no. 1, pp. 45-51, 2000. (This paper discusses general strategies and the utility of CALB). URL: [Link]
-
Properties of Novozym® 435: Novozymes Bioindustrial, "Novozym® 435 Product Data Sheet,". (Provides technical specifications and optimal operating conditions for the commercial immobilized CALB). URL: [Link]
-
Calculating Enantiomeric Ratio (E): C.-S. Chen, Y. Fujimoto, G. Girdaukas, C. J. Sih, "Quantitative analyses of biochemical kinetic resolutions of enantiomers," Journal of the American Chemical Society, vol. 104, no. 25, pp. 7294–7299, 1982. (The seminal paper describing the mathematical treatment of kinetic resolution). URL: [Link]
Definitive Guide to Analytical HPLC Methods for Purity Analysis of Synthetic Amino Acids
An Application Note from the Office of the Senior Application Scientist
Foundational Principles: The Imperative for Purity in Synthetic Amino Acids
Synthetic amino acids are fundamental building blocks in the development and manufacturing of peptide therapeutics, specialty nutritional formulations, and chiral intermediates. The chemical and stereoisomeric purity of these starting materials is not merely a quality benchmark but a critical determinant of the final product's safety, efficacy, and stability. Impurities, such as diastereomers, deletion sequences, or side-reaction products, can arise during synthesis and may introduce significant risks, including altered biological activity and immunogenicity.[1]
High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for the purity assessment of amino acids, offering unparalleled precision, robustness, and resolution.[1] However, the unique physicochemical properties of amino acids—namely their high polarity, low UV absorbance, and zwitterionic nature—present distinct analytical challenges that necessitate specialized methodological approaches. This guide provides a comprehensive framework for selecting, developing, and implementing robust HPLC methods for the purity analysis of synthetic amino acids, grounded in first principles and field-proven expertise.
Strategic Method Selection: Navigating the Analytical Landscape
The primary challenge in amino acid analysis is their lack of a strong native chromophore (except for aromatic amino acids like Tryptophan, Tyrosine, and Phenylalanine), rendering direct UV detection insensitive for most.[2] This fundamental limitation dictates the strategic fork in our analytical road: direct analysis using specialized columns and detectors, or derivatization to enhance detectability and chromatographic retention.
Diagram: Method Selection Workflow
The choice of an analytical strategy depends on sample complexity, required sensitivity, and available instrumentation.
Caption: Decision tree for selecting an appropriate HPLC method.
Direct Analysis: The "As-Is" Approach
Analyzing amino acids without chemical modification is highly desirable as it simplifies sample preparation and avoids potential artifacts from derivatization reactions.[3] This approach, however, hinges on specialized chromatographic modes and detection technologies.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is a powerful technique for retaining and separating highly polar compounds like amino acids.[4] The separation mechanism involves partitioning the analyte between a high-organic mobile phase and a water-enriched layer adsorbed onto a polar stationary phase.[3] HILIC is exceptionally well-suited for interfacing with mass spectrometry because it uses volatile mobile phases.[5]
-
Ion-Exchange Chromatography (IEC): As the classical method for amino acid analysis, IEC separates amino acids based on their net charge at a given pH. This technique is remarkably robust and matrix-insensitive, making it a gold standard for complex samples.[6] It is often paired with post-column derivatization for detection.[7]
-
Mass Spectrometry (MS) Detection: MS is the detector of choice for underivatized analysis. Its high selectivity and sensitivity allow for the direct detection and quantification of amino acids without the need for a chromophore.[8][9] Coupling HILIC or IEC with tandem MS (MS/MS) provides definitive identification and resolves co-eluting species.[10]
Derivatization: Enhancing Detection and Retention
Derivatization converts the amino acid into a product with enhanced detectability and improved chromatographic properties, typically for Reversed-Phase (RP-HPLC) systems.[11] The choice lies between modifying the analyte before or after chromatographic separation.
-
Pre-Column Derivatization: In this approach, the amino acid is derivatized before injection.[12] This is the most common strategy, offering high sensitivity and the flexibility to use standard RP-HPLC-UV or Fluorescence (FLD) detectors.
-
OPA (o-phthalaldehyde): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[13] It does not react with secondary amines like proline.[12]
-
FMOC (9-fluorenylmethyl chloroformate): Reacts with both primary and secondary amines to form stable, fluorescent derivatives.[13] Combining OPA and FMOC in an automated sequence allows for the comprehensive analysis of all proteinogenic amino acids.[2][12]
-
-
Post-Column Derivatization: Here, the amino acids are separated in their native form (typically by IEC) and then mixed with a reagent in a post-column reactor before reaching the detector.[14][15]
-
Ninhydrin: The classic post-column reagent, ninhydrin reacts with primary and secondary amines to form a colored product (Ruhemann's purple) detected by visible absorbance at 570 nm (and 440 nm for secondary amines).[14] This method is exceptionally robust and reproducible, though it requires more complex hardware.[6][15]
-
Table 1: Comparison of Core Analytical Strategies
| Method | Principle | Typical Detector | Advantages | Disadvantages |
| HILIC | Partitioning on a polar stationary phase | MS, ELSD, CAD | No derivatization needed, MS-compatible, good for polar analytes[3][16] | Sensitive to mobile phase composition, potential for poor peak shape[4] |
| Ion-Exchange (IEC) | Separation by charge | UV-Vis (with PCD), FLD (with PCD) | Highly robust, matrix-insensitive, excellent resolution[6] | Requires specialized buffer systems, often needs post-column derivatization[7][17] |
| RP-HPLC with Pre-Column Derivatization | Hydrophobic interaction after derivatization | FLD, UV-Vis | High sensitivity (especially FLD), uses standard instrumentation, automation-friendly[2][18] | Derivative stability can be an issue, potential for reagent interference[13] |
| IEC with Post-Column Derivatization | Separation by charge, detection after reaction | UV-Vis | Extremely reproducible and rugged, not susceptible to matrix effects on derivatization[14][15] | Complex hardware (pump, reactor), high reagent consumption, lower sensitivity than pre-column FLD[15] |
Detailed Application Protocols
As a Senior Application Scientist, I advocate for methods that are both scientifically sound and practically implementable. The following protocols represent two robust, validated approaches for routine purity analysis.
Protocol 1: Comprehensive Purity by Pre-Column Derivatization with OPA/FMOC and RP-HPLC-FLD
This method provides high sensitivity for the quantification of all primary and secondary amino acids and is ideal for assessing chemical purity and related substances. Automation of the derivatization process is critical for reproducibility.[2]
A. Workflow Diagram
Caption: Automated pre-column derivatization and analysis workflow.
B. Step-by-Step Methodology
-
Reagent Preparation:
-
Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in HPLC-grade water, adjust pH to 10.2 with sodium hydroxide.
-
OPA Reagent: Dissolve o-phthalaldehyde in borate buffer, add 3-mercaptopropionic acid (or another thiol), and mix. Store protected from light.
-
FMOC Reagent: Dissolve 9-fluorenylmethyl chloroformate in acetonitrile. Prepare fresh daily.
-
Sample Diluent: 0.1 M Hydrochloric Acid (HCl).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthetic amino acid standard or sample in the Sample Diluent to a final concentration of approximately 1 mg/mL.
-
Further dilute with the Sample Diluent to fall within the calibrated linear range (e.g., 1-100 µM).
-
-
Automated Derivatization Program (Typical Autosampler Sequence):
-
Draw 5 µL of Borate Buffer.
-
Draw 1 µL of sample.
-
Mix in needle (5 cycles).
-
Draw 1 µL of OPA Reagent.
-
Mix and wait for 1 minute (derivatization of primary amines).
-
Draw 1 µL of FMOC Reagent.
-
Mix and wait for 2 minutes (derivatization of secondary amines).
-
Inject the entire reaction mixture.
-
Causality Note: This timed sequence ensures the rapid OPA reaction completes before the introduction of FMOC, allowing for specific derivatization of both primary and secondary amines in one automated run.[2][12]
-
-
HPLC Conditions:
| Parameter | Setting |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Sodium Phosphate buffer, pH 7.2 |
| Mobile Phase B | Acetonitrile:Methanol:Water (45:45:10, v/v/v) |
| Gradient | 0-2 min (0% B), 2-17 min (0-57% B), 17-18 min (57-100% B), 18-20 min (100% B), 20-22 min (0% B) |
| Flow Rate | 1.2 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 1 µL (of reaction mixture) |
| Detector | Fluorescence Detector (FLD) |
| FLD Program | Ex 340 nm, Em 450 nm (for OPA-derivatives) Ex 266 nm, Em 305 nm (for FMOC-derivatives) Wavelengths switch automatically during the run based on expected elution times. |
-
Data Analysis:
-
Identify peaks based on the retention times of a certified reference standard mixture.
-
Calculate purity using the area percent method: Purity (%) = (Area_MainPeak / Area_Total) * 100.
-
Quantify impurities against a reference standard of the main compound or, if available, a standard of the impurity itself.
-
Protocol 2: Direct Purity Analysis by HILIC-MS
This modern method avoids the complexities of derivatization and is excellent for quantifying the main component and identifying unknown impurities through their mass-to-charge ratio.[5][10]
A. Step-by-Step Methodology
-
Reagent Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid, pH ~3.0.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Sample Diluent: Acetonitrile:Water (90:10, v/v). Causality Note: The sample must be dissolved in a solvent with high organic content, similar to the initial mobile phase, to ensure good peak shape and prevent breakthrough.
-
-
Sample Preparation:
-
Dissolve the synthetic amino acid sample in the Sample Diluent to a concentration of approximately 100 µg/mL.
-
Further dilute as needed to achieve a final concentration suitable for MS detection (e.g., 1-1000 ng/mL).
-
Filter through a 0.22 µm PTFE filter.
-
-
HPLC Conditions:
| Parameter | Setting |
| Column | HILIC (Amide or bare silica), 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-1 min (95% B), 1-8 min (95-50% B), 8-9 min (50% B), 9-10 min (95% B), 10-15 min (95% B) |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 2 µL |
-
Mass Spectrometry Conditions (Triple Quadrupole):
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Detection Mode | Selected Ion Recording (SIR) for known analytes or full scan for impurity profiling. Use [M+H]⁺ as the target ion. |
-
Data Analysis:
-
Extract the chromatogram for the specific m/z of the target amino acid.
-
Calculate purity by area percent from the total ion chromatogram (TIC) or by comparing the SIR peak area to the sum of all impurity peak areas.
-
Use full scan data to tentatively identify unknown impurities based on their exact mass.
-
Self-Validating Systems: Ensuring Trustworthiness
Every protocol must be a self-validating system. Method validation is performed according to ICH Q2(R1) or USP <1052> guidelines to ensure the method is fit for its intended purpose.[19][20]
-
Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by peak purity analysis (with a DAD detector) or by the specificity of MS detection.
-
Linearity & Range: Demonstrate a linear relationship between concentration and detector response over a defined range (e.g., 50-150% of the target concentration).
-
Accuracy & Precision: Accuracy (closeness to the true value) is assessed by recovery studies on spiked samples. Precision (repeatability and intermediate precision) is determined by multiple analyses of a homogenous sample, with acceptance criteria typically <2% RSD.
-
Limit of Detection (LOD) & Quantitation (LOQ): The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is critical for the quantification of low-level impurities.[3]
Chiral Purity Assessment: For synthetic amino acids, enantiomeric purity is a critical quality attribute.[21] This is typically assessed using a separate chiral HPLC method, either by derivatization with a chiral reagent (e.g., Marfey's reagent) followed by RP-HPLC, or more directly by using a chiral stationary phase (CSP) column.[1][22]
Troubleshooting Field Guide
Even robust methods can encounter issues. A systematic approach is key to rapid problem resolution.[23][24]
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High Backpressure | 1. Column frit blockage. 2. Buffer salt precipitation in high organic mobile phase. 3. Particulate matter from sample. | 1. Back-flush the column (if permitted by manufacturer). 2. Ensure mobile phase miscibility; flush system with water before switching to high organic.[23] 3. Filter all samples and mobile phases. |
| Poor Peak Shape (Tailing) | 1. Secondary interactions with column silica (especially for basic AAs). 2. Column overload. 3. Sample solvent stronger than mobile phase (HILIC). | 1. Use a lower pH mobile phase or add a competing base (e.g., triethylamine). 2. Reduce injection concentration/volume. 3. Dissolve sample in a solvent weaker than or equal to the initial mobile phase.[24] |
| Retention Time Drift | 1. Inconsistent mobile phase preparation. 2. Column temperature fluctuation. 3. Column degradation/equilibration issues. | 1. Prepare fresh mobile phases daily; use a precision balance and volumetric flasks. 2. Use a thermostatted column compartment.[24] 3. Ensure adequate column equilibration time between runs; replace column if performance degrades. |
| No/Low Peak Response (Derivatization Methods) | 1. Derivatization reagent degradation (OPA/FMOC are labile). 2. Incorrect pH of reaction buffer. 3. Incorrect detector settings (e.g., FLD wavelengths). | 1. Prepare reagents fresh daily and store appropriately.[13] 2. Verify pH of borate buffer is >9.5 for efficient reaction. 3. Confirm detector program matches the derivatives being analyzed. |
References
-
Bhandare, P., Madhavan, P., Rao, B. M., & Rao, N. S. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]
-
Waters Corporation. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Waters Application Note. [Link]
-
Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. AMT Application Note. [Link]
-
El-Deen, A. K., et al. (2022). Underivatized Amino Acid Chromatographic Separation. ACS Omega. [Link]
-
Csapó, J., et al. (n.d.). Amino Acid Analysis Using Ion-Exchange Chromatography: A Review. International Journal of Pharmacognosy. [Link]
-
Polite, L. N., et al. (n.d.). Automated Pre-Column Derivatization of Amino Acids by HPLC. Axion Labs. [Link]
-
LibreTexts Chemistry. (2021). Analysis of Amino Acids. [Link]
-
Csapó, J., et al. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria. [Link]
-
Biochrom. (n.d.). How does an Amino Acid Analyser work? [Link]
-
van der Nagel, B. H., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Clinica Chimica Acta. [Link]
-
LCGC International. (2019). Direct Analysis of Amino Acids by HILIC–ESI-MS. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]
-
MDPI. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Molecules. [Link]
-
Gwatkin, R. B., & Airhart, J. (1975). Amino acid analysis by ion-exchange chromatography using a lithium elution gradient. Journal of Chromatography A. [Link]
-
CNKI. (2011). Determine Amino Acid Contents with OPA-FMOC Pre-column Derivatization RP-HPLC. Food Research and Development. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Amino Acids in HILIC and Cation-Exchange Modes. [Link]
-
ResearchGate. (2010). Determination of amino acid without derivatization by using HPLC-HILIC column. [Link]
-
Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences. [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]
-
ResearchGate. (2018). Analysis of amino acids by high performance liquid chromatography. [Link]
-
Creative Biostructure. (n.d.). Amino Acid Mass Spectrometry. [Link]
-
Springer. (2020). Method comparison of HPLC-ninhydrin-photometry and UHPLC-PITC-tandem mass spectrometry for serum amino acid analyses. Amino Acids. [Link]
-
PubMed. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A. [Link]
-
Semantic Scholar. (2015). Determination of purity values of amino acid reference materials by mass balance method. Analytical and Bioanalytical Chemistry. [Link]
-
Springer Nature Experiments. (n.d.). Validation of Amino Acid Analysis Methods. [Link]
-
American Chemical Society. (2022). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. ACS Fall 2022. [Link]
-
AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. [Link]
-
Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques. [Link]
-
Labcompare. (2025). Troubleshooting Common HPLC Issues. [Link]
-
ResearchGate. (2011). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. Se Pu. [Link]
-
ResearchGate. (2003). Validation of Amino Acid Analysis Methods. Methods in Molecular Biology. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
-
US Pharmacopeia (USP). (2016). <1052> Biotechnology Derived Articles—Amino Acid Analysis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. axionlabs.com [axionlabs.com]
- 3. halocolumns.com [halocolumns.com]
- 4. waters.com [waters.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pickeringlabs.com [pickeringlabs.com]
- 7. 193.16.218.141 [193.16.218.141]
- 8. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 9. Amino Acid Mass Spectrometry_Amino Acid Mass Spectrometry Analysis_Amino Acid Mass Spectrometry Identification | Baitai Pake Biotechnology [en.biotech-pack.com]
- 10. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. actascientific.com [actascientific.com]
- 12. jasco-global.com [jasco-global.com]
- 13. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Amino acid analysis by ion-exchange chromatography using a lithium elution gradient. Influence of methanol concentration and sample pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Validation of a reversed-phase HPLC method for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Validation of Amino Acid Analysis Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. usp.org [usp.org]
- 21. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 23. aelabgroup.com [aelabgroup.com]
- 24. labcompare.com [labcompare.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Fluoro-4-methyl-DL-phenylglycine
Introduction: Welcome to the technical support center for the synthesis of 3-Fluoro-4-methyl-DL-phenylglycine. This non-proteinogenic amino acid is a valuable building block in pharmaceutical research, where the incorporation of fluorine can significantly enhance metabolic stability and binding affinity.[1] However, achieving high yields in its synthesis can be challenging. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the two most common synthetic routes: the Strecker synthesis and the Bucherer-Bergs reaction . Our goal is to empower researchers and drug development professionals with the expertise to overcome common hurdles and optimize their synthetic outcomes.
Section 1: Foundational Principles for Yield Optimization
Before delving into specific troubleshooting for each pathway, it is crucial to recognize that the success of any synthesis is predicated on several universal principles. Low yields can often be traced back to a deviation in one of these core areas.
-
Reagent Quality: The purity of the starting material, 3-fluoro-4-methylbenzaldehyde, is paramount. Impurities can lead to significant side product formation. Always verify the purity of your starting materials via NMR or GC-MS before commencing the reaction.
-
Inert Atmosphere: Both the Strecker and Bucherer-Bergs reactions involve intermediates that can be sensitive to oxygen and moisture. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended to prevent oxidative side reactions and ensure the stability of reactive intermediates.
-
Temperature Control: Many steps in these syntheses are exothermic. Failure to maintain a consistent and controlled temperature can lead to runaway reactions or the formation of undesired byproducts.[2] Utilize appropriate cooling baths and monitor the internal reaction temperature closely.
-
Reaction Monitoring: Do not rely solely on reaction time. The progress of the reaction should be actively monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion and avoid product degradation from prolonged reaction times.
Section 2: Troubleshooting the Strecker Synthesis Pathway
The Strecker synthesis is a classic, robust method for producing α-amino acids from aldehydes.[3][4] It proceeds in two main stages: the formation of an α-aminonitrile from 3-fluoro-4-methylbenzaldehyde, an ammonia source, and a cyanide source, followed by the hydrolysis of the nitrile to the carboxylic acid.
Experimental Workflow: Strecker Synthesis
Caption: High-level workflow for the Strecker synthesis of the target amino acid.
Troubleshooting Guide: Strecker Synthesis
Question 1: My yield of the α-aminonitrile intermediate is consistently low. What are the likely causes?
Answer: Low yield at this stage is a common problem and typically points to an issue with the initial equilibrium reactions. The formation of the aminonitrile is a multi-step equilibrium process involving the aldehyde, ammonia, the corresponding imine, and the cyanohydrin.
-
Causality - Unfavorable Equilibrium: The reaction begins with the formation of an imine from the aldehyde and ammonia. Cyanide then attacks this imine.[4] However, cyanide can also directly attack the starting aldehyde to form a cyanohydrin, a competing non-productive pathway. Furthermore, if too much water is present, the equilibrium can favor the starting aldehyde over the imine.
-
Troubleshooting Steps:
-
Control Water Content: While aqueous conditions are common, excess water can hinder imine formation. Consider using a solvent system with lower water content, such as methanol or ethanol, which can better solubilize the organic starting material and shift the equilibrium towards the imine.
-
Optimize pH: The reaction is often performed with ammonium chloride (NH₄Cl) and sodium cyanide (NaCN). The NH₄Cl acts as a buffer and an ammonia source. The pH should be mildly alkaline (pH 8-10) to ensure a sufficient concentration of free ammonia (NH₃) for imine formation and free cyanide (CN⁻) for nucleophilic attack.[5] If the solution is too acidic, the concentration of both nucleophiles will be too low.
-
Order of Addition: Pre-mixing the aldehyde with the ammonia source (e.g., stirring 3-fluoro-4-methylbenzaldehyde in an ammonium chloride/ammonia solution) for a short period before adding the cyanide source can favor the formation of the imine, thereby minimizing the competing cyanohydrin formation.
-
Question 2: The hydrolysis of the aminonitrile is not going to completion, or I am seeing significant decomposition.
Answer: The hydrolysis of the nitrile to a carboxylic acid is a critical and often challenging step that requires harsh conditions (strong acid and heat), which can lead to side reactions or product degradation.[6]
-
Causality - Reaction Conditions: Incomplete hydrolysis is often due to insufficient heating or acid concentration. Conversely, excessive heat or prolonged reaction times can lead to the formation of dark, tarry decomposition byproducts, especially with an electron-rich aromatic ring. The hydrolysis proceeds via an amide intermediate; stopping at this stage is also possible if conditions are too mild.
-
Troubleshooting Steps:
-
Staged Temperature Profile: Instead of heating to a high reflux temperature immediately, try a staged approach. Heat at a moderate temperature (e.g., 60-70 °C) for a few hours to facilitate the initial hydrolysis to the amide, then increase the temperature (>100 °C) to drive the reaction to the carboxylic acid.[6] This can minimize the formation of degradation products.
-
Monitor the Reaction: Use TLC or HPLC to monitor the disappearance of the aminonitrile and the formation of the final amino acid. Stop the reaction as soon as the starting material is consumed to avoid unnecessary degradation of the desired product.
-
Acid Choice and Concentration: Concentrated hydrochloric acid is typically effective. If hydrolysis is still sluggish, consider alternative strong acids, but be aware of potential side reactions. Ensure the volume of acid is sufficient to maintain a concentrated environment throughout the reaction.[6]
-
Question 3: My final product is impure after workup. How can I improve its purity?
Answer: Purity issues often arise from incomplete removal of byproducts or improper isolation techniques. The amphoteric nature of amino acids allows for a highly effective purification method.
-
Causality - Isoelectric Point: Amino acids are zwitterionic and have an isoelectric point (pI), the pH at which the molecule has a net neutral charge. At this pH, the amino acid's solubility in aqueous solution is at its minimum, causing it to precipitate.
-
Troubleshooting Steps:
-
Isoelectric Precipitation: This is the most effective purification method. After hydrolysis, the reaction mixture will be strongly acidic. Carefully neutralize the solution by slowly adding a base (e.g., ammonium hydroxide or sodium hydroxide).[6] Monitor the pH closely. As you approach the pI of this compound (estimated to be around pH 5.5-6.5), the product will precipitate out of the solution.
-
Activated Carbon Treatment: If your crude product is colored due to decomposition products, dissolve it in a dilute acidic or basic solution, add a small amount of activated carbon (Norit), and stir or heat gently.[6] The carbon will adsorb the colored impurities. Filter the solution through Celite to remove the carbon before proceeding with isoelectric precipitation.
-
Recrystallization: After initial isolation, the product can be further purified by recrystallization from hot water or an alcohol/water mixture.
-
Baseline Protocol: Strecker Synthesis
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve ammonium chloride (1.2 eq) in aqueous ammonia (adjust volume to achieve a 2-3 M solution).
-
Add 3-fluoro-4-methylbenzaldehyde (1.0 eq) to the solution and stir for 30 minutes at room temperature.
-
In a separate flask, dissolve sodium cyanide (1.1 eq) in a minimal amount of water.
-
Cool the aldehyde/ammonia mixture in an ice bath (0-5 °C) and slowly add the sodium cyanide solution dropwise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, extract the α-aminonitrile intermediate with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Concentrate the organic extracts under reduced pressure. To the crude aminonitrile, add concentrated hydrochloric acid (10-12 M) and heat to reflux (100-110 °C) for 4-8 hours, monitoring hydrolysis by TLC or HPLC.[6]
-
Cool the reaction mixture, treat with activated carbon if necessary, and filter.
-
Adjust the pH of the filtrate to the isoelectric point (approx. 6.0) with a base to precipitate the product.
-
Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.
Section 3: Troubleshooting the Bucherer-Bergs Pathway
The Bucherer-Bergs reaction is another powerful multicomponent reaction that synthesizes hydantoins from carbonyl compounds, which can then be hydrolyzed to the corresponding amino acids.[7][8] This method often provides excellent yields and is a strong alternative to the Strecker synthesis.
Experimental Workflow: Bucherer-Bergs Reaction
Caption: High-level workflow for the Bucherer-Bergs synthesis of the target amino acid.
Troubleshooting Guide: Bucherer-Bergs Reaction
Question 1: The reaction is sluggish, and the hydantoin intermediate is not forming in good yield. What should I check?
Answer: The formation of the hydantoin is a complex process involving several equilibria. The key is maintaining the correct balance of reagents and conditions to drive the reaction forward.
-
Causality - pH and Reagent Ratios: The reaction's success is highly dependent on pH, which is typically buffered by the ammonium carbonate itself to around 8-9.[7] If the pH is too low, the initial cyanohydrin formation is hindered. If it's too high, cyanide can degrade. The molar ratio of the reagents is also critical; an excess of the cyanide or carbonate source is often used to push the equilibrium toward the product.[9]
-
Troubleshooting Steps:
-
Check Reagent Ratios: A common starting point is a molar ratio of 1:2:2 for the aldehyde:KCN:(NH₄)₂CO₃.[7] Increasing the excess of potassium cyanide and ammonium carbonate (e.g., to 3-4 equivalents each) can significantly improve the yield.
-
Solvent System: The reaction is typically run in water or an ethanol/water mixture.[7] Using a co-solvent like ethanol can help solubilize the aromatic aldehyde, improving reaction rates.
-
Temperature and Pressure: The reaction is usually heated in a sealed vessel or a pressure reactor to between 60-100 °C.[7][10] This is necessary to keep the ammonia and carbon dioxide (from the decomposition of ammonium carbonate) in solution and drive the reaction. Ensure your reaction vessel is properly sealed and rated for the temperature and pressure used.
-
Question 2: The hydrolysis of the hydantoin ring is difficult and requires very harsh conditions.
Answer: Hydantoin rings are very stable, and their hydrolysis is often the rate-limiting and most challenging step of the entire synthesis.
-
Causality - Ring Stability: The amide and urea-like bonds in the hydantoin ring are resonance-stabilized, making them resistant to cleavage. This necessitates strong hydrolytic conditions, typically with a strong base like sodium hydroxide or barium hydroxide at elevated temperatures.
-
Troubleshooting Steps:
-
Choice of Base: While NaOH is common, barium hydroxide [Ba(OH)₂] is often more effective for hydrolyzing stable hydantoins. The precipitation of barium carbonate can help drive the reaction to completion.
-
Increase Temperature/Pressure: Perform the hydrolysis in a sealed steel bomb or a microwave reactor to achieve higher temperatures (140-180 °C) and pressures, which can dramatically accelerate the rate of ring opening.
-
Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the hydrolysis, especially if the hydantoin has poor solubility in the aqueous base.
-
Optimized Reaction Parameters Summary
| Parameter | Strecker Synthesis | Bucherer-Bergs Reaction | Rationale |
| Key Intermediate | α-Aminonitrile | 5-Substituted Hydantoin | Different mechanistic pathways. |
| pH Control | Mildly Alkaline (8-10) | Buffered Alkaline (8-9) | Optimizes nucleophile concentration for imine/cyanohydrin formation.[5][7] |
| Temperature | 0-25 °C (Step 1), >100 °C (Step 2) | 60-100 °C (Step 1), >140 °C (Step 2) | Initial step is often exothermic; hydrolysis requires significant thermal energy.[2][10] |
| Pressure | Atmospheric | Elevated (Sealed Vessel) | Required to keep volatile reagents (NH₃, CO₂) in the reaction mixture. |
| Hydrolysis Agent | Conc. HCl | NaOH or Ba(OH)₂ | Nitriles are typically hydrolyzed under acidic conditions; hydantoins under basic conditions. |
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: Which synthetic route, Strecker or Bucherer-Bergs, is generally better for this synthesis? Both methods are highly effective for producing α,α-disubstituted amino acids. The Strecker synthesis is often simpler to perform at a lab scale as it may not require a pressure vessel. However, the Bucherer-Bergs reaction can sometimes provide higher yields, and the hydantoin intermediate is often a stable, crystalline solid that is easier to isolate and purify than the corresponding α-aminonitrile. The choice may depend on available equipment and specific optimization results.
FAQ 2: How does the 3-fluoro substituent on the aromatic ring affect the reaction? The fluorine atom is an electron-withdrawing group. This can have two main effects: 1) It can slightly activate the aldehyde's carbonyl group towards nucleophilic attack, which could potentially speed up the initial steps of both reactions. 2) It can slightly deactivate the aromatic ring, making it less prone to side reactions like polymerization or decomposition under the strong acidic or basic hydrolysis conditions. Overall, its effect is generally considered manageable and does not require a radical departure from standard procedures.[1]
FAQ 3: What are the critical safety precautions when working with cyanide salts (NaCN/KCN)? Cyanide salts are extremely toxic. All manipulations must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Crucially, never allow cyanide salts to come into contact with acid. The combination will generate highly toxic hydrogen cyanide (HCN) gas.[6] All cyanide-containing waste must be quenched with an oxidizing agent (like bleach or hydrogen peroxide) under basic conditions before disposal according to your institution's hazardous waste protocols.
FAQ 4: How can I effectively monitor the progress of these reactions?
-
Thin Layer Chromatography (TLC): This is the quickest method. Use a solvent system like Ethyl Acetate/Hexane to monitor the disappearance of the relatively nonpolar starting aldehyde and the appearance of the more polar aminonitrile or hydantoin intermediate. The final amino acid product will typically remain at the baseline in such systems but can be visualized with a ninhydrin stain.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, a reverse-phase HPLC method can be developed to track the concentrations of the starting material, intermediate, and final product over time, allowing for precise determination of reaction completion and yield.
References
- Vertex AI Search. (n.d.). How to Optimize Peptide Synthesis? Retrieved January 17, 2026.
- ResearchGate. (n.d.). Optimization of the reaction conditions a [Diagram]. Retrieved January 17, 2026.
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of pyrazinones from 2-Aminopropanediamide. Retrieved January 17, 2026.
- Organic Syntheses. (n.d.). DL-PHENYLGLYCINE. Retrieved January 17, 2026.
- ResearchGate. (n.d.). Optimization of the reaction conditions [Diagram]. Retrieved January 17, 2026.
- OPUS. (n.d.). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Retrieved January 17, 2026.
- Kouznetsov, V. V., & Galvis, C. E. P. (2019). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry.
- Frontiers. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction.
- Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction. Retrieved January 17, 2026.
- Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved January 17, 2026.
- PubMed Central (PMC). (2023).
- Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved January 17, 2026.
- Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved January 17, 2026.
- Cambridge University Press. (n.d.). Bucherer-Bergs Reaction.
- Santa Cruz Biotechnology. (n.d.). This compound. Retrieved January 17, 2026.
- Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved January 17, 2026.
- PubMed Central (PMC). (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
- ResearchGate. (2004).
- PrepChem.com. (n.d.). Synthesis of DL-phenylglycine. Retrieved January 17, 2026.
- Sigma-Aldrich. (n.d.). 4-Fluoro-3-methyl-DL-phenylglycine. Retrieved January 17, 2026.
- PubMed Central (PMC). (2018).
- Sigma-Aldrich. (n.d.). 3-Fluoro-DL-phenylglycine. Retrieved January 17, 2026.
- Sigma-Aldrich. (n.d.). 4-Fluoro-3-methyl-DL-phenylglycine. Retrieved January 17, 2026.
- Google Patents. (n.d.). CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine. Retrieved January 17, 2026.
- Google Patents. (n.d.). CN112574049A - Novel method for preparing phenylglycine by using hydrocyanic acid. Retrieved January 17, 2026.
- Google Patents. (n.d.). US3887606A - Process for the preparation of DL-phenylglycine esters. Retrieved January 17, 2026.
- Fisher Scientific. (n.d.). 4-Fluoro-DL- -phenylglycine, 98+%, Thermo Scientific. Retrieved January 17, 2026.
- Organic Letters. (2021).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Strecker Synthesis [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 9. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Solid-Phase Synthesis with Fluorinated Residues
Welcome to the technical support center for solid-phase peptide synthesis (SPPS) involving fluorinated residues. The unique properties endowed by fluorine—such as enhanced metabolic stability, controlled conformation, and altered hydrophobicity—make fluorinated peptides highly valuable in drug discovery and materials science.[1][2][3] However, these same properties introduce significant synthetic challenges.[1] This guide provides in-depth, field-proven answers and troubleshooting protocols to help you navigate these complexities and achieve successful synthesis of your target fluorinated peptides.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when incorporating fluorinated amino acids into their SPPS workflows.
Q1: Why is the N-terminal Fmoc-deprotection step often slow and incomplete for fluorinated residues?
A1: The primary cause is the strong electron-withdrawing inductive effect of the fluorine atoms.[1] This effect stabilizes the bond between the nitrogen of the amino acid and the carbonyl of the Fmoc group. The standard Fmoc removal mechanism proceeds via a β-elimination initiated by a base like piperidine, which abstracts a proton from the fluorenyl ring.[4][5] The electron-withdrawing nature of fluorine reduces the acidity of this proton, thereby slowing down the rate-determining step of the deprotection reaction.[4] This can lead to incomplete deprotection and the subsequent formation of deletion sequences in your final peptide.
Q2: My standard coupling reagents are failing for sequences containing fluorinated amino acids. Which reagents should I use instead?
A2: Fluorinated amino acids, particularly α,α-disubstituted or backbone-fluorinated ones, can be sterically hindered and electronically deactivated, making peptide bond formation difficult.[6][7] Standard carbodiimide reagents are often insufficient.[8] You should switch to more potent in-situ activating reagents. Uronium/aminium salts like HATU , HCTU , or COMU are significantly more effective.[8][9] For extremely challenging couplings, phosphonium salts like PyBOP or converting the amino acid to a highly reactive acyl fluoride using a reagent like TFFH can be successful.[8][9][10]
Q3: How does incorporating fluorine affect my peptide's solubility and risk of aggregation?
A3: The effect is complex and sequence-dependent. While often increasing hydrophobicity, fluorination can sometimes increase polarity.[11] Highly fluorinated side chains can lead to strong hydrophobic interactions, promoting self-assembly and aggregation of peptide chains on the resin.[12][13][14] This aggregation can physically block reactive sites, leading to failed couplings and deprotections.[13][15] Conversely, the conformational constraints imposed by fluorine can also disrupt the formation of β-sheet structures that are a primary cause of aggregation.[12][16] Careful sequence design and the use of aggregation-disrupting techniques are crucial.
Q4: Can I use my standard TFA cleavage cocktail and RP-HPLC purification methods for fluorinated peptides?
A4: Not always. Highly hydrophobic fluorinated peptides often exhibit poor solubility in standard cleavage cocktails and HPLC mobile phases.[17] After cleavage, they may precipitate prematurely or fail to dissolve for purification. You may need to modify your cleavage cocktail with scavengers appropriate for your specific sequence.[18][19] For purification, dissolving the crude peptide in a small amount of an organic solvent like DMSO or hexafluoroisopropanol (HFIP) before dilution is often necessary.[17] Additionally, using alternative mobile phase modifiers like n-propanol or isopropanol, or employing specialized fluorinated HPLC columns, can significantly improve separation and recovery.[17][20]
Part 2: Troubleshooting Guides & Protocols
This section provides detailed, step-by-step solutions to specific experimental problems.
Problem 1: Incomplete Fmoc-Deprotection
-
Symptoms: You observe significant deletion sequences (M-18, M-36, etc.) in your final mass spectrum, or peak tailing/doubling in your analytical HPLC trace, suggesting a heterogeneous peptide population.
-
Root Cause: The electron-withdrawing effect of fluorine is retarding the rate of the base-mediated elimination of the Fmoc group.
Caption: Troubleshooting workflow for incomplete Fmoc-deprotection.
-
Extend Deprotection Time: The simplest first step is to increase the reaction time. Instead of a standard 2 x 10-minute treatment, try 2 x 20 minutes or even 2 x 30 minutes.
-
Use a Stronger Deprotection Reagent: Standard 20% piperidine in DMF may be insufficient. A stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) can significantly accelerate the reaction.[13]
-
Protocol: DBU-Catalyzed Deprotection
-
Prepare the deprotection solution: 2% DBU and 2% Piperidine in DMF (v/v/v). The piperidine is still required to act as a scavenger for the dibenzofulvene (DBF) byproduct.[4]
-
Drain the coupling solvent from the resin.
-
Add the DBU/Piperidine/DMF solution to the resin and mix for 5-10 minutes.
-
Drain the solution.
-
Repeat steps 3 and 4 one more time.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of DBU, which can neutralize the subsequent coupling reaction.
-
-
-
Increase Reaction Temperature: For automated synthesizers that allow for temperature control, increasing the deprotection temperature to 40-60°C can significantly increase the reaction rate. However, be cautious, as elevated temperatures can increase the risk of side reactions like aspartimide formation, especially with Asp-containing sequences.[21]
Problem 2: Poor Coupling Efficiency
-
Symptoms: Mass spectrometry reveals deletion sequences corresponding to the failed coupling of a fluorinated residue. A positive Kaiser test (blue beads) after coupling indicates unreacted free amines.
-
Root Cause: Steric hindrance from the fluorinated side chain and/or deactivation of the amine by nearby fluorine atoms is preventing complete acylation.
The key is to use a more reactive coupling agent. The table below compares common choices.
| Coupling Reagent | Activating Species | Relative Reactivity | Key Advantages & Considerations |
| HBTU/TBTU | HOBt Ester | High | Standard powerful reagents, but byproducts can be allergenic.[9] |
| HCTU | 6-Cl-HOBt Ester | Very High | More reactive than HBTU due to the electron-withdrawing chloro-group.[8] |
| HATU | HOAt Ester | Very High | Excellent for hindered couplings; minimizes racemization. HOAt is a superior additive to HOBt.[8][9] |
| COMU | Oxyma Ester | Exceptional | Considered one of the most efficient reagents. Oxyma-based byproducts are safer and more soluble.[9] Excellent for microwave SPPS. |
| PyBOP/PyAOP | Phosphonium Salt | Very High | Effective for hindered systems, but phosphonium byproducts can be difficult to wash away.[8] |
-
Deprotection: Perform the N-terminal Fmoc-deprotection as optimized previously and wash the resin thoroughly with DMF.
-
First Coupling Activation: In a separate vessel, dissolve the Fmoc-fluorinated amino acid (4 eq.), COMU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 1-2 minutes.
-
First Coupling Reaction: Add the activated solution to the resin. Agitate for 60-90 minutes.
-
Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3x).
-
Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid.
-
Wash: Drain and wash the resin with DMF (3x) and DCM (3x) to prepare for the next deprotection step.
Problem 3: On-Resin Aggregation
-
Symptoms: The resin beads clump together and fail to swell (poor solvation).[15] You observe a dramatic drop in yield for longer peptides. Deprotection and coupling reactions become sluggish or fail completely.
-
Root Cause: Inter-chain hydrogen bonding and hydrophobic interactions, exacerbated by fluorinated residues, are causing the peptide chains to collapse onto themselves and each other, rendering the N-terminus inaccessible.[13]
Caption: Decision workflow for combating on-resin aggregation.
-
Improve Solvation: Switch from DMF to a solvent with superior solvating properties like N-Methyl-2-pyrrolidone (NMP).[13][14] Alternatively, using a mixture of 25% DMSO in DMF can help break up secondary structures.
-
Incorporate Chaotropic Salts: These salts disrupt hydrogen bonding networks.
-
Protocol: Synthesis with Chaotropic Salts
-
Prepare a 0.4 M solution of LiCl in DMF.
-
Use this solution as your primary solvent for both the coupling and deprotection steps.
-
Important: Ensure your coupling reagents (e.g., HATU, COMU) and amino acids are fully soluble in this mixture before adding to the resin. Perform all washes with standard DMF to remove the salt before proceeding to the next cycle.
-
-
-
Use "Magic Mixture": For extremely difficult sequences, a solvent system known as "Magic Mixture" can be employed. This typically consists of a cocktail of solvents designed to maximize solvation and disrupt aggregation. One common formulation includes adding ethylene carbonate to the coupling reaction.[13]
-
Incorporate Structure-Disrupting Elements: Proactively include pseudoproline dipeptides or Dmb/Hmb-protected amino acids in your sequence design.[13] These building blocks introduce a "kink" in the peptide backbone, effectively disrupting the formation of the secondary structures that lead to aggregation.[22]
Problem 4: Cleavage and Purification Failures
-
Symptoms: The cleaved peptide is insoluble ("crashes out") in the TFA/ether mixture. The crude material will not dissolve in standard HPLC solvents (Water/Acetonitrile). HPLC chromatograms show very broad, poorly resolved peaks.
-
Root Cause: The high hydrophobicity imparted by multiple fluorinated residues leads to poor solubility in aqueous and semi-aqueous systems.[17][23]
-
Modify the Cleavage Cocktail: Ensure your cleavage cocktail contains sufficient scavengers to protect sensitive residues. For general use with fluorinated peptides, Reagent K is a robust choice.[19]
-
Optimize Peptide Dissolution for HPLC:
-
Protocol: Solubilizing Hydrophobic Fluorinated Peptides
-
Take the lyophilized crude peptide powder.
-
Add a minimal volume of neat hexafluoroisopropanol (HFIP) or DMSO to form a slurry or concentrated solution. Sonication may help.[23]
-
While vortexing, slowly add your initial HPLC mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% TFA) to dilute the sample to the desired injection concentration.
-
If the peptide remains soluble, it is ready for injection. If it precipitates, the initial organic solvent concentration was too low. The process may require optimization.
-
-
-
Adjust HPLC Method:
-
Use Alternative Solvents: Replace acetonitrile with n-propanol or isopropanol in Mobile Phase B. These alcohols are better at solvating highly hydrophobic peptides.[17]
-
Increase Temperature: Running the column at an elevated temperature (e.g., 40-60°C) can significantly improve peptide solubility and peak shape.
-
Use a Shallow Gradient: Start with a higher initial percentage of organic mobile phase and use a very shallow gradient (e.g., 0.5% B per minute) to improve resolution.[17]
-
References
-
O'Hagan, D. (2008). Fluorine in health care: an introduction to the organofluorine world. Journal of Fluorine Chemistry, 129(9), 739-752. Available at: [Link]
-
Boche, G. (1989). The Structure of the C-Li Bond in Solution. Angewandte Chemie International Edition in English, 28(3), 277-297. Available at: [Link]
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
-
Chiu, H. P., et al. (2007). Helix propensity of highly fluorinated amino acids. Journal of the American Chemical Society, 129(48), 14852-14853. Available at: [Link]
-
Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational analysis and effects on the stability and folding of peptides and proteins. Topics in Heterocyclic Chemistry, 48, 1-25. Available at: [Link]
-
Hanson, G. S. M., & Coxon, C. R. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR. ChemBioChem. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. Available at: [Link]
-
AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B. Available at: [Link]
-
Activotec. (n.d.). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available at: [Link]
-
Vapourtec. (n.d.). Application Note 72: Cleaving peptides in flow. Available at: [Link]
-
AAPPTEC. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K). Available at: [Link]
-
Hodges, R. S., & Mant, C. T. (2012). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 869, 447-471. Available at: [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Available at: [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails? Available at: [Link]
-
Huang, Y., et al. (2001). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 58(4), 345-351. Available at: [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. Available at: [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]
-
Palasek, S. A., et al. (2007). Limiting Aspartimide Formation in Fmoc-Based Solid-Phase Peptide Synthesis. Journal of Peptide Science, 13(3), 143-148. Available at: [Link]
Sources
- 1. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids - ChemistryViews [chemistryviews.org]
- 3. nbinno.com [nbinno.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. US6040422A - Synthesis and use of amino acid fluorides as peptide coupling reagent - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. biotage.com [biotage.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 19. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 20. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. blog.mblintl.com [blog.mblintl.com]
- 23. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 24. peptide.com [peptide.com]
- 25. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing racemization of 3-Fluoro-4-methyl-phenylglycine during synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-4-methyl-phenylglycine and its derivatives. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the synthetic challenges associated with this compound, with a primary focus on preventing racemization.
Introduction: The Challenge of Stereochemical Integrity
3-Fluoro-4-methyl-phenylglycine is a non-canonical amino acid of increasing interest in pharmaceutical development. As with many chiral molecules, its biological activity is highly dependent on its stereochemistry. However, phenylglycine and its derivatives are notoriously susceptible to racemization, a process that converts a single enantiomer into an equal mixture of both, rendering the product inactive or introducing undesirable off-target effects. This guide provides a systematic approach to minimizing and troubleshooting racemization during the synthesis of 3-Fluoro-4-methyl-phenylglycine.
Frequently Asked Questions (FAQs)
Q1: Why is 3-Fluoro-4-methyl-phenylglycine particularly prone to racemization?
A1: The increased susceptibility of phenylglycine derivatives to racemization stems from the heightened acidity of the proton at the alpha-carbon (the carbon atom to which the amino and carboxyl groups are attached).[1] The phenyl ring, directly attached to the alpha-carbon, stabilizes the planar carbanion intermediate that forms upon deprotonation, thereby facilitating racemization.[1] In the case of 3-Fluoro-4-methyl-phenylglycine, the strongly electron-withdrawing fluorine atom is expected to further increase the acidity of the alpha-proton, potentially accelerating the rate of racemization compared to unsubstituted phenylglycine.[1][2][3]
Q2: Which step in a typical synthesis is most likely to cause racemization?
A2: The most critical step for racemization is the activation of the carboxylic acid for coupling, particularly in the presence of a base.[4][5][6][7] During this step, the activated amino acid is highly susceptible to deprotonation at the alpha-carbon, leading to a loss of stereochemical integrity. While the removal of N-terminal protecting groups, such as the Fmoc group, can also contribute, the coupling step is generally the primary source of racemization for phenylglycine derivatives.[4][8]
Q3: How do common reaction conditions influence the extent of racemization?
A3: Several factors can significantly impact the degree of racemization:
-
Base: The strength and steric hindrance of the base used during coupling are critical. Strong, non-hindered bases are more likely to cause racemization.[4]
-
Temperature: Higher reaction temperatures can increase the rate of racemization.[9]
-
Coupling Reagents: The choice of coupling reagent directly influences the nature of the activated intermediate and its susceptibility to racemization.[4][9]
-
Solvent: The polarity of the solvent can play a role, with less polar solvents sometimes reducing racemization.[8]
Troubleshooting Guide: Preventing Racemization
This section provides a systematic approach to troubleshooting and preventing racemization during the synthesis of 3-Fluoro-4-methyl-phenylglycine.
Problem 1: Significant Racemization Detected After Coupling Step
Primary Cause: Inappropriate choice of coupling reagents and/or base, leading to facile deprotonation of the alpha-carbon in the activated intermediate.
Solutions:
1. Optimize Coupling Reagents and Bases:
-
Recommendation: Switch to coupling reagents known to suppress racemization. For phenylglycine derivatives, the use of COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is highly recommended.[4][5][6]
-
Rationale: These reagents have demonstrated superior performance in minimizing racemization during the coupling of phenylglycine.[4]
-
Base Selection: Pair these coupling reagents with a sterically hindered, weaker base. 2,4,6-Trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) are excellent choices over more common bases like N,N-diisopropylethylamine (DIPEA).[4][5][6]
| Coupling Reagent | Recommended Base | Expected Outcome |
| HATU/HBTU | DIPEA | High risk of racemization[4] |
| COMU | TMP or DMP | Significantly reduced racemization [4][5] |
| DEPBT | TMP or DMP | Significantly reduced racemization [4][5][9] |
| DCC/DIC | HOBt/Oxyma Pure | Can minimize racemization under base-free conditions[9] |
2. Control Reaction Temperature:
-
Recommendation: Perform the coupling reaction at a lower temperature, for example, 0 °C.
-
Rationale: Lowering the temperature can decrease the rate of the competing racemization reaction.[9]
Experimental Protocol: Low-Racemization Coupling of Fmoc-3-Fluoro-4-methyl-phenylglycine
-
Dissolve the N-terminal deprotected peptide-resin in anhydrous N,N-Dimethylformamide (DMF).
-
In a separate vial, dissolve Fmoc-3-Fluoro-4-methyl-phenylglycine (1.5 eq.), COMU (1.5 eq.), and TMP (3.0 eq.) in anhydrous DMF.
-
Pre-activate for 1-2 minutes.
-
Add the solution of the activated amino acid to the resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature, or for extended periods at 0 °C if racemization persists.
-
Monitor the reaction progress using a qualitative test (e.g., Kaiser test).
-
Upon completion, wash the resin thoroughly with DMF.
Problem 2: Racemization Occurs Despite Optimized Coupling Conditions
Possible Causes:
-
Extended exposure to basic conditions during Fmoc deprotection.
-
The inherent high acidity of the alpha-proton in 3-Fluoro-4-methyl-phenylglycine requires even milder conditions.
Solutions:
1. Modify Fmoc Deprotection:
-
Recommendation: While the coupling step is the primary concern, prolonged or harsh Fmoc deprotection can contribute to racemization.[8] Reduce the deprotection time to the minimum required for complete removal of the Fmoc group.
-
Alternative: Consider using a weaker base for deprotection, such as a solution of piperazine in DMF, although this may require longer reaction times.
2. Employ Alternative Synthetic Strategies:
-
Asymmetric Synthesis: Synthesize the desired enantiomer directly, avoiding a racemic or easily racemized intermediate. This can be achieved using chiral auxiliaries or asymmetric catalysis.[10][11][12]
-
Chiral Auxiliaries: Temporarily attach a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. Evans oxazolidinones are a common example.[11]
-
-
Enzymatic Resolution: If a racemic mixture is obtained, an enzymatic resolution can be employed to selectively isolate the desired enantiomer.[13][14][15][16] Lipases and acylases are commonly used for the enantioselective hydrolysis of amino acid esters or amides.[15]
Diagram of Racemization Prevention Strategies
Caption: Troubleshooting workflow for preventing racemization.
Advanced Strategies for Stereocontrol
For projects requiring the highest levels of enantiopurity, consider these advanced approaches from the outset.
Asymmetric Synthesis Workflow
Caption: Asymmetric synthesis using a chiral auxiliary.
Enzymatic Resolution Workflow
Caption: Enzymatic resolution of a racemic mixture.
References
-
Use of the SPhos ligand to suppress racemization in arylpinacolboronate ester Suzuki couplings involving alpha-amino acids. Synthesis of biaryl derivatives of 4-hydroxyphenylglycine, tyrosine, and tryptophan. PubMed. Available at: [Link]
-
Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate. Available at: [Link]
-
Enzymic resolution of DL-phenylglycine. ResearchGate. Available at: [Link]
-
Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. Synthesis of Biaryl Derivatives of 4-Hydroxyphenylglycine, Tyrosine, and Tryptophan. Scilit. Available at: [Link]
- Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins. Google Patents.
-
Enzymatic synthesis of fluorinated compounds. PubMed Central. Available at: [Link]
-
Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. Available at: [Link]
-
Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. Available at: [Link]
-
The mechanism of the enzymatic fluorination in Streptomyces cattleya. PubMed Central. Available at: [Link]
-
Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. FAO AGRIS. Available at: [Link]
-
Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar. Available at: [Link]
-
Asymmetric synthesis of fluorine-containing amines, amino alcohols, α- and β-amino acids mediated by chiral sulfinyl group. Sci-Hub. Available at: [Link]
-
(R)-(N-tert-Butoxycarbonyl)allylglycine (4-Pentenoic acid, 2-[[(1,1-Dimethylethoxy)carbonyl]amino]). Organic Syntheses. Available at: [Link]
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. PubMed Central. Available at: [Link]
-
Effect of α-Fluorine on Acidity and Selected Geometry Parameters of... ResearchGate. Available at: [Link]
-
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PubMed Central. Available at: [Link]
-
Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. PubMed. Available at: [Link]
-
Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this. ResearchGate. Available at: [Link]
-
Biotransformation-coupled mutasynthesis for the generation of novel pristinamycin derivatives by engineering the phenylglycine residue. RSC Publishing. Available at: [Link]
-
Asymmetric Synthesis of N‐Fmoc‐(S)‐7‐aza‐tryptophan via Alkylation of Chiral Nucleophilic Glycine Equivalent. ADDI. Available at: [Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central. Available at: [Link]
-
Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. MDPI. Available at: [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PubMed Central. Available at: [Link]
-
(PDF) Gas-Phase Acidity of Polyfluorinated Hydrocarbons. Effects of Fluorine and the Perfluoroalkyl Group on Acidity. ResearchGate. Available at: [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed. Available at: [Link]
-
Synthesis and Applications of Fluorinated -Amino Acids. Macmillan Group - Princeton University. Available at: [Link]
Sources
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 2. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 7. [PDF] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. Sci-Hub. Asymmetric synthesis of fluorine-containing amines, amino alcohols, α- and β-amino acids mediated by chiral sulfinyl group / Journal of Fluorine Chemistry, 2010 [sci-hub.st]
- 11. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. addi.ehu.es [addi.ehu.es]
- 13. researchgate.net [researchgate.net]
- 14. US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins - Google Patents [patents.google.com]
- 15. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Managing Solubility Issues of Fluorinated Compounds in Aqueous Buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of fluorinated compounds in aqueous buffers. Our goal is to equip you with the knowledge and practical protocols to overcome these common yet challenging experimental hurdles.
Introduction: The Fluorine Conundrum in Aqueous Solubility
Fluorine substitution is a widely used strategy in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1] However, these desirable properties often come at the cost of poor aqueous solubility. This guide will delve into the underlying reasons for this phenomenon and provide a systematic approach to addressing these solubility challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why are my fluorinated compounds so difficult to dissolve in aqueous buffers?
A1: The poor aqueous solubility of many fluorinated compounds stems from a combination of factors:
-
Increased Lipophilicity: Fluorine is highly electronegative and can increase the lipophilicity of a molecule, making it less soluble in polar solvents like water.
-
The "Fluorophobic" Effect: Highly fluorinated segments of a molecule are not only hydrophobic but also "lipophobic," meaning they tend to repel both aqueous and hydrocarbon environments. This can lead to aggregation in water to minimize contact, thus reducing solubility.[2]
-
Strong Crystal Lattice Energy: The high electronegativity of fluorine allows it to participate in strong intermolecular interactions, such as hydrogen and halogen bonds. These forces can create a very stable crystal lattice that is difficult for water molecules to disrupt.[2]
Q2: How does fluorine substitution impact the pKa of my compound?
A2: Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby acidic or basic functional groups. This is a critical consideration, as a shift in pKa will alter the ionization state of your compound at a given pH, directly impacting its solubility.
Q3: What is the very first step I should take when encountering a solubility issue with a new fluorinated compound?
A3: The crucial first step is to quantify the problem. You should determine the compound's baseline solubility in both your aqueous buffer of interest (e.g., PBS) and a common organic solvent like dimethyl sulfoxide (DMSO). This will provide a quantitative starting point for developing a solubilization strategy.[2]
Q4: Are there any "quick fixes" for initial in vitro screening assays?
A4: For preliminary screening, preparing a high-concentration stock solution in 100% DMSO is a common and often effective starting point. This stock can then be diluted into your aqueous assay buffer to the final desired concentration. However, it is crucial to keep the final DMSO concentration in your assay low (typically below 0.5%) to avoid artifacts or cytotoxicity.[3][4]
Troubleshooting Guide: A Systematic Approach to Improving Solubility
If your fluorinated compound is proving difficult to dissolve, follow this systematic approach.
Caption: A systematic workflow for troubleshooting solubility issues with fluorinated compounds.
Step 1: Characterization of Baseline Solubility
As mentioned in the FAQs, your first action should be to determine the extent of the solubility problem.
Experimental Protocol 1: Baseline Solubility Assessment
-
Preparation of Saturated Solutions:
-
Add an excess amount of your fluorinated compound to a known volume of your aqueous buffer (e.g., 1 mL of PBS, pH 7.4) in a microcentrifuge tube.
-
In a separate tube, add an excess amount of the compound to a known volume of 100% DMSO.
-
-
Equilibration:
-
Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) on a rotator or shaker for 24 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.
-
-
Quantification:
-
Carefully collect the supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Step 2: pH Adjustment for Ionizable Compounds
If your fluorinated compound has an ionizable functional group (e.g., a carboxylic acid or an amine), altering the pH of the buffer can dramatically increase its solubility. The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility profile of your compound.[5]
-
For acidic compounds: Increasing the pH above the pKa will deprotonate the compound, leading to a more soluble anionic form.
-
For basic compounds: Decreasing the pH below the pKa will protonate the compound, resulting in a more soluble cationic form.
Experimental Protocol 2: pH-Dependent Solubility Profiling
-
Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).
-
Follow the steps outlined in Experimental Protocol 1 for each buffer.
-
Plot the measured solubility against the final measured pH of each saturated solution to generate a pH-solubility profile.[6]
| Compound Type | Effect of pH on Solubility |
| Acidic Compound | Solubility increases as pH increases above the pKa. |
| Basic Compound | Solubility increases as pH decreases below the pKa. |
| Non-ionizable Compound | Solubility is largely independent of pH. |
Step 3: Utilizing Co-solvent Systems
For non-ionizable compounds or when pH adjustment is insufficient, a co-solvent system is the next logical step. DMSO is a powerful and widely used co-solvent.[7]
Experimental Protocol 3: Co-solvent (DMSO) Titration
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM or higher, if possible).[3]
-
Create a series of dilutions of your aqueous buffer containing increasing percentages of DMSO (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v).
-
Add a small, constant volume of your DMSO stock solution to each of the co-solvent buffer solutions.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours).
-
Quantify the solubility at each co-solvent concentration using the method described in Protocol 1.
Table 1: Example of Co-solvent Effect on Solubility
| Compound | Aqueous Solubility (µg/mL) | Solubility in 10% Ethanol/Water (µg/mL) | Fold Increase |
| Rifabutin | 0.19 | 1.68 | ~8.8x[8] |
Note: The final concentration of the organic solvent should be compatible with your downstream assay.
Step 4: Employing Complexation and Encapsulation Agents
When co-solvents are not effective enough or are incompatible with your experimental system, cyclodextrins and surfactants offer powerful alternatives.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, forming inclusion complexes that are more water-soluble.[9][10]
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complex formation.
Experimental Protocol 4: Solubility Enhancement with Cyclodextrins
-
Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher solubility and lower toxicity compared to native β-cyclodextrin.[]
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 1%, 2%, 5%, 10% w/v).
-
Determine the solubility of your fluorinated compound in each cyclodextrin solution using the method in Protocol 1.
-
Analyze the data to determine the optimal cyclodextrin concentration for your needs. The formation of a 1:1 inclusion complex is common.[12]
Table 2: Examples of Cyclodextrin-Mediated Solubility Enhancement
| Drug | Cyclodextrin | Solubility Enhancement | Reference |
| Praziquantel | HP-β-CD | Significant increase, allowing reclassification from BCS Class II to Class I | [9] |
| Neochlorogenic acid | α-CD | KF1 = 457.56 M-1 | [13] |
| Neochlorogenic acid | HP-β-CD | KF1 = 503.74 M-1 | [13] |
Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds in their core, effectively solubilizing them in an aqueous medium. Fluorinated and hemifluorinated surfactants can be particularly effective for solubilizing highly fluorinated molecules.[14]
Experimental Protocol 5: Surfactant-Mediated Solubilization
-
Choose a biocompatible surfactant. Polysorbate 80 (Tween 80) and various fluorinated surfactants are common choices.
-
Prepare a series of surfactant solutions in your aqueous buffer at concentrations above the surfactant's CMC.
-
Add your fluorinated compound to each solution and determine the solubility as described in Protocol 1.
-
Identify the surfactant and concentration that provides the best solubility enhancement without interfering with your assay.
Table 3: Critical Micelle Concentrations (CMC) of Selected Fluorinated Surfactants
| Surfactant | CMC (mM) | Reference |
| C6F-TAC | ~0.33 | [14] |
| C8F-TAC | ~0.03 | [14] |
| HF-TAC | ~0.5 | [14] |
Conclusion
Managing the solubility of fluorinated compounds is a multifaceted challenge that often requires a systematic and empirical approach. By understanding the underlying physicochemical principles and methodically applying the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve their chances of success. Always remember to validate that your chosen solubilization method does not interfere with the integrity of your experimental results.
References
-
Touro College. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]
-
Fasinu, P. (2022). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. AME Publishing Company. Retrieved from [Link]
- Jain, A., et al. (2007). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Indian Journal of Pharmaceutical Sciences, 69(3), 364.
- Kumar, R., & Singh, S. (2013). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 123-131.
- Breyton, C., et al. (2013). Micellar and Biochemical Properties of (Hemi)Fluorinated Surfactants Are Controlled by the Size of the Polar Head. Biophysical Journal, 104(9), 1958-1970.
- Carbone, C., et al. (2020).
- Berrier, C., et al. (2011). Fluorinated and hemifluorinated surfactants as alternatives to detergents for membrane protein cell-free synthesis. FEBS Letters, 585(4), 563-568.
- Lee, B. C., et al. (2003). Solubility of Fluorinated Pharmaceuticals in Dense Carbon Dioxide.
- Roy, A., et al. (2018). Inclusion complexes of fluorofenidone with β-cyclodextrin and hydroxypropyl-β-cyclodextrin: preparation, characterization and in vitro release studies. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 91(3-4), 143-154.
-
Slagman, S. (2017). What is the solubility of water in fluorous (fluorinated) solvents?. ResearchGate. Retrieved from [Link]
- Kresheck, G. C. (1991). Micelles and aggregates of fluorinated surfactants. The Journal of Physical Chemistry, 95(4), 1829-1836.
- Arys, A., et al. (2021). Complexation efficiency of cyclodextrins for volatile flavor compounds. Food Chemistry, 345, 128795.
- Avdeef, A. (2007). Solubility of sparingly-soluble ionizable drugs. Advanced Drug Delivery Reviews, 59(7), 568-590.
- Lucas-Abellán, C., et al. (2021). Study of the fluorescence and interaction between cyclodextrins and neochlorogenic acid, in comparison with chlorogenic acid. Scientific Reports, 11(1), 3350.
- Wang, J., et al. (2020). Computational Insights Into the Influence of Substitution Groups on the Inclusion Complexation of β-Cyclodextrin. Frontiers in Chemistry, 8, 599.
- Shcherbakov, D., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(9), 2718.
- Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178.
- Pobudkowska, A., & Domańska, U. (2012). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 18(4), 535-544.
- Al-lami, M. S., et al. (2022). A Simple Approach to Preparation of Surfactant Nano-Micelles Loaded Drugs.
-
Cheng, X., et al. (2006). Samples in DMSO: What an end user needs to know. Ziath. Retrieved from [Link]
- Harding, M. J., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 13155-13163.
- Sieger, P., et al. (2017). pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability. European Journal of Pharmaceutical Sciences, 105, 123-128.
- Kumar, S., et al. (2021). Solubility Enhancement of Rifabutin by Co-solvency Approach.
- Kume, S., et al. (2022). Colorimetric fluoride detection in dimethyl sulfoxide using a heteroleptic ruthenium(II) complex with amino and amide groups: X-ray crystallographic and spectroscopic analyses. Dalton Transactions, 51(38), 14502-14510.
- Riess, J. G. (2005). Fluorocarbons and fluorinated amphiphiles in drug delivery and biomedical research. Journal of Fluorine Chemistry, 126(2), 159-170.
-
Pharmaceutical Technology. (2015). Advances in Fluorination Chemistry for API Synthesis. Retrieved from [Link]
- Silva, S. R., et al. (2019). Spontaneous Self-assembly and structure of perfluoroalkylalkane surfactants hemimicelles by molecular dynamics simulations. Proceedings of the National Academy of Sciences, 116(43), 21474-21480.
-
gChem Global. (n.d.). DMSO. Retrieved from [Link]
- Chen, J., et al. (2019). Removal of Fluoride from Phosphogypsum Leaching Solution with Phosphate Tailing Based Layered Double Hydroxides: Kinetics and Equilibrium Isotherms. Minerals, 9(12), 754.
-
Gaylord Chemical. (n.d.). Solubility Data of DMSO. Scribd. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
NCERT. (2008). Chemistry. Retrieved from [Link]
-
raptorlane. (2023). Elegant and fast way without chromatography to remove fluoride ions from water phase without contamination of the polar water soluble product? Chemistry Stack Exchange. Retrieved from [Link]
-
Wikipedia. (n.d.). Reverse osmosis. Retrieved from [Link]
-
American Chemical Society. (n.d.). Analytical Chemistry Journal. ACS Publications. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. gchemglobal.com [gchemglobal.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. touroscholar.touro.edu [touroscholar.touro.edu]
- 10. hilarispublisher.com [hilarispublisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Study of the fluorescence and interaction between cyclodextrins and neochlorogenic acid, in comparison with chlorogenic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorinated and hemifluorinated surfactants as alternatives to detergents for membrane protein cell-free synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Side-Product Identification in the Synthesis of Fluorinated Phenylglycines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine into amino acids, such as phenylglycine, is a powerful strategy in medicinal chemistry and drug development. Fluorination can significantly alter the physicochemical properties of molecules, enhancing metabolic stability, binding affinity, and lipophilicity. However, the synthesis of fluorinated phenylglycines is often accompanied by the formation of side-products that can complicate purification and compromise the yield and purity of the target compound. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers identify and mitigate the formation of these impurities.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of fluorinated phenylglycines, with a focus on side-product formation.
Issue 1: Unexpected Peaks in LC-MS/NMR Analysis of the Crude Reaction Mixture
Question: I am synthesizing a fluorinated phenylglycine derivative via a Strecker or Bucherer-Bergs reaction, and my initial analysis (LC-MS, ¹H NMR, ¹⁹F NMR) shows several unexpected signals in addition to my desired product. What are the likely side-products?
Answer:
The presence of multiple unexpected peaks suggests the formation of various side-products. The identity of these byproducts is highly dependent on the specific synthetic route and reaction conditions employed. Here are some of the most common culprits:
For Strecker Synthesis:
The Strecker synthesis involves the reaction of a fluorinated benzaldehyde, a cyanide source (e.g., NaCN, KCN), and an ammonia source (e.g., NH₄Cl) to form an α-aminonitrile, which is then hydrolyzed to the amino acid.[1][2][3]
-
α-Hydroxynitrile (Cyanohydrin): This is a common intermediate and can be a significant side-product if the addition of the amine is not efficient. It forms from the reaction of the fluorinated benzaldehyde with the cyanide source.
-
Over-alkylation Products: If excess cyanide is used, it can potentially lead to unwanted side reactions.[4]
-
Unreacted Starting Materials: Incomplete conversion will result in the presence of the starting fluorinated benzaldehyde.
-
Hydrolysis Intermediates: Incomplete hydrolysis of the α-aminonitrile can lead to the presence of the corresponding α-aminoamide.
For Bucherer-Bergs Reaction:
This multicomponent reaction utilizes a fluorinated benzaldehyde or ketone, a cyanide source, and ammonium carbonate to produce a hydantoin intermediate, which is subsequently hydrolyzed to the amino acid.[4][5][6][7][8]
-
Hydantoin Intermediate: Incomplete hydrolysis is a primary cause of this impurity. The 5-(fluorophenyl)hydantoin will be a major component of the crude product if the hydrolysis step is not driven to completion.
-
N-Carbamoyl Amino Acid: This is the intermediate formed during the ring-opening of the hydantoin.[4] Inadequate hydrolysis conditions (e.g., insufficient acid/base concentration or temperature) can lead to its accumulation.[9]
-
Diastereomers: If the fluorinated phenylglycine has more than one chiral center, the formation of diastereomers is possible.[10] Their separation can be challenging and requires careful chromatographic method development.
Defluorination Products:
Under certain reaction conditions, particularly with harsh nucleophiles or elevated temperatures, the fluorine substituent on the aromatic ring can be displaced.
-
Mechanism: Nucleophilic aromatic substitution (SₙAr) can occur, especially if the fluorine atom is activated by electron-withdrawing groups on the ring.
-
Identification: The loss of the characteristic C-F coupling in ¹⁹F NMR and a corresponding shift in the aromatic signals in ¹H and ¹³C NMR are indicative of defluorination. Mass spectrometry will also show a mass difference corresponding to the replacement of a fluorine atom with another group (e.g., -OH, -NH₂).
Proposed Troubleshooting Workflow
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Bucherer-Bergs Reaction [organic-chemistry.org]
- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of Peptides Containing Fluorinated Amino acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated peptides. The strategic incorporation of fluorinated amino acids into peptide sequences is a powerful tool for enhancing stability, modulating conformation, and improving pharmacokinetic properties.[1][][3][4][5] However, these unique building blocks can also introduce specific challenges during synthesis, purification, and handling.
This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical, field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability of peptides containing fluorinated amino acids.
Q1: Why is my fluorinated peptide aggregating during synthesis or purification?
A1: Peptide aggregation, particularly during solid-phase peptide synthesis (SPPS), is a common issue that can be exacerbated by the presence of fluorinated amino acids.[6] The primary driver is increased hydrophobicity. The trifluoromethyl group (-CF3), for instance, is significantly more hydrophobic than a methyl group, which can promote self-assembly as the peptide chains attempt to minimize contact with the aqueous environment.[6] This "superhydrophobic" effect can lead to the formation of insoluble aggregates.[6]
-
Causality: Stretches of contiguous hydrophobic amino acids are particularly prone to aggregation.[6][7] The position of the fluorinated residue can significantly influence the peptide's secondary structure and overall hydrophobicity, thereby affecting its aggregation tendency.[6]
Q2: I'm observing poor solubility of my purified fluorinated peptide. What can I do?
A2: Poor solubility is a direct consequence of the increased hydrophobicity imparted by fluorinated side chains.[1] Fluorinated groups have a tendency to self-associate, leading to the formation of stable secondary and quaternary structures that can be difficult to solubilize in aqueous solutions.[8][9]
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with a range of solvents. Start with common solvents like water, DMSO, and DMF. If solubility remains an issue, consider co-solvent systems. For example, a mixture of water and an organic solvent like acetonitrile or isopropanol can be effective.
-
pH Adjustment: The net charge of the peptide can significantly impact its solubility. Try adjusting the pH of the solution. For acidic peptides, increasing the pH can improve solubility, while for basic peptides, decreasing the pH may be beneficial.
-
Use of Chaotropic Agents: In challenging cases, chaotropic agents like guanidinium chloride or urea can be used to disrupt the non-covalent interactions driving aggregation and improve solubility. However, be mindful that these agents can denature the peptide, so their use should be carefully considered based on the downstream application.
-
Q3: Does the position of the fluorinated amino acid in the peptide sequence matter for stability?
A3: Absolutely. The position of the fluorinated amino acid relative to a protease cleavage site is a critical determinant of its effect on proteolytic stability.[10] However, the outcome is not always predictable and depends on the specific enzyme and the nature of the fluorinated residue.[10]
-
Mechanism: The hope is that a fluorinated side chain will be incompatible with the corresponding binding pocket within a protease's active site, thus preventing hydrolysis.[11][12] Steric hindrance from a bulky fluorinated side chain can physically block the enzyme's access to the scissile bond.
Q4: Will incorporating a fluorinated amino acid always increase proteolytic stability?
A4: Not necessarily. While fluorination is a widely used strategy to enhance proteolytic stability, it is not a universal solution.[10] Studies have shown that in some cases, the incorporation of a fluorinated amino acid can surprisingly lead to a decrease in stability or have no significant effect.[10] The complex interplay between the enzyme, the peptide sequence, the position of the fluorinated residue, and the degree of fluorination all contribute to the final outcome.[10]
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming common experimental hurdles.
Guide 1: Managing On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)
Problem: You observe poor resin swelling, slow or incomplete Fmoc deprotection, and/or inefficient coupling reactions during SPPS of a fluorinated peptide.[6]
Underlying Cause: The growing peptide chain, particularly with hydrophobic fluorinated residues, can adopt secondary structures on the solid support, leading to intermolecular aggregation. This physically blocks reactive sites and hinders subsequent chemical steps.[7]
Workflow for Mitigation and Resolution:
Caption: Workflow for proteolytic stability assessment.
Detailed Protocol for Proteolytic Stability Assay:
-
Materials:
-
Purified fluorinated peptide and non-fluorinated control peptide.
-
Protease of interest (e.g., trypsin, chymotrypsin, pepsin).
-
Appropriate reaction buffer for the chosen protease.
-
Quenching solution (e.g., 10% trifluoroacetic acid).
-
HPLC system with a suitable C18 column.
-
Mass spectrometer (optional, for fragment identification).
-
-
Procedure:
-
Prepare stock solutions of the peptides and protease in the reaction buffer.
-
Incubate the peptide with the protease at a specific enzyme:substrate ratio (e.g., 1:100) at the optimal temperature for the enzyme (typically 37°C).
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding the quenching solution.
-
Analyze the quenched samples by RP-HPLC to monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks.
-
If available, use LC-MS to determine the mass of the degradation products and identify the cleavage site(s).
-
-
Data Analysis:
-
Plot the percentage of remaining parent peptide against time for both the fluorinated and non-fluorinated peptides.
-
Calculate the half-life (t½) of each peptide under the assay conditions.
-
Data Presentation:
| Peptide | Fluorinated Amino Acid | Position | Protease | Half-life (min) |
| Control-Peptide | None | - | Trypsin | 30 |
| Fluoro-Peptide-1 | 4-F-Phe | P1' | Trypsin | 95 |
| Fluoro-Peptide-2 | 4-F-Phe | P2 | Trypsin | 45 |
| Fluoro-Peptide-3 | Hexafluoroleucine | P1' | Trypsin | >240 |
This is example data and will vary based on the specific peptide and experimental conditions.
Section 3: In-Depth Scientific Explanations
The "Fluorous Effect" and its Impact on Peptide Conformation
The "fluorous effect" describes the tendency of highly fluorinated molecules to self-associate and segregate from both aqueous and hydrocarbon environments. [13][14]This is driven by the unique properties of the carbon-fluorine bond: it is highly polarized yet the fluorine atom has low polarizability. This leads to weak intermolecular interactions with non-fluorinated molecules.
In the context of peptides, the incorporation of fluorinated amino acids can have profound effects on conformation:
-
Stabilization of Helical Structures: The increased hydrophobicity of fluorinated side chains can drive the formation and stabilization of α-helical structures, as these conformations allow for the burial of the hydrophobic residues away from the aqueous solvent. [8]* Modulation of β-Sheet Formation: The strategic placement of fluorinated residues can also influence the propensity for β-sheet formation, which can be a key factor in peptide aggregation and amyloidogenesis. [13]* Control of Proline Cis/Trans Isomerization: Fluorination of proline residues can be used to control the cis/trans isomerization of the peptidyl-prolyl bond, a critical determinant of protein folding and function. [15] By understanding these fundamental principles, researchers can rationally design fluorinated peptides with desired conformational properties and enhanced stability.
References
-
Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed. [Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central. [Link]
-
Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. [Link]
-
Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. OSTI.GOV. [Link]
-
Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. American Chemical Society. [Link]
-
Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. [Link]
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]
-
Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]
-
Fine‐Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. ResearchGate. [Link]
-
Structural basis for the enhanced stability of highly fluorinated proteins. PubMed Central. [Link]
-
Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Bioconjugate Chemistry. [Link]
-
The Role of Fluorinated Amino Acids in Modern Drug Design. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Fluorinated peptide biomaterials. PubMed Central. [Link]
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. PubMed Central. [Link]
-
Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. ACS Publications. [Link]
-
The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Royal Society of Chemistry. [Link]
-
GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology. [Link]
-
Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. ACS Publications. [Link]
- Fluorin
-
Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]
-
Schematic presentation of the aggregation behaviour of fluorinated... ResearchGate. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04061A [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-Fluoro-4-methyl-DL-phenylglycine versus Phenylglycine
For researchers and professionals in drug development, the nuanced world of amino acid analogs offers a fertile ground for discovering novel therapeutic agents. Phenylglycine, a non-proteinogenic amino acid, has long been a scaffold of interest due to its presence in various bioactive natural products and its utility as a synthetic intermediate.[1][2] The strategic modification of the phenyl ring can dramatically alter its biological profile. This guide provides an in-depth comparison of the parent molecule, phenylglycine, with a synthetically modified analog, 3-Fluoro-4-methyl-DL-phenylglycine, offering insights into the anticipated impact of these substitutions and detailing the experimental methodologies required for a robust comparative analysis.
Introduction to Phenylglycine and its Biological Significance
Phenylglycine is an aromatic amino acid distinguished from phenylalanine by the absence of a methylene group between the alpha-carbon and the phenyl ring.[3] This structural feature imparts a more constrained conformation, which can be advantageous in the design of molecules with specific receptor-binding properties.[3] Phenylglycine and its derivatives have been identified as key components in a range of biologically active compounds, including antibiotics and antiviral agents.[3][4] Notably, derivatives of phenylglycine have been extensively studied as modulators of metabotropic glutamate receptors (mGluRs), which are implicated in a variety of neurological and psychiatric disorders.
The Emergence of this compound: A Rationale for Substitution
The introduction of substituents onto the phenyl ring of phenylglycine is a common strategy in medicinal chemistry to fine-tune its pharmacological properties.[5] The analog, this compound, features two key modifications: a fluorine atom at the 3-position and a methyl group at the 4-position of the phenyl ring.
The Role of Fluorination: The incorporation of fluorine into drug candidates is a well-established strategy to enhance various pharmacokinetic and pharmacodynamic properties.[6][7] Fluorine's high electronegativity and small size can lead to:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it less susceptible to metabolic degradation by cytochrome P450 enzymes.[8]
-
Enhanced Binding Affinity: Fluorine can engage in favorable electrostatic and hydrophobic interactions with protein targets, potentially increasing binding affinity and potency.[6]
-
Altered Physicochemical Properties: Fluorination can impact a molecule's lipophilicity and pKa, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[6]
The Influence of Methylation: The addition of a methyl group can also significantly impact biological activity by:
-
Introducing Steric Hindrance: The methyl group can influence the molecule's preferred conformation and its interaction with a binding pocket.
-
Modifying Lipophilicity: The methyl group generally increases the lipophilicity of a molecule, which can affect its membrane permeability and distribution.
-
Probing Structure-Activity Relationships: The position and presence of a methyl group can provide valuable insights into the steric and electronic requirements of a receptor's binding site.[9]
The combination of a 3-fluoro and a 4-methyl substituent on the phenylglycine scaffold is therefore hypothesized to yield a compound with a distinct biological activity profile compared to the unsubstituted parent molecule.
Comparative Biological Activity: A Framework for Investigation
While direct comparative data for this compound versus phenylglycine is not extensively available in the public domain, we can propose a logical framework for their comparative evaluation based on the known activities of phenylglycine derivatives. A primary area of investigation would be their activity at metabotropic glutamate receptors.
Hypothetical Data Summary
The following table outlines a hypothetical comparison of the key biological parameters for the two compounds. This table serves as a template for researchers to populate with their own experimental data.
| Parameter | Phenylglycine | This compound | Rationale for Predicted Difference |
| Receptor Binding Affinity (Ki) | The fluoro and methyl substitutions may enhance binding to specific mGluR subtypes through additional hydrophobic and electrostatic interactions. | ||
| Functional Potency (IC50/EC50) | Enhanced binding affinity is expected to translate to greater potency in functional assays. | ||
| Metabolic Stability (t½ in vitro) | The strong C-F bond is anticipated to reduce metabolic clearance, leading to a longer half-life. | ||
| Cell Permeability (Papp) | Increased lipophilicity from the methyl group may improve cell membrane permeability. |
Experimental Protocols for Comparative Analysis
To empirically determine the biological activity of this compound relative to phenylglycine, a series of well-established assays should be employed. The following protocols provide a detailed, step-by-step guide for researchers.
Radioligand Binding Assay for mGluR Affinity
This assay determines the binding affinity (Ki) of the test compounds for a specific metabotropic glutamate receptor subtype (e.g., mGluR1a or mGluR5).[10][11]
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the mGluR subtype of interest.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]L-Quisqualic Acid).[11]
-
Add increasing concentrations of the unlabeled test compounds (phenylglycine and this compound).
-
Initiate the binding reaction by adding the prepared cell membranes.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
-
Incubation and Filtration:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.
-
-
Data Acquisition and Analysis:
-
Place the filter discs in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).[12]
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[13]
-
Cell-Based Functional Assay: Calcium Flux Measurement
This assay measures the ability of the compounds to act as agonists or antagonists at Gq-coupled mGluRs (e.g., mGluR1 and mGluR5) by monitoring changes in intracellular calcium levels.[14][15]
Workflow Diagram:
Caption: Workflow for a calcium flux functional assay.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Plate HEK293 cells stably expressing the Gq-coupled mGluR of interest in a black-walled, clear-bottom 96-well plate.
-
Allow the cells to adhere and grow overnight.
-
-
Dye Loading:
-
Aspirate the culture medium and wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions.
-
Incubate the plate to allow for dye de-esterification.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.
-
To test for agonist activity, add serial dilutions of phenylglycine or this compound and monitor for an increase in fluorescence.
-
To test for antagonist activity, pre-incubate the cells with serial dilutions of the test compounds before adding a fixed concentration of a known mGluR agonist (e.g., (S)-3,5-DHPG). Monitor for the inhibition of the agonist-induced fluorescence increase.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over baseline for each well.
-
For agonist activity, plot the fluorescence response against the logarithm of the compound concentration and fit to a sigmoidal curve to determine the EC50 (concentration for 50% maximal effect).
-
For antagonist activity, plot the inhibition of the agonist response against the logarithm of the compound concentration and fit to a sigmoidal curve to determine the IC50.
-
Conclusion
The strategic substitution of the phenylglycine core with fluoro and methyl groups, as in this compound, presents a compelling avenue for the development of novel bioactive molecules. While direct comparative data is sparse, established principles of medicinal chemistry suggest that these modifications are likely to enhance metabolic stability and receptor binding affinity. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate and compare the biological activities of these compounds. Such studies are crucial for elucidating the structure-activity relationships of substituted phenylglycine derivatives and for identifying promising candidates for further therapeutic development.
References
-
Wikipedia. (n.d.). Phenylglycine. Retrieved from [Link]
-
The Crucial Role of N-Phenylglycine in Modern Pharmaceutical Synthesis. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural product reports, 32(8), 1207–1235. Retrieved from [Link]
-
A novel binding assay for metabotropic glutamate receptors using [3H]L-quisqualic acid and recombinant receptors. (1996). Journal of neurochemistry, 67(3), 1182–1190. Retrieved from [Link]
-
A novel binding assay for metabotropic glutamate receptors using [3H] L-quisqualic acid and recombinant receptors. (1996). PubMed. Retrieved from [Link]
-
Wanat, W., Talma, M., Pawelczak, M., & Kafarski, P. (2019). Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds. Pharmaceuticals (Basel, Switzerland), 12(3), 139. Retrieved from [Link]
-
Birch, P. J., Grossman, C. J., & Hayes, A. G. (1993). Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system. Neuroscience, 52(3), 481–488. Retrieved from [Link]
-
Bayoumi, W. A., El-Gamal, M. I., El-Kerdawy, A. M., & Al-Agamy, M. H. (2021). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Medicinal chemistry (Shariqah (United Arab Emirates)), 17(8), 903–916. Retrieved from [Link]
-
Wanat, W., Talma, M., Pawelczak, M., & Kafarski, P. (2019). Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
O'Neill, M. J., Bleakman, D., Zimmerman, D. M., & Nisenbaum, E. S. (2003). Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. British journal of pharmacology, 139(4), 733–742. Retrieved from [Link]
-
Rodriguez, A. L., Grier, M. D., Jones, C. K., Herman, E. J., Kane, A. S., Smith, R. L., Williams, R., Lindsley, C. W., & Conn, P. J. (2010). Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. Molecular pharmacology, 78(6), 1105–1122. Retrieved from [Link]
-
Wanat, W., Talma, M., Pawelczak, M., & Kafarski, P. (2019). Phosphonic Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase and Aminopeptidase from Barley Seeds. ResearchGate. Retrieved from [Link]
-
Scholler, P., Moreno-Delgado, D., Tora, A. S., Rovira, X., Doumazane, E., & Rondard, P. (2017). Pharmacological evidence for a metabotropic glutamate receptor heterodimer in neuronal cells. eLife, 6, e25233. Retrieved from [Link]
-
Bayoumi, W. A., El-Gamal, M. I., El-Kerdawy, A. M., & Al-Agamy, M. H. (2021). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. ResearchGate. Retrieved from [Link]
-
Maniscalco, M., Piazzi, L., Caviglioli, G., Fossa, P., Cichero, E., & Bruno, O. (2015). Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors. Bioorganic & medicinal chemistry, 23(13), 3467–3476. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Functional Assays. Retrieved from [Link]
-
Pandey, S., Sharma, K., & Bhattacharyya, S. (2022). Regulation of Metabotropic Glutamate Receptor Internalization and Synaptic AMPA Receptor Endocytosis by the Postsynaptic Protein Norbin. The Journal of neuroscience : the official journal of the Society for Neuroscience, 42(5), 849–865. Retrieved from [Link]
-
Organic Syntheses. (n.d.). dl-PHENYLGLYCINE. Retrieved from [Link]
-
Jane, D. E., Jones, P. L., Pook, P. C., Tse, H. W., & Watkins, J. C. (1994). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British journal of pharmacology, 112(3), 809–816. Retrieved from [Link]
-
Al-Sanea, M. M., & Abdel-Aziz, S. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules (Basel, Switzerland), 28(18), 6527. Retrieved from [Link]
-
Cer, R. Z., Mudunuri, U., Stephens, R., & Lebeda, F. J. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic acids research, 37(Web Server issue), W441–W445. Retrieved from [Link]
-
Synthesis of Fluorinated Amino Acids. (2022). ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Half maximal inhibitory concentration (IC50). Retrieved from [Link]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
-
NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]
-
Sroor, F. M., Basyouni, W. M., Aly, H. H., El-Sayed, W. A., & Arafa, A. (2022). Design, synthesis and SAR of novel sulfonylurea derivatives for the treatment of Diabetes mellitus in rats. ResearchGate. Retrieved from [Link]
-
Jane, D. E., Jones, P. L., Pook, P. C., Tse, H. W., & Watkins, J. C. (1994). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British Journal of Pharmacology, 112(3), 809–816. Retrieved from [Link]
-
Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. Retrieved from [Link]
-
Khan, I., Ali, A., Ibrar, A., Ahmed, S., Khan, I., & Ali, S. (2021). Phenyl glycine incorporated glitazones as promising novel antidiabetic agents through PPARγ agonism: Design, synthesis and preclinical studies. Bioorganic chemistry, 116, 105333. Retrieved from [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
-
García-Molina, F., Muñoz-Muñoz, J. L., García-Ruiz, P. A., & García-Cánovas, F. (2021). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International journal of molecular sciences, 22(16), 8492. Retrieved from [Link]
- Google Patents. (n.d.). CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine.
-
Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 3-Fluoro-DL-phenylglycine. Retrieved from [Link]
-
Scott, D. E., maniaci, C., Testa, A., Ciulli, A., & O'Hagan, D. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 142(22), 10119–10128. Retrieved from [Link]
-
Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2022). MDPI. Retrieved from [Link]
-
Kaminski, K., Obniska, J., & Wiklik, B. (2012). Comparative pharmacokinetic and pharmacodynamic analysis of phthaloyl glycine derivatives with potential antiepileptic activity. Pharmacological reports : PR, 64(2), 355–364. Retrieved from [Link]
Sources
- 1. Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sci-Hub. Phenylglycine derivatives antagonize the excitatory response of Purkinje cells to 1S,3R-ACPD: an in vivo and in vitro study / Neuroscience Research, 1993 [sci-hub.box]
- 3. Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A novel binding assay for metabotropic glutamate receptors using [3H] L-quisqualic acid and recombinant receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the Conformational Analysis of Peptides: The Impact of Fluorinated Residues
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The three-dimensional structure of a peptide is intrinsically linked to its biological function. Understanding and controlling peptide conformation is therefore a cornerstone of rational drug design and molecular biology. The strategic incorporation of fluorinated amino acids has emerged as a powerful tool to modulate the physicochemical and biological properties of peptides.[1] This guide provides a comprehensive comparison of the conformational analysis of peptides with and without fluorinated residues, offering insights into experimental design, data interpretation, and the underlying molecular principles.
The Fluorine Effect: A Subtle yet Powerful Tool in Peptide Design
Fluorine, the most electronegative element, imparts unique properties when incorporated into amino acid side chains or the peptide backbone.[2] These "fluoro-stabilization effects" can significantly influence peptide conformation and stability.[3] Key impacts of fluorination include:
-
Modulation of Secondary Structure: Fluorination can either stabilize or destabilize secondary structures like α-helices and β-sheets, depending on the specific residue and its location.[3][4] For instance, highly fluorinated amino acids have been shown to have a lower propensity for forming α-helices compared to their hydrocarbon counterparts.[3]
-
Enhanced Hydrophobicity: The introduction of fluorine generally increases the hydrophobicity of an amino acid side chain, which can influence peptide folding and interactions with biological membranes.[4]
-
Altered Electrostatics: The strong electron-withdrawing nature of fluorine can create localized dipoles and alter the electrostatic potential surface of a peptide, influencing intermolecular interactions.
-
Improved Metabolic Stability: Fluorination can protect peptides from enzymatic degradation, thereby increasing their in vivo half-life.[4]
Key Analytical Techniques for Peptide Conformational Analysis
A multi-faceted approach employing various spectroscopic and computational techniques is essential for a thorough conformational analysis. This section compares the application of these techniques to both standard and fluorinated peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides in solution. For fluorinated peptides, ¹⁹F NMR offers a unique and powerful analytical window.
Key Advantages of ¹⁹F NMR: [5]
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, resulting in strong NMR signals.[5][6]
-
Wide Chemical Shift Range: The large chemical shift dispersion of ¹⁹F makes it highly sensitive to the local chemical environment, providing detailed information about conformational changes.[5]
-
No Background Signal: Since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra are free from background signals, simplifying analysis.[5][7]
Experimental Protocol: 1D ¹⁹F NMR for Conformational Analysis
-
Sample Preparation: Dissolve the lyophilized fluorinated peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 1-5 mM.
-
Instrument Setup: Tune the NMR spectrometer to the ¹⁹F frequency.
-
Data Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.
-
Data Processing: Fourier transform the acquired free induction decay (FID) and apply appropriate window functions to enhance signal-to-noise or resolution.
-
Analysis: Analyze the chemical shifts, line widths, and coupling constants of the ¹⁹F signals to infer information about the local environment and conformation of the fluorinated residue.[8]
Comparative Data Analysis:
| Feature | Standard Peptide (¹H NMR) | Fluorinated Peptide (¹⁹F NMR) |
| Signal Overlap | High, especially in the amide and aliphatic regions, often requiring multi-dimensional experiments for resolution. | Low, due to the large chemical shift range of ¹⁹F.[5] |
| Sensitivity to Environment | Good, but changes in chemical shift can be subtle. | Excellent, with significant chemical shift changes in response to subtle conformational alterations.[5] |
| Background | Significant background signals from residual protons in the solvent. | Essentially no background signal.[5][7] |
Workflow for NMR-Based Conformational Analysis
Caption: Relationship between peptide secondary structure and CD spectral features.
Computational Modeling
Molecular dynamics (MD) simulations and other computational methods provide invaluable insights into the conformational landscape of peptides at an atomic level. [9]These approaches can complement experimental data and help rationalize the observed effects of fluorination.
Workflow for Computational Conformational Analysis:
-
System Setup: Build the initial 3D structure of the peptide (standard or fluorinated) using peptide building software. Solvate the peptide in a water box with appropriate ions to neutralize the system.
-
Force Field Selection: Choose a suitable force field that accurately describes the interactions of both standard and fluorinated amino acids.
-
Minimization and Equilibration: Perform energy minimization to remove steric clashes, followed by a period of equilibration to bring the system to the desired temperature and pressure.
-
Production MD Simulation: Run a long-timescale MD simulation to sample the conformational space of the peptide.
-
Trajectory Analysis: Analyze the MD trajectory to determine the dominant conformations, secondary structure evolution, and key intramolecular interactions.
Comparative Insights from MD Simulations:
| Property | Standard Peptide | Fluorinated Peptide |
| Conformational Flexibility | May exhibit a broader range of accessible conformations. | Fluorination can restrict conformational freedom, leading to a more defined structure. [9] |
| Hydrogen Bonding | Intramolecular hydrogen bonds are key to stabilizing secondary structures. | Fluorine can act as a weak hydrogen bond acceptor, potentially altering the hydrogen bonding network. |
| Solvation | The solvation shell around the peptide influences its conformation. | The hydrophobic nature of fluorinated side chains can lead to a more ordered solvation shell. |
Conclusion
The conformational analysis of peptides is a critical aspect of understanding their function and developing new peptide-based therapeutics. The introduction of fluorinated residues offers a powerful strategy to fine-tune peptide conformation, stability, and bioactivity. By combining advanced analytical techniques such as NMR and CD spectroscopy with computational modeling, researchers can gain a comprehensive understanding of the structural consequences of fluorination. This knowledge is paramount for the rational design of next-generation peptide drugs with enhanced efficacy and pharmacokinetic properties.
References
-
Verdolino, V., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Chemical Biology. [Link]
-
Josten, D., et al. (2019). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron. [Link]
-
Jackson, C. J., et al. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry. [Link]
-
Mykhailiuk, P. K. (2015). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry. [Link]
-
Cheng, R. P. (2005). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. Abstracts of Papers of the American Chemical Society. [Link]
-
Kries, H., et al. (2018). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. Chemical Science. [Link]
-
Chaume, G., et al. (2013). Conformational properties of peptides incorporating a fluorinated pseudoproline residue. New Journal of Chemistry. [Link]
-
Griffin, J. I., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. Biomacromolecules. [Link]
-
Person, C., et al. (2019). Fluorinated peptide biomaterials. Journal of Peptide Science. [Link]
-
D'Andrea, L., et al. (2020). Understanding the Conformational Properties of Fluorinated Polypeptides: Molecular Modelling of Unguisin A. Journal of Chemical Information and Modeling. [Link]
-
Salwiczek, M., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. [Link]
-
Briday, L., et al. (2013). Conformational properties of peptides incorporating a fluorinated pseudoproline residue. New Journal of Chemistry. [Link]
-
Paparcone, R., et al. (2010). Effect of the fluorinated solvents on the stability of secondary structure forming peptides. Journal of Molecular Modeling. [Link]
-
Tran, A. U., et al. (2021). 19F NMR-tags for peptidyl prolyl conformation analysis. RSC Chemical Biology. [Link]
-
Kar, S., et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Journal of Peptide Science. [Link]
-
Salwiczek, M., et al. (2012). Using Fluorinated Amino Acids for Structure Analysis of Membrane-Active Peptides by Solid-State19F-NMR. Australian Journal of Chemistry. [Link]
-
University of Connecticut. (n.d.). Fluorine labeling of proteins for NMR studies. University of Connecticut. [Link]
-
Pomerantz, W. C., et al. (2013). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology. [Link]
-
Hermann, S., et al. (2018). Systematic Evaluation of Fluorination as Modification for Peptide-Based Fusion Inhibitors against HIV-1 Infection. ChemMedChem. [Link]
-
Peddie, V., et al. (2012). Synthesis and conformation of fluorinated β-peptidic compounds. Chemistry. [Link]
-
Brown, T. D., et al. (2021). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Bioconjugate Chemistry. [Link]
-
Jäger, C. M., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). The Journal of Physical Chemistry B. [Link]
-
Tsai, C.-H., et al. (2016). Design and synthesis of fluorinated peptides for analysis of fluorous effects on the interconversion of polyproline helices. Journal of Peptide Science. [Link]
-
ResearchGate. (n.d.). The CD spectra of the peptide measured at different concentration of... ResearchGate. [Link]
-
Biri-Kovacs, B., et al. (2022). Far-UV circular dichroism signatures indicate fluorophore labeling induced conformational changes of penetratin. Amino Acids. [Link]
-
Merten, C., et al. (2014). Solvent-induced conformational changes in cyclic peptides: a vibrational circular dichroism study. Physical Chemistry Chemical Physics. [Link]
Sources
- 1. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and conformation of fluorinated β-peptidic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 19F NMR-tags for peptidyl prolyl conformation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Evaluation of D- vs. L-3-Fluoro-4-methyl-phenylglycine
Introduction: The Critical Role of Chirality in Drug Discovery
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a paramount determinant of biological activity. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers (designated as D- and L-forms for amino acids), this structural nuance can lead to profound differences in pharmacological and toxicological profiles. While the vast majority of amino acids incorporated into proteins in living organisms are of the L-configuration, their D-counterparts are not mere biological curiosities.[1][2] D-amino acids are found in nature, often in bacterial cell walls and as signaling molecules, and their incorporation into synthetic peptides can confer significant advantages, such as increased resistance to enzymatic degradation.[1][3][4]
Phenylglycine and its derivatives are a class of non-proteinogenic amino acids that feature prominently in a variety of biologically active natural products, including glycopeptide antibiotics.[5][6] The introduction of a fluorine atom to the phenyl ring is a well-established strategy in drug design to enhance metabolic stability, improve target binding affinity, and modulate pharmacokinetic properties.[7][8][9] This guide provides a comprehensive framework for the comparative biological investigation of the D- and L-enantiomers of 3-Fluoro-4-methyl-phenylglycine, a novel synthetic amino acid with potential therapeutic applications. By systematically evaluating both isomers, researchers can elucidate the stereochemical requirements for optimal biological activity and select the most promising candidate for further development.
Synthesis and Stereochemical Distinction
The synthesis of 3-Fluoro-4-methyl-phenylglycine typically results in a racemic mixture, containing equal amounts of the D- and L-enantiomers.[10][11] To conduct a comparative biological study, it is imperative to isolate the individual stereoisomers. This can be achieved through chiral resolution of the racemic mixture or by employing asymmetric synthesis methodologies.
The fundamental difference between the D- and L-isomers lies in the spatial orientation of the amino group, carboxyl group, hydrogen atom, and the 3-fluoro-4-methylphenyl side chain around the chiral α-carbon. This seemingly subtle variation in geometry is the basis for their differential interactions with the chiral environment of biological systems, such as enzyme active sites and receptor binding pockets.
A Proposed Workflow for Comparative Biological Evaluation
The following experimental workflow is designed to provide a thorough comparison of the biological properties of D- and L-3-Fluoro-4-methyl-phenylglycine.
Figure 1: A comprehensive workflow for the comparative biological evaluation of D- and L-3-Fluoro-4-methyl-phenylglycine.
Experimental Protocols
1. In Vitro Target Identification and Validation
-
Objective: To identify the potential biological targets of D- and L-3-Fluoro-4-methyl-phenylglycine.
-
Methodology:
-
Screen both enantiomers against a panel of relevant biological targets. Given that phenylglycine derivatives are found in antibiotics, a primary screen could include bacterial enzymes involved in cell wall synthesis (e.g., MurA-F, penicillin-binding proteins). Other potential targets could include proteases, kinases, and G-protein coupled receptors.
-
Utilize commercially available screening services or in-house assays (e.g., radiometric assays, fluorescence-based assays).
-
Primary hits should be validated through dose-response studies to determine the half-maximal inhibitory concentration (IC50) or binding affinity (Kd) for each isomer.
-
2. Cell-Based Functional Assays
-
Objective: To assess the activity of the enantiomers in a cellular context.
-
Methodology:
-
Antimicrobial Assays: If a bacterial target is identified, determine the minimum inhibitory concentration (MIC) of each isomer against a panel of relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cytotoxicity Assays: Evaluate the cytotoxicity of both enantiomers against a panel of human cell lines (e.g., HeLa, HepG2, and a non-cancerous cell line like HEK293) using an MTT or similar viability assay. This will provide an initial assessment of the therapeutic index.
-
Target-Specific Cellular Assays: If the target is a mammalian protein, utilize appropriate cell-based assays to measure the functional consequences of target engagement (e.g., reporter gene assays for transcription factors, calcium flux assays for GPCRs).
-
3. Metabolic Stability Assays
-
Objective: To compare the metabolic stability of the D- and L-isomers.
-
Methodology:
-
Incubate each enantiomer with human liver microsomes in the presence of NADPH.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction and analyze the remaining parent compound concentration using LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint) for each isomer. It is hypothesized that the D-isomer will exhibit greater metabolic stability.[1]
-
4. In Vivo Pharmacokinetic Studies
-
Objective: To determine and compare the pharmacokinetic profiles of the D- and L-enantiomers in an animal model.
-
Methodology:
-
Administer a single dose of each enantiomer to a cohort of rodents (e.g., Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at predetermined time points.
-
Analyze plasma concentrations of the parent drug using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters including half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).
-
5. In Vivo Efficacy and Toxicity Studies
-
Objective: To evaluate the therapeutic efficacy and preliminary safety profile of the more promising enantiomer based on in vitro and pharmacokinetic data.
-
Methodology:
-
Efficacy Models: Utilize a relevant animal model of disease. For example, if the compound shows antimicrobial activity, a murine model of bacterial infection would be appropriate.
-
Toxicity Studies: Conduct an acute toxicity study in rodents to determine the maximum tolerated dose (MTD) and observe for any overt signs of toxicity.
-
Comparative Data Summary
The following table summarizes the anticipated experimental outcomes and potential differences between the D- and L-isomers of 3-Fluoro-4-methyl-phenylglycine based on established principles of stereopharmacology.
| Parameter | D-3-Fluoro-4-methyl-phenylglycine (Predicted Outcome) | L-3-Fluoro-4-methyl-phenylglycine (Predicted Outcome) | Rationale for Predicted Differences |
| Target Affinity (Kd/IC50) | Potentially lower or higher affinity depending on the target's chiral recognition site. | May exhibit higher affinity if the target is a protein that typically interacts with L-amino acids. | The stereospecific fit within a chiral binding pocket dictates binding affinity.[12][13] |
| In Vitro Potency (EC50/MIC) | Activity will correlate with target affinity and cell permeability. | Activity will correlate with target affinity and cell permeability. | Biological function is a direct consequence of target engagement. |
| Metabolic Stability (t1/2 in microsomes) | Expected to be significantly longer. | Expected to be shorter. | D-amino acids are generally poor substrates for proteases and other metabolic enzymes that preferentially recognize L-amino acids.[1] |
| In Vivo Half-Life (t1/2) | Predicted to be longer. | Predicted to be shorter. | Increased metabolic stability typically translates to a longer in vivo half-life. |
| Oral Bioavailability (%F) | Potentially higher. | Potentially lower. | A longer half-life and reduced first-pass metabolism can lead to improved oral bioavailability. |
| In Vivo Efficacy | Dependent on the combination of target potency and pharmacokinetic profile. | Dependent on the combination of target potency and pharmacokinetic profile. | The most efficacious isomer will possess an optimal balance of on-target activity and favorable drug-like properties. |
| Cytotoxicity (CC50) | May differ from the L-isomer. | May differ from the D-isomer. | Off-target effects can also be stereoselective. |
Conclusion
The systematic, comparative evaluation of enantiomers is a cornerstone of modern drug development. For novel non-proteinogenic amino acids like 3-Fluoro-4-methyl-phenylglycine, a thorough investigation of both the D- and L-isomers is essential to unlock their full therapeutic potential. The D-enantiomer may offer significant advantages in terms of metabolic stability and pharmacokinetics, potentially leading to a more durable in vivo effect. Conversely, the L-enantiomer may exhibit superior target affinity if the biological target has evolved to recognize natural L-amino acids. The experimental framework detailed in this guide provides a robust strategy for elucidating these critical differences and identifying the optimal stereoisomer for advancement as a clinical candidate.
References
-
BioPharmaSpec. L/D-Amino Acids: Differences and Importance.
-
Creative Peptides. L- and D- Amino Acids Overview.
-
Amino Acid Structures. L- vs. D-Amino Acids.
-
Chemistry For Everyone. What Are L And D Amino Acids? YouTube.
-
Al-Ghanim, K. A. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? PubMed Central.
-
PubChem. 3-Fluoro-4-methyl-DL-phenylglycine.
-
Al Toma, R. S., et al. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. PubMed.
-
Al Toma, R. S., et al. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing.
-
Santa Cruz Biotechnology. This compound.
-
Li, Y., et al. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. National Institutes of Health.
-
SlideShare. stereochemistry and biological activity of drugs.
-
PubMed. Stereochemistry and biological activities of constituents from Cynanchum taiwanianum.
-
Sigma-Aldrich. 4-Fluoro-3-methyl-DL-phenylglycine.
-
National Institutes of Health. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation.
-
CHIMIA. The Importance of Fluorine in the Life Science Industry.
-
National Institutes of Health. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains.
-
MDPI. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives.
Sources
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. L- and D- Amino Acids Overview - Creative Peptides [creative-peptides.com]
- 3. aminoco.com [aminoco.com]
- 4. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 7. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chimia.ch [chimia.ch]
- 9. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C9H10FNO2 | CID 2774627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 13. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives | MDPI [mdpi.com]
A Senior Application Scientist's Guide to Validating Target Engagement with 19F NMR
In the landscape of modern drug discovery, unequivocally demonstrating that a molecule interacts with its intended biological target is a cornerstone of any successful program. This process, known as target engagement, provides the foundational evidence needed to rationalize a compound's mechanism of action and guide its optimization. Among the array of biophysical techniques available, 19F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a uniquely powerful and versatile tool, particularly when employing fluorinated probes.[1][2][3]
This guide offers an in-depth, experience-driven perspective on leveraging ligand-observed 19F NMR to validate and quantify target engagement. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring that the data you generate is not only accurate but also robust and readily interpretable.
The Foundational "Why": The Unique Advantages of the 19F Nucleus
The choice of 19F NMR is rooted in the fundamental properties of the fluorine-19 nucleus.[1] As a Senior Application Scientist, I emphasize to my clients that understanding these principles is key to designing effective experiments.
-
Exceptional Sensitivity and Abundance : The 19F nucleus is a spin ½ particle, is 100% naturally abundant, and possesses a gyromagnetic ratio close to that of protons (¹H), resulting in 83% of the sensitivity.[1][4] This high sensitivity minimizes the amount of precious protein and compound required.
-
Zero Biological Background : Unlike ¹H, ¹³C, or ¹⁵N, fluorine is virtually absent in biological systems.[5][6][7][8] This means that your NMR spectrum is exquisitely clean, with signals originating only from your fluorinated probe, eliminating interference from the protein, buffers, or detergents.[5][6][8]
-
Exquisite Environmental Sensor : The 19F chemical shift is hyper-responsive to its local electronic environment.[4][6] The chemical shift range for fluorine can span over 200 ppm, compared to ~14 ppm for protons.[1][6] When a fluorinated ligand binds to a target protein, even subtle conformational changes in the binding pocket can induce significant and easily detectable changes in the 19F signal's chemical shift, line width, or intensity.[9][10]
This combination of high sensitivity, no background, and a wide, responsive chemical shift range makes 19F NMR an ideal reporter for ligand binding events.[6][9]
The "How": Designing and Executing Robust 19F NMR Binding Assays
The most common application of 19F NMR in target engagement is the "ligand-observed" experiment, where we monitor the NMR signal of the fluorinated small molecule (the probe or ligand). Binding events are typically detected by observing changes in chemical shifts, signal broadening, and/or peak intensities.[9]
Workflow for a 19F NMR Competitive Binding Assay
The following diagram illustrates a typical workflow for a competitive binding assay, a powerful method for validating unlabeled "hit" compounds by measuring their ability to displace a known fluorinated probe.
Caption: Workflow for a 19F NMR competitive displacement assay.
Experimental Protocol: Competitive Displacement Assay
This protocol provides a self-validating system to determine the binding affinity (Ki) of an unlabeled test compound by observing its displacement of a known fluorinated probe.
1. Materials & Reagents:
-
Target Protein: Purified protein of interest.
-
Fluorinated Probe ('Spy Molecule'): A compound with a fluorine atom and known, typically weak-to-moderate (µM to low mM), affinity for the target.[6]
-
Test Compound: The unlabeled "hit" compound whose binding is being validated.
-
NMR Buffer: A buffer in which the protein is stable and soluble (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O).
-
DMSO-d6: For preparing ligand stock solutions.[3]
-
Internal Reference: A fluorinated compound that does not interact with the protein (e.g., trifluoroacetic acid - TFA, or a project-specific validated reference) for accurate chemical shift referencing.[9]
2. Stock Preparation:
-
Protein Stock: Prepare a concentrated stock (e.g., 20-50 µM) in NMR buffer. Centrifuge to remove any precipitate.
-
Probe Stock: Prepare a 10-20 mM stock solution of the fluorinated probe in DMSO-d6.
-
Test Compound Stock: Prepare a high-concentration stock (e.g., 50-100 mM) of the test compound in DMSO-d6.
3. NMR Sample Preparation & Data Acquisition:
-
Reference Sample (Probe Only): In an NMR tube, add the fluorinated probe to the NMR buffer to a final concentration of ~20-100 µM.[3][11] Add the internal reference. Acquire a 1D ¹⁹F NMR spectrum. This defines the 'free' state of the probe.
-
Bound Sample (Probe + Protein): To a new NMR tube, add the protein to a final concentration of 1-10 µM.[10] Add the fluorinated probe to the same final concentration as the reference sample. Add the internal reference. Acquire a 1D ¹⁹F NMR spectrum. A change in the probe's chemical shift and/or significant line broadening confirms the probe is binding to the target.
-
Titration Series: Prepare a series of NMR tubes, each containing the same concentration of protein and fluorinated probe as the 'Bound Sample'. Add increasing concentrations of the test compound to each tube. It is critical to keep the final DMSO-d6 concentration constant and low (<5%) across all samples.
-
Acquisition Parameters: Use a standard 1D ¹⁹F pulse program, often with ¹H decoupling.[11] Ensure sufficient relaxation delay (at least 5x T1) for quantitative accuracy if measuring signal intensity changes.[12]
4. Data Processing & Analysis:
-
Process all spectra identically (phasing, baseline correction).
-
Reference all spectra to the internal standard.
-
Monitor the chemical shift or intensity of the fluorinated probe signal. As the test compound displaces the probe, the probe's signal should shift back towards its 'free' position or increase in intensity (if using a relaxation-filtered experiment like CPMG).[1][10]
-
Plot the change in the probe's signal (e.g., chemical shift perturbation or normalized intensity) against the logarithm of the test compound concentration.
-
Fit the resulting dose-response curve to a suitable binding model (e.g., the Cheng-Prusoff equation) to calculate the IC₅₀ and subsequently the inhibition constant (Ki).
The "What If": Comparing 19F NMR to Alternative Techniques
While powerful, 19F NMR is one of several tools available for target engagement studies. A comprehensive understanding requires knowing when to use it and how it compares to other common methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[13][14]
| Feature | 19F NMR (Ligand-Observed) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures changes in the nuclear spin environment of a 19F-labeled ligand upon binding. | Detects changes in refractive index at a sensor surface as molecules bind or dissociate. | Measures the heat released or absorbed during a binding event.[14] |
| Labeling | Requires a fluorinated ligand (probe). Test compounds can be unlabeled. | Label-free, but requires one binding partner to be immobilized on a sensor chip. | Label-free and performed entirely in solution. |
| Information | Binding affinity (Kd/Ki), stoichiometry (sometimes), structural insights. | Binding affinity (Kd), kinetics (on/off rates), specificity. | Binding affinity (Kd), stoichiometry, thermodynamics (ΔH, ΔS).[14] |
| Sensitivity | High. Can detect weak binders (mM range).[11] | Very high. Can detect strong binders (pM to nM range). | Moderate. Best for affinities in the nM to low µM range. |
| Throughput | Moderate to High (can screen mixtures).[5][8] | Moderate to High. | Low. |
| Sample Use | Low protein consumption (µM concentrations). | Low protein consumption (immobilized). | High protein and ligand consumption. |
| Strengths | Robust for weak binders/fragments, screens mixtures, minimal buffer interference.[11] | Provides full kinetic profile (kon, koff), gold standard for affinity.[15] | Provides full thermodynamic profile, "gold standard" for in-solution binding. |
| Limitations | Requires a fluorinated probe, less sensitive for very tight binders ( | Immobilization can alter protein activity, potential for mass transport artifacts. | High sample consumption, sensitive to buffer mismatch, not ideal for very weak or very tight binders. |
This comparison underscores that the techniques are often complementary. 19F NMR excels in fragment-based screening and for validating weak initial hits, while SPR and ITC are invaluable for detailed kinetic and thermodynamic characterization of more optimized lead compounds.[11][16]
Data Interpretation: What Does a "Hit" Look Like?
The primary observables in a ligand-observed 19F NMR experiment are changes in the fluorine signal. Understanding these changes is key to interpreting your data correctly.
Caption: Principle of 19F NMR ligand-observed binding.
-
Chemical Shift Perturbation (CSP): This is a change in the resonance frequency (position on the x-axis) of the 19F signal.[9] When the ligand binds, its electronic environment changes, causing the signal to shift. In a competitive assay, as a test compound displaces the fluorinated probe, the probe's signal will shift from its "bound" position back toward its "free" position.
-
Line Broadening: When a small fluorinated ligand binds to a large protein, the resulting complex tumbles more slowly in solution. This leads to faster transverse relaxation (T₂) and a broader NMR signal. For weak interactions in fast exchange, the observed line width will be a population-weighted average of the sharp "free" signal and the broad "bound" signal.[17]
-
Intensity Changes: In relaxation-filtered experiments (e.g., using a CPMG pulse sequence), signals from molecules with short T₂ relaxation times (like the protein-bound ligand) are attenuated.[1][10] Therefore, binding to a protein causes a decrease in the observed signal intensity. In a competitive assay, displacement of the probe by a test compound will lead to a recovery of the probe's signal intensity.[1]
By reliably producing and correctly interpreting these spectral changes, researchers can confidently validate target engagement, determine binding affinities, and build robust structure-activity relationships (SAR) to drive drug discovery projects forward.[11] The ability of 19F NMR to work with weakly interacting fragments and provide rapid, robust data makes it an indispensable technique in the modern drug hunter's toolkit.[5][11]
References
-
Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]
-
Fluorinated Azides for 19F NMR Structural Biology and Medicinal Chemistry. CF Plus Chemicals. [Link]
-
Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]
-
Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. National Institutes of Health (NIH). [Link]
-
19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Royal Society of Chemistry. [Link]
-
New Frontiers and Developing Applications in 19F NMR. National Institutes of Health (NIH). [Link]
-
Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. National Institutes of Health (NIH). [Link]
-
Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. ACS Publications. [Link]
-
Clickable 19F NMR Probes. CF Plus Chemicals. [Link]
-
A beginner's guide to F NMR and its role in drug screening. ResearchGate. [Link]
-
Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. ACS Publications. [Link]
-
A beginner's guide to 19F NMR and its role in drug screening. ScienceDirect. [Link]
-
Ligand-Based Competition Binding by Real-Time 19F NMR in Human Cells. ACS Publications. [Link]
-
Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Publications. [Link]
-
Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. ResearchGate. [Link]
-
Progress in Our Understanding of 19F Chemical Shifts. ResearchGate. [Link]
-
19F-NMR in target-based drug discovery. ResearchGate. [Link]
-
Ligand-Based Competition Binding by Real-Time 19F NMR in Human Cells. National Institutes of Health (NIH). [Link]
-
USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. National Institutes of Health (NIH). [Link]
-
Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv. [Link]
-
19Flourine NMR. University of Ottawa. [Link]
-
Characterisation of spy molecules by SPR and 19F NMR. ResearchGate. [Link]
-
19F NMR‐Based Fragment Screening for 14 Different Biologically Active RNAs and 10 DNA and Protein Counter‐Screens. National Institutes of Health (NIH). [Link]
-
Ligand-Based Competition Binding by Real-Time 19F NMR in Human Cells. ResearchGate. [Link]
-
Isothermal titration calorimetry and surface plasmon resonance allow quantifying substrate binding to different binding sites of Bacillus subtilis xylanase. National Institutes of Health (NIH). [Link]
-
Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. ResearchGate. [Link]
-
Comparison of Biomolecular Interaction Techniques. XanTec bioanalytics. [Link]
Sources
- 1. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 19Flourine NMR [chem.ch.huji.ac.il]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. xantec.com [xantec.com]
- 16. Isothermal titration calorimetry and surface plasmon resonance allow quantifying substrate binding to different binding sites of Bacillus subtilis xylanase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 3-Fluoro-4-methyl-DL-phenylglycine: A Comparative Analysis of Strecker and Bucherer-Bergs Methodologies
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Custom Building Block
In the landscape of modern drug discovery and peptide science, non-natural amino acids are indispensable tools for modulating the pharmacological properties of lead compounds.[1] 3-Fluoro-4-methyl-DL-phenylglycine is a prime example of such a building block, where the strategic placement of a fluorine atom and a methyl group on the phenyl ring can profoundly influence molecular conformation, lipophilicity, and metabolic stability.[2] The incorporation of this analog into peptides or small molecule drugs can enhance binding affinity, improve bioavailability, and create novel intellectual property.
However, the practical utility of any non-natural amino acid hinges on its accessibility. The choice of synthetic route is a critical decision that impacts not only the feasibility of initial research but also the potential for future scale-up. This guide provides an in-depth, objective comparison of two of the most robust and classic methods for synthesizing α-amino acids: the Strecker synthesis and the Bucherer-Bergs reaction . As a Senior Application Scientist, my goal is to move beyond mere protocols and illuminate the underlying chemical principles, in-field considerations, and practical trade-offs of each route, enabling you to make an informed decision for your specific laboratory and project needs.
Route 1: The Strecker Synthesis - A Direct Path to the Aminonitrile
The Strecker synthesis, first reported in 1850, is a cornerstone of amino acid chemistry. It is a one-pot, three-component reaction that directly constructs the α-aminonitrile intermediate from an aldehyde, which is subsequently hydrolyzed to the target amino acid.[3]
Mechanistic Rationale
The reaction proceeds through a well-understood pathway. First, the starting aldehyde, 3-fluoro-4-methylbenzaldehyde, reacts with ammonia (generated in situ from ammonium chloride) to form an imine. Concurrently, the cyanide ion attacks the electrophilic carbon of the protonated imine. This nucleophilic addition forms the crucial α-aminonitrile intermediate. The final, and often most demanding, step is the hydrolysis of the nitrile functional group under strongly acidic or basic conditions to yield the carboxylic acid.
Detailed Experimental Protocol: Strecker Synthesis
Step 1: α-Aminonitrile Formation
-
In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a magnetic stirrer and an addition funnel.
-
To the flask, add a solution of sodium cyanide (NaCN, 9.8 g, 0.2 mol) in 80 mL of deionized water.
-
Add ammonium chloride (NH₄Cl, 11.8 g, 0.22 mol) to the stirred solution.
-
Once the salts have dissolved, add a solution of 3-fluoro-4-methylbenzaldehyde (27.6 g, 0.2 mol) in 80 mL of methanol to the addition funnel.
-
Add the aldehyde solution dropwise to the reaction mixture over 30 minutes. The reaction is exothermic, and the temperature may rise to ~45°C. Maintain the temperature below 50°C with a water bath if necessary.
-
After the addition is complete, continue stirring at room temperature for 3-4 hours. The product, α-amino-(3-fluoro-4-methylphenyl)acetonitrile, will often precipitate as a solid.
-
Collect the solid intermediate by vacuum filtration and wash with cold water.
Step 2: Acid Hydrolysis
-
Caution: This step involves concentrated acid and liberates HCl gas. Perform in a fume hood.
-
Transfer the crude α-aminonitrile to a 1 L flask equipped with a reflux condenser.
-
Slowly add 200 mL of concentrated hydrochloric acid (HCl, ~12 M).
-
Heat the mixture to reflux (approx. 100-110°C) and maintain for 6-8 hours, or until TLC/LC-MS analysis indicates complete conversion of the nitrile.
-
Cool the reaction mixture to room temperature. A solid (ammonium chloride) may precipitate.
Step 3: Isolation and Purification
-
Filter the cooled solution to remove any solids.
-
Reduce the volume of the filtrate by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath and carefully adjust the pH to the isoelectric point of the amino acid (typically pH 5.5-6.5) by the slow, portion-wise addition of concentrated ammonium hydroxide.
-
The product, this compound, will precipitate as a white to off-white solid.
-
Allow the mixture to stand in the cold for at least one hour to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, followed by a wash with cold ethanol to aid in drying.
-
Dry the product under vacuum to a constant weight.
Expertise & In-Field Insights
-
Causality: Using ammonium chloride is a practical choice over bubbling ammonia gas, as it is a stable, easy-to-handle solid that provides a buffered source of ammonia in situ.[4]
-
Trustworthiness: The hydrolysis step is the most critical for yield. Incomplete hydrolysis is a common pitfall. Monitoring the reaction is essential; the disappearance of the nitrile peak in IR spectroscopy or the starting material in LC-MS provides a reliable endpoint.
-
Purification: Isoelectric precipitation is a highly effective and self-validating purification method for amino acids. The product's low solubility at its isoelectric point allows it to be selectively crashed out of solution, leaving more soluble impurities behind. A second recrystallization from hot water can be performed if higher purity is required.
Route 2: The Bucherer-Bergs Reaction - The Hydantoin Intermediate Advantage
The Bucherer-Bergs reaction provides an alternative, powerful route that proceeds via a stable, often crystalline, 5-substituted hydantoin intermediate.[5][6] This intermediate can be isolated and purified before being hydrolyzed to the final amino acid, which represents the key strategic advantage of this method.
Mechanistic Rationale
This reaction also begins with the aldehyde, but the reagent cocktail of ammonium carbonate and potassium cyanide generates a different set of reactive species. An initial cyanohydrin is believed to form, which then reacts with ammonia and carbon dioxide (from the decomposition of ammonium carbonate) in a series of steps. The result is an intramolecular cyclization that yields the 5-(3-fluoro-4-methylphenyl)hydantoin. This stable heterocyclic intermediate is then subjected to harsh hydrolytic conditions (typically strong base) to open the ring and produce the amino acid.[7]
Detailed Experimental Protocol: Bucherer-Bergs Reaction
Step 1: Hydantoin Formation
-
In a fume hood, charge a 500 mL three-neck flask equipped with a mechanical stirrer and reflux condenser with 3-fluoro-4-methylbenzaldehyde (27.6 g, 0.2 mol), potassium cyanide (KCN, 16.3 g, 0.25 mol), and ammonium carbonate ((NH₄)₂CO₃, 57.6 g, 0.6 mol).
-
Add 200 mL of 50% aqueous ethanol as the solvent.
-
Heat the mixture to 60-65°C with vigorous stirring. The reaction is typically maintained for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting aldehyde.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully acidify the mixture with dilute HCl to pH ~6. This will precipitate the hydantoin product.
-
Collect the solid 5-(3-fluoro-4-methylphenyl)hydantoin by vacuum filtration, wash thoroughly with cold water, and dry. The intermediate can be recrystallized from ethanol or acetic acid for high purity.
Step 2: Hydantoin Hydrolysis
-
Place the purified hydantoin (0.2 mol theoretical) in a 1 L flask with a reflux condenser.
-
Add a solution of sodium hydroxide (NaOH, 32 g, 0.8 mol) in 300 mL of water.
-
Heat the mixture to reflux (110-120°C) for 12-24 hours. The hydrolysis of the hydantoin is significantly slower than that of the aminonitrile.
-
Monitor for completion by TLC/LC-MS.
Step 3: Isolation and Purification
-
After cooling, the workup follows the same principles as the Strecker synthesis.
-
Carefully acidify the basic solution with concentrated HCl to the isoelectric point (pH 5.5-6.5).
-
Cool the mixture in an ice bath to promote crystallization.
-
Collect the precipitated this compound by vacuum filtration, wash with cold water and cold ethanol, and dry under vacuum.
Expertise & In-Field Insights
-
Causality: The primary advantage here is the formation of the hydantoin. Hydantoins are generally stable, crystalline solids that are much easier to purify by recrystallization than the corresponding aminonitriles from the Strecker route. This two-step purification strategy (purifying the intermediate, then precipitating the final product) can lead to a final product of exceptionally high purity.
-
Trustworthiness: The hydrolysis of the hydantoin ring is robust but requires forcing conditions and longer reaction times. A common challenge is incomplete hydrolysis. Using a stronger base like barium hydroxide can sometimes be more effective, forming a barium salt that can be subsequently treated with sulfuric acid.
-
Scalability: The Bucherer-Bergs reaction is often favored for larger-scale syntheses because handling and purifying the solid hydantoin intermediate is more manageable and safer than handling large quantities of the potentially less stable aminonitrile.
Head-to-Head Comparison: Strecker vs. Bucherer-Bergs
The choice between these two powerful synthetic routes is not about which is "better," but which is better suited for your specific objectives, scale, and available resources.
Visualizing the Synthetic Workflows
The following diagram illustrates the divergent pathways from the common starting material to the final product.
Caption: Comparative workflow for the synthesis of this compound.
Quantitative & Qualitative Data Summary
| Metric | Strecker Synthesis | Bucherer-Bergs Reaction | Rationale & Commentary |
| Number of Steps | 2 (One-pot formation, then hydrolysis) | 2 (Hydantoin formation, then hydrolysis) | While both are two operational steps, the Bucherer-Bergs allows for isolation and purification of a stable intermediate, adding a practical sub-step. |
| Typical Overall Yield | 55 - 70% | 60 - 80% | The Bucherer-Bergs route can achieve higher overall yields, primarily due to the ability to purify the stable hydantoin intermediate, minimizing losses during the final workup. |
| Final Purity | Good to Excellent (>98%) | Excellent (>99%) | The two-stage purification strategy of the Bucherer-Bergs route (intermediate recrystallization + final product precipitation) often results in a higher purity final product. |
| Reaction Time | 10 - 14 hours (total) | 20 - 36 hours (total) | The hydrolysis of the hydantoin intermediate is significantly slower and requires more forcing conditions than the hydrolysis of the aminonitrile. |
| Reagent Safety | High Hazard: NaCN is acutely toxic. | High Hazard: KCN is acutely toxic. | Both routes require the use of alkali metal cyanides and must be performed with strict safety protocols in a well-ventilated fume hood. |
| Scalability | Good | Excellent | The isolation of a stable, solid intermediate makes the Bucherer-Bergs reaction generally more amenable and safer for large-scale (kg) synthesis. |
| Key Advantage | More direct, faster overall reaction time. | Crystalline, purifiable intermediate allows for a cleaner final product and is often higher yielding. | Choose Strecker for speed and simplicity on a smaller scale. |
| Key Disadvantage | Aminonitrile intermediate can be less stable and harder to purify, potentially carrying impurities into the final product. | Longer reaction times and harsher conditions required for hydantoin hydrolysis. | Choose Bucherer-Bergs for higher purity requirements and larger scale. |
Conclusion and Recommendations
Both the Strecker synthesis and the Bucherer-Bergs reaction are formidable and reliable methods for the preparation of this compound. The optimal choice is dictated by the specific priorities of the project.
-
Choose the Strecker Synthesis for:
-
Rapid, small-scale (mg to g) synthesis for initial screening or proof-of-concept studies.
-
Projects where a slightly lower purity is acceptable without extensive optimization.
-
Situations where total synthesis time is the most critical factor.
-
-
Choose the Bucherer-Bergs Reaction for:
-
Larger-scale (multi-gram to kg) production where purity is paramount.
-
Projects requiring a very high purity final product (>99%), as the intermediate purification step is highly effective.
-
Syntheses where process robustness and the handling of a stable intermediate are prioritized over reaction speed.
-
By understanding the mechanistic nuances and practical trade-offs outlined in this guide, researchers can confidently select and execute the synthetic strategy that best aligns with their scientific goals, ensuring a reliable supply of this valuable molecular building block for their discovery programs.
References
-
Holliday, G. L., et al. (2011). The large scale synthesis of "unnatural" amino acids. PubMed. Available at: [Link]
-
Ivan, A. V., et al. (2002). A Solid-Phase Synthetic Route to Unnatural Amino Acids with Diverse Side-Chain Substitutions. The Journal of Organic Chemistry. Available at: [Link]
-
Omizzur. (n.d.). 10 synthesis methods of unnatural amino acids. Omizzur Custom Peptide Synthesis. Available at: [Link]
-
Singh, S., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Publishing. Available at: [Link]
-
Daugulis, O., et al. (2012). Nonnatural Amino Acid Synthesis by Using Carbon-Hydrogen Bond Functionalization Methodology. PubMed Central (PMC). Available at: [Link]
-
Schneider, S., et al. (2015). Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Organic & Biomolecular Chemistry. Available at: [Link]
-
DSM. (1992). New developments in the synthesis of natural and unnatural amino acids. Eindhoven University of Technology Research Portal. Available at: [Link]
-
List, B., et al. (2002). A highly enantioselective amino acid-catalyzed route to functionalized alpha-amino acids. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Applications of Symmetric Amino Acid Derivatives. ResearchGate. Available at: [Link]
-
Syldatk, C., et al. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers. Available at: [Link]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Wikipedia. Available at: [Link]
-
Marvel, C. S., & Noyes, W. A. (n.d.). dl-PHENYLGLYCINE. Organic Syntheses. Available at: [Link]
-
JACS Au. (2024). Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry. JACS Au. Available at: [Link]
-
Syldatk, C., et al. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis. Available at: [Link]
-
Zhu, J., et al. (2023). Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. MDPI. Available at: [Link]
-
Ma, L., et al. (2021). Enzymatic synthesis of fluorinated compounds. PubMed. Available at: [Link]
- Google Patents. (n.d.). The preparation method of N-substituted-phenyl glycine. Google Patents.
-
Encyclopedia MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. MDPI. Available at: [Link]
-
MDPI. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. MDPI. Available at: [Link]
-
Name-Reaction.com. (n.d.). Bucherer-Bergs Reaction. Name-Reaction.com. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Fluorinated Amino Acids. ResearchGate. Available at: [Link]
-
Ma, L., et al. (2021). Enzymatic synthesis of fluorinated compounds. PubMed Central (PMC). Available at: [Link]
-
Boesten, W. H., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. ACS Figshare. Available at: [Link]
-
Hollingworth, G. J., & Gouverneur, V. (2018). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. PubMed Central (PMC). Available at: [Link]
-
MDPI. (n.d.). Molecules | Announcements. MDPI. Available at: [Link]
-
Sci-Hub. (2010). Asymmetric synthesis of fluorine-containing amines, amino alcohols, α- and β-amino acids mediated by chiral sulfinyl group. Sci-Hub. Available at: [Link]
-
Syldatk, C., et al. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers. Available at: [Link]
-
PubMed Central. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PubMed Central. Available at: [Link]
-
Boesten, W. H., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed. Available at: [Link]
-
Merck & Co., Inc. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. PubMed. Available at: [Link]
-
PubMed Central. (2021). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. PubMed Central. Available at: [Link]
-
NIH. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. Available at: [Link]
-
PubMed. (2014). Asymmetric syntheses and bio-evaluation of novel chiral esters derived from substituted tetrafluorobenzyl alcohol. PubMed. Available at: [Link]
-
PubChem. (n.d.). This compound. PubChem. Available at: [Link]
-
RSC Publishing. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. Available at: [Link]
-
PubMed. (2020). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed. Available at: [Link]
-
KOPS. (2024). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS - Institutional Repository of the University of Konstanz. Available at: [Link]
-
RSC Publishing. (2015). Fluoroanthranilate Based Biosynthetic Labelling and Characterization of Proteins - A Study of the Dimeric Enzyme Fluoroacetate D. RSC Publishing. Available at: [Link]
-
bioRxiv. (2022). Phenylglycine from Biobased L-Phenylalanine. bioRxiv. Available at: [Link]
-
PubMed Central. (2016). Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. PubMed Central. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 7. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
A Guide to Cross-Validation of Analytical Results for Fluorinated Compounds Using NMR and MS
Introduction
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science, imparting unique properties such as enhanced metabolic stability, lipophilicity, and binding affinity. Consequently, the robust and unambiguous characterization of these fluorinated compounds is a critical step in the development pipeline. This guide provides an in-depth comparison of two indispensable analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the analysis of fluorinated compounds. We will delve into a cross-validation workflow designed to ensure the highest level of confidence in both qualitative and quantitative results, adhering to the principles of scientific integrity and supported by experimental insights. The validation of analytical procedures is a critical component of regulatory submissions, and a combined approach strengthens the data package significantly.[1][2][3][4]
Fundamental Principles: A Tale of Two Techniques
Understanding the core principles of ¹⁹F NMR and MS is essential to appreciating their synergistic potential.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse
¹⁹F NMR spectroscopy is a primary technique for the analysis of fluorine-containing compounds due to the favorable properties of the ¹⁹F nucleus.[5][6] It possesses a nuclear spin of ½, is 100% naturally abundant, and has a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR experiments.[7]
-
Causality of Experimental Choice: The large chemical shift dispersion in ¹⁹F NMR (spanning over 800 ppm) minimizes signal overlap, even in complex molecules, making spectral interpretation more straightforward than in ¹H NMR.[7][8] This wide range is a direct result of fluorine's high electronegativity, which makes its chemical shift exquisitely sensitive to the local electronic environment.
-
Key Parameters:
-
Chemical Shift (δ): Provides information about the electronic environment of the fluorine atom.
-
Spin-Spin Coupling (J): Coupling between ¹⁹F and other nuclei (¹H, ¹³C, or other ¹⁹F nuclei) provides valuable information about molecular connectivity.[7][9]
-
Integration: The area under an NMR signal is directly proportional to the number of nuclei giving rise to that signal, forming the basis for quantitative NMR (qNMR).[9]
-
Mass Spectrometry (MS): The Molecular Weight and Formula Identifier
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10][11] When coupled with a separation technique like liquid chromatography (LC-MS), it offers exceptional sensitivity and selectivity for detecting and quantifying compounds in complex mixtures.[12][13]
-
Causality of Experimental Choice: For fluorinated compounds, high-resolution mass spectrometry (HRMS) is particularly valuable. It can provide a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule, a critical piece of information for identifying unknowns.
-
Key Aspects:
-
Molecular Ion Peak (M⁺˙): Represents the ionized, intact molecule and provides the molecular weight. However, for some fluorinated compounds, the molecular ion can be unstable and may not be observed.[14][15]
-
Fragmentation Pattern: The pattern of fragment ions generated in the mass spectrometer is unique to a molecule's structure and can be used for structural elucidation.[10][16][17] The presence of strong carbon-fluorine bonds can significantly influence these patterns.[13]
-
Isotopic Patterns: The presence of other halogens, like chlorine and bromine, will produce characteristic isotopic patterns that aid in identification.[10]
-
The Synergy of Cross-Validation: Why Use Both?
Relying on a single analytical technique can lead to ambiguity. For instance, MS may not distinguish between structural isomers, while NMR excels at this.[11] Conversely, NMR may not readily detect trace-level impurities that are easily identified by the high sensitivity of MS. Cross-validation, therefore, is not merely a duplication of effort but a necessary strategy for robust analytical characterization. It provides a self-validating system where the results from each technique must be congruent and complementary.
This integrated approach is particularly crucial in regulated environments, such as pharmaceutical development, where analytical method validation is a key requirement.[1][2][18] Combining techniques can compensate for a lack of specificity in a single method.[18]
Experimental Workflow for Cross-Validation
The following workflow outlines a systematic approach to the cross-validation of analytical data for a novel fluorinated compound.
Caption: Integrated workflow for NMR and MS cross-validation.
Detailed Experimental Protocols
1. Sample Preparation
-
For ¹⁹F qNMR:
-
Accurately weigh approximately 10-20 mg of the fluorinated analyte into a clean vial.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., 3,5-bis(trifluoromethyl)benzoic acid) into the same vial. The standard should have a simple ¹⁹F NMR spectrum and signals that do not overlap with the analyte.[19]
-
Dissolve the mixture in a known volume (typically 0.6-0.7 mL) of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Vortex the sample until fully dissolved and transfer to an NMR tube.
-
-
For LC-MS:
-
Prepare a stock solution of the fluorinated analyte at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Perform a series of dilutions from the stock solution to create working solutions for analysis, typically in the range of 1-1000 ng/mL, depending on the sensitivity of the instrument. The final dilution should be made in the mobile phase to be used for the LC separation.
-
2. Data Acquisition
-
¹⁹F qNMR:
-
Acquire a standard ¹⁹F NMR spectrum. For quantitative analysis, ensure the relaxation delay (d1) is at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation and accurate integration.[9]
-
Use a calibrated 90° pulse.
-
Acquire data with proton and/or carbon decoupling as needed to simplify the spectrum. For quantitative results, inverse gated decoupling is often preferred.[9]
-
Acquire additional spectra (¹H, ¹³C, COSY, HSQC, HMBC) as needed for full structural elucidation.
-
-
LC-HRMS:
-
Develop an appropriate LC method to achieve good chromatographic separation of the analyte from any impurities.
-
Acquire data in both positive and negative ionization modes to determine the optimal mode for the analyte.
-
Perform a full scan analysis to obtain the accurate mass of the molecular ion.
-
Perform tandem MS (MS/MS) experiments on the molecular ion peak to generate a fragmentation spectrum for structural confirmation.
-
Data Interpretation and Comparison
Qualitative Analysis: Structural Elucidation
The primary goal of qualitative analysis is to confirm the chemical structure of the fluorinated compound.
| Feature | Mass Spectrometry (HRMS) | ¹⁹F NMR Spectroscopy | Cross-Validation Point |
| Molecular Identity | Provides accurate mass, leading to a proposed molecular formula (e.g., C₁₀H₈F₃NO₂). | Does not directly provide molecular formula. | Does the molecular formula from HRMS match the number and type of atoms determined by integrating ¹H, ¹³C, and ¹⁹F NMR spectra? |
| Fluorine Environment | Indicates the number of fluorine atoms from the molecular formula. | Shows the number of distinct fluorine environments (number of signals), the number of F atoms in each environment (integration), and their electronic nature (chemical shift). | The total number of fluorine atoms from NMR integration must match the number in the HRMS-derived formula. |
| Connectivity | Fragmentation patterns can suggest the presence of certain functional groups and how they are connected. | Spin-spin coupling constants (J-values) between ¹⁹F, ¹H, and ¹³C provide definitive evidence of through-bond connectivity. | Do the fragments observed in the MS/MS spectrum correspond to logical bond cleavages in the structure proposed by NMR? |
| Isomerism | May not distinguish between positional isomers which have the same molecular weight and formula. | Unambiguously distinguishes between isomers due to differences in chemical shifts and coupling patterns for the fluorine and hydrogen atoms. | NMR confirms the specific isomer, which must be consistent with the molecular formula from MS. |
Quantitative Analysis: Purity and Assay
Both techniques can be used for quantification, but they operate on different principles.
| Parameter | Quantitative NMR (qNMR) | Quantitative MS | Cross-Validation Point |
| Principle | The signal area is directly proportional to the molar concentration of the analyte relative to a certified internal standard. | The signal intensity (peak area) is proportional to the concentration of the analyte, typically determined from a calibration curve generated with a reference standard. | Do the purity values or concentrations determined by both methods agree within an acceptable margin of error (e.g., ±5%)? |
| Standard | Requires a certified internal standard of a different compound.[20] | Ideally requires a certified reference standard of the analyte itself. | N/A |
| Advantages | Does not require a reference standard of the analyte; considered a primary ratio method.[21] High precision and accuracy.[22][23] | Extremely high sensitivity, suitable for trace analysis. | The high sensitivity of MS can detect impurities below the NMR detection limit, providing a more complete impurity profile. |
| Considerations | Lower sensitivity than MS; requires higher sample concentration. | Susceptible to matrix effects and ionization suppression, which can affect accuracy. | Discrepancies may point to non-fluorinated impurities (visible in ¹H NMR but not ¹⁹F NMR) or impurities that ionize poorly in MS. |
Case Study: Hypothetical Fluorinated Kinase Inhibitor "Fluoxitinib"
-
Proposed Structure: C₁₅H₁₀F₃N₅O
-
HRMS Analysis: An ESI-MS experiment shows a prominent ion at m/z 334.0934 [M+H]⁺. This corresponds to a calculated mass of 334.0940 for C₁₅H₁₁F₃N₅O⁺, an error of -1.8 ppm, confirming the molecular formula. MS/MS fragmentation shows a characteristic loss of CF₃.
-
¹⁹F NMR Analysis: A single sharp signal is observed at -62.5 ppm. The integration of this signal relative to an internal standard confirms the presence of three equivalent fluorine atoms, consistent with a -CF₃ group.
-
¹H and ¹³C NMR: The number of signals and their splitting patterns in the ¹H and ¹³C spectra are consistent with the proposed aromatic and heterocyclic ring systems. ¹H-¹⁹F and ¹³C-¹⁹F coupling are not observed, indicating the CF₃ group is not directly attached to a carbon bearing a proton.
-
qNMR Purity: Using 3,5-bis(trifluoromethyl)benzoic acid as an internal standard, the purity of the Fluoxitinib batch is determined to be 99.2%.
-
LC-MS Purity: The purity by peak area normalization from the LC-UV chromatogram is 99.3%. A minor impurity (0.2%) is detected by MS that was not visible in the NMR spectra.
Conclusion
The cross-validation of analytical results using both NMR and MS provides a robust, self-validating framework for the characterization of fluorinated compounds. While ¹⁹F NMR offers unparalleled detail on molecular structure and serves as a powerful tool for accurate quantification, MS provides complementary information on molecular weight, elemental composition, and trace-level impurities. By integrating these techniques into a unified workflow, researchers, scientists, and drug development professionals can achieve the highest level of confidence in their analytical data, ensuring the quality and integrity of their work from early discovery through to quality control. This dual-pronged approach mitigates the inherent limitations of each individual technique, leading to a more complete and defensible analytical package.
References
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org. Retrieved from [Link]
-
Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. (n.d.). Diva-portal.org. Retrieved from [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2024). ACS Publications. Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. (2024). FDA. Retrieved from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Retrieved from [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. Retrieved from [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. (2022). PubMed Central. Retrieved from [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). NIH. Retrieved from [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]
-
Fluorine NMR: Enhancing your NMR toolbox with this ideal NMR handle. (2023). Nanalysis. Retrieved from [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]
-
19Flourine NMR. (n.d.). University of Ottawa. Retrieved from [Link]
-
New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). Edinburgh Research Explorer. Retrieved from [Link]
-
Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2024). ACS Publications. Retrieved from [Link]
-
Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. (2025). ResearchGate. Retrieved from [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2025). ResearchGate. Retrieved from [Link]
-
A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017). ACG Publications. Retrieved from [Link]
-
19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (n.d.). Analytical Methods (RSC Publishing). Retrieved from [Link]
-
Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025). LCGC International. Retrieved from [Link]
-
Guide to NMR Method Development and Validation – Part I: Identification and Quantification. (n.d.). Retrieved from [Link]
-
How NMR Enhances Chemical Analysis Accuracy?. (n.d.). Creative Biostructure. Retrieved from [Link]
-
nmr nomenclature. nuclear spin properties and conventions for chemical shifts. (n.d.). iupac. Retrieved from [Link]
-
Development and cross validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy. (2019). ResearchGate. Retrieved from [Link]
-
Quantitative NMR Spectroscopy. (2017). Retrieved from [Link]
-
RECOMMENDATIONS FOR THE PRESENTATION OF NMR STRUCTURES OF PROTEINS AND NUCLEIC ACIDS. (n.d.). iupac. Retrieved from [Link]
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021). ResearchGate. Retrieved from [Link]
-
Mass spectra of fluorocarbons. (n.d.). Retrieved from [Link]
-
Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]
-
Mass Spectrometry. (n.d.). MSU chemistry. Retrieved from [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]
-
High-Accuracy Quantitative Nuclear Magnetic Resonance Using Improved Solvent Suppression Schemes. (2025). PubMed Central. Retrieved from [Link]
Sources
- 1. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. fda.gov [fda.gov]
- 5. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. NMR blog - Fluorine NMR: Enhancing your NMR toolbox with this ideal NMR handle — Nanalysis [nanalysis.com]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 15. Mass Spectrometry [www2.chemistry.msu.edu]
- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 17. whitman.edu [whitman.edu]
- 18. propharmagroup.com [propharmagroup.com]
- 19. researchgate.net [researchgate.net]
- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 21. High-Accuracy Quantitative Nuclear Magnetic Resonance Using Improved Solvent Suppression Schemes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. acgpubs.org [acgpubs.org]
- 23. eurolab-d.de [eurolab-d.de]
A Comparative Guide to the In Vitro Activity of Fluorinated Phenylglycine Isomers
In the landscape of contemporary drug discovery and chemical biology, the strategic incorporation of fluorine into bioactive molecules represents a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence the potency, selectivity, metabolic stability, and pharmacokinetic profile of a parent compound. Among the myriad of fluorinated building blocks, fluorinated phenylglycine isomers have garnered significant attention as valuable scaffolds in the design of novel therapeutics, particularly those targeting the central nervous system.
This guide provides a comprehensive in vitro comparison of three key positional isomers of fluorinated phenylglycine: 2-fluorophenylglycine, 3-fluorophenylglycine, and 4-fluorophenylglycine. By examining their effects in a range of standardized in vitro assays, we aim to furnish researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to inform their own research and development endeavors. The information presented herein is a synthesis of data from multiple studies, and while direct side-by-side comparisons under identical experimental conditions are limited in the current literature, this guide endeavors to provide a cohesive and objective overview of the available evidence.
The Significance of Fluorine Placement in Phenylglycine Scaffolds
The position of the fluorine atom on the phenyl ring of phenylglycine can dramatically alter the molecule's electronic and conformational properties. This, in turn, dictates its interaction with biological targets. The ortho (2-), meta (3-), and para (4-) positions of fluorine substitution can influence the pKa of the amino and carboxylic acid moieties, the molecule's lipophilicity, and its preferred spatial arrangement, all of which are critical determinants of biological activity. Understanding these structure-activity relationships (SAR) is paramount for the rational design of potent and selective modulators of enzymes and receptors.[1][2]
In Vitro Assay Cascade for Comparative Evaluation
To systematically evaluate the biological activity of fluorinated phenylglycine isomers, a tiered approach employing a series of in vitro assays is essential. This typically begins with target-based assays, such as receptor binding or enzyme inhibition studies, to ascertain the direct interaction of the compounds with a specific biological molecule. This is often followed by cell-based assays to assess the functional consequences of this interaction in a more physiologically relevant context.
Receptor Binding Assays: Unveiling Target Affinity
Receptor binding assays are a fundamental tool for characterizing the interaction of a ligand with its receptor. These assays quantify the affinity of a compound for a specific receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For phenylglycine derivatives, key targets of interest include the metabotropic glutamate receptors (mGluRs) and the N-methyl-D-aspartate (NMDA) receptors, both of which play crucial roles in neurotransmission.[3][4][5][6][7]
Experimental Protocol: Radioligand Binding Assay for Metabotropic Glutamate Receptors (mGluRs)
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of fluorinated phenylglycine isomers for a specific mGluR subtype expressed in a heterologous system (e.g., CHO or HEK293 cells).
Materials:
-
Cell membranes expressing the mGluR subtype of interest
-
Radioligand (e.g., [3H]-quisqualate or other suitable high-affinity radiolabeled antagonist)
-
Fluorinated phenylglycine isomers (2-fluoro, 3-fluoro, and 4-fluorophenylglycine)
-
Unlabeled competing ligand (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target mGluR subtype in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well filter plate, add the following components in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of an unlabeled competing ligand.
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of the fluorinated phenylglycine isomer.
-
-
Incubation: Incubate the plates at a defined temperature (e.g., room temperature or 4°C) for a specific duration to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation cocktail to each well and quantify the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Comparative Data on Receptor Affinity
| Isomer | Target | Assay Type | Parameter | Value | Reference |
| 2-Fluorophenylglycine | NMDA Receptor | In vitro binding | Ki | 87.92 nM (for a related compound, fluorolintane) | [8] |
| 3-Fluorophenylglycine | Data Not Available | - | - | - | - |
| 4-Fluorophenylglycine | mGluRs | Functional Assay | - | Tolerated in peptide analogues | [9] |
Note: The data presented is sparse and for 2-Fluorophenylglycine, the value is for a structurally related compound, highlighting the need for direct comparative studies. The information for 4-Fluorophenylglycine is qualitative, indicating that its incorporation is tolerated in bioactive peptides targeting mGluRs.
Diagram: Metabotropic Glutamate Receptor Signaling Pathway
Caption: Simplified signaling pathway of Gq-coupled metabotropic glutamate receptors (mGluRs).
Functional Assays: Assessing Cellular Responses
Functional assays measure the physiological response of a cell to a compound, providing a more comprehensive understanding of its biological activity. For fluorinated phenylglycine isomers that target ion channels like the NMDA receptor, calcium influx assays are particularly informative.
Experimental Protocol: NMDA Receptor-Mediated Calcium Influx Assay
This protocol describes a fluorescent-based assay to measure changes in intracellular calcium concentration in response to NMDA receptor activation by fluorinated phenylglycine isomers.[10][11]
Materials:
-
HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorinated phenylglycine isomers
-
Glutamate and Glycine (as co-agonists)
-
Known NMDA receptor antagonist (e.g., MK-801) for assay validation
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Culture and Plating: Culture the NMDA receptor-expressing cells to confluency and seed them into 96-well black-walled, clear-bottom plates.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Add the fluorinated phenylglycine isomers at various concentrations to the wells.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.
-
Agonist Injection: Inject a solution of glutamate and glycine into the wells to activate the NMDA receptors.
-
Post-Injection Reading: Immediately after injection, continuously record the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the concentration of the fluorinated phenylglycine isomer to determine the EC50 (for agonists) or IC50 (for antagonists).
Comparative Data on Functional Activity
| Isomer | Target | Assay Type | Parameter | Value | Reference |
| 2-Fluorophenylglycine | NMDA Receptor | Electrophysiology (inhibition of fEPSPs) | - | Active (for a related compound, fluorolintane) | [8] |
| 3-Fluorophenylglycine | Data Not Available | - | - | - | - |
| 4-Fluorophenylglycine | Data Not Available | - | - | - | - |
Note: The available data is for a related compound and is qualitative, indicating an effect without providing specific potency values for comparison.
Diagram: In Vitro Assay Workflow
Caption: A general workflow for the in vitro comparison of fluorinated phenylglycine isomers.
Conclusion and Future Directions
The in vitro comparison of fluorinated phenylglycine isomers is a critical step in understanding their potential as pharmacological tools and therapeutic agents. While the currently available data is fragmented, the established methodologies in receptor binding and functional assays provide a clear path forward for a systematic and direct comparative analysis. The evidence, though incomplete, suggests that the position of the fluorine atom is a key determinant of biological activity.
Future research should focus on conducting head-to-head comparisons of 2-fluoro-, 3-fluoro-, and 4-fluorophenylglycine, along with their enantiomers, in a comprehensive panel of in vitro assays. This should include a broader range of mGluR and NMDA receptor subtypes to elucidate selectivity profiles. Such studies will be invaluable in building a more complete structure-activity relationship profile for this important class of molecules, thereby accelerating the development of novel and improved therapeutics.
References
-
Bedingfield, J. S., et al. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British Journal of Pharmacology, 116(8), 3323–3329. [Link]
-
Hayashi, Y., et al. (1994). Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes. The Journal of Neuroscience, 14(5 Pt 2), 3370–3377. [Link]
-
Joly, C., et al. (1995). Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family. The Journal of Neuroscience, 15(5 Pt 2), 3970–3981. [Link]
-
Jane, D. E., et al. (1994). Novel potent selective phenylglycine antagonists of metabotropic glutamate receptors. Neuropharmacology, 34(8), 851–856. [Link]
-
Bedingfield, J. S., et al. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). SciSpace, [Link]
-
Hayashi, Y., et al. (1994). Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes. Sci-Hub, [Link]
-
Watkins, J. C., & Collingridge, G. L. (1994). Phenylglycine derivatives as antagonists of metabotropic glutamate receptors. Trends in Pharmacological Sciences, 15(9), 333–342. [Link]
-
Salmaso, V., & Peretto, P. (2016). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Acta Pharmaceutica Sinica B, 6(5), 427–435. [Link]
-
Fletcher, E. J., et al. (1993). In vitro and in vivo characterization of the NMDA receptor-linked strychnine-insensitive glycine site. European Journal of Pharmacology, 233(1), 123–131. [Link]
-
Afonin, S., et al. (2003). 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides. ChemBioChem, 4(11), 1151–1163. [Link]
-
Wallach, J., et al. (2019). Pharmacological characterizations of the 'legal high' fluorolintane and isomers. European Journal of Pharmacology, 857, 172427. [Link]
-
Cannaert, A., et al. (2020). In vitro activity profiling of Cumyl-PEGACLONE variants at the CB1 receptor: Fluorination versus isomer exploration. Drug Testing and Analysis, 12(11-12), 1730–1739. [Link]
-
Boddum, K., et al. (2017). A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. Scientific Reports, 7(1), 11537. [Link]
-
Čikot, T., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, e202402330. [Link]
-
Papadia, S., et al. (2018). Synaptic NMDA receptor activity boosts intrinsic antioxidant defenses. Cell Reports, 22(1), 135-147. [Link]
-
Rota, P., et al. (2020). Natural aminosterols inhibit NMDA receptors with low nanomolar potency. The FEBS Journal, 287(18), 3949–3965. [Link]
-
Martin, B. R., et al. (2007). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. CPD, 13(31), 3293-3301. [Link]
-
Khoury, O., et al. (2023). Pharmacological inhibition of NMDA receptors reduces migration and viability in triple-negative inflammatory breast cancer cell lines. Scientific Reports, 13(1), 16345. [Link]
-
Harnagea-Theophilus, E., Miller, M. R., & Rao, N. (1999). Positional isomers of acetaminophen differentially induce proliferation of cultured breast cancer cells. Toxicology Letters, 104(1-2), 11–18. [Link]
-
Roig, E., et al. (2020). In vitro comparison of the accuracy of four intraoral scanners and three conventional impression methods for two neighboring implants. PloS one, 15(2), e0228266. [Link]
Sources
- 1. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel potent selective phenylglycine antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylglycine derivatives as antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo characterization of the NMDA receptor-linked strychnine-insensitive glycine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological characterizations of the 'legal high' fluorolintane and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural aminosterols inhibit NMDA receptors with low nanomolar potency - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Fluoro-4-methyl-DL-phenylglycine: A Guide for Laboratory Professionals
This guide provides a detailed protocol for the safe and compliant disposal of 3-Fluoro-4-methyl-DL-phenylglycine (Molecular Formula: C₉H₁₀FNO₂, Molecular Weight: 183.18)[1]. As a fluorinated aromatic amino acid, this compound requires careful handling and disposal as hazardous chemical waste to ensure the safety of laboratory personnel and to protect the environment. The procedures outlined below are grounded in established safety protocols and regulatory standards, providing a self-validating system for waste management in a research and development setting.
Immediate Safety and Hazard Assessment
Primary Hazards:
-
Skin Irritation: May cause redness and discomfort upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. |
| Eye Protection | Chemical safety goggles | Protects eyes from dust particles and splashes. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes the risk of inhaling airborne particles. |
Waste Segregation and Collection Protocol
Proper segregation of chemical waste is a critical step in ensuring safe disposal and regulatory compliance. This compound waste must not be mixed with general laboratory trash or disposed of down the drain.
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound and any materials contaminated with it. The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with a hazardous waste tag that includes the following information:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound"
-
Accumulation start date
-
The primary hazard(s) (e.g., "Irritant")
-
-
Solid Waste: Collect solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any other solid materials that have come into contact with the chemical in the designated container.
-
Liquid Waste: If this compound is dissolved in a solvent, the entire solution is considered hazardous waste. The waste container label must list all chemical constituents and their approximate concentrations. As a halogenated organic compound, this waste may fall under the EPA's "F-listed" wastes from non-specific sources.[4][5]
-
Container Management: Keep the waste container closed at all times, except when adding waste. Do not overfill the container; allow for adequate headspace to prevent spills.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.
Spill Cleanup Protocol:
-
Alert Personnel: Notify others in the immediate vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct personal protective equipment.
-
Containment: For solid spills, gently cover the material with an absorbent powder to prevent it from becoming airborne. For liquid spills, use a chemical spill kit or absorbent pads to contain the liquid.
-
Cleanup: Carefully sweep or wipe up the spilled material and place it in the designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's standard operating procedures.
Storage and Disposal Logistics
The final stage of the disposal process involves the safe storage of the collected waste and its transfer to a licensed disposal facility.
Waste Storage and Disposal Workflow:
Caption: Waste disposal workflow from laboratory generation to final disposal.
Key Storage and Disposal Steps:
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory. This area should be away from general work areas and clearly marked.
-
Accumulation Time Limits: Adhere to your institution's and local regulations regarding the maximum amount of time hazardous waste can be stored in an SAA.
-
Arrange for Pickup: Once the container is full or the time limit is approaching, contact your institution's EHS department to schedule a waste pickup.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately and accompanies the waste upon transfer.
-
Final Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the this compound waste, likely through high-temperature incineration, which is an effective method for destroying halogenated organic compounds.
By adhering to this comprehensive disposal guide, researchers and laboratory personnel can ensure the safe management of this compound waste, fostering a secure and compliant research environment.
References
-
EPA Waste Code - RCRAInfo. U.S. Environmental Protection Agency. [Link]
-
3-Fluoro-DL-phenylglycine | 7292-74-2 - BuyersGuideChem. BuyersGuideChem. [Link]
-
EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. ACTenviro. [Link]
-
RCRA Hazardous Waste F list. U.S. Environmental Protection Agency. [Link]
-
EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]
Sources
A Senior Application Scientist's Guide to Handling 3-Fluoro-4-methyl-DL-phenylglycine
Prepared for: Laboratory and Drug Development Professionals
This document provides a comprehensive operational and safety guide for the handling of 3-Fluoro-4-methyl-DL-phenylglycine. As specific toxicological data for this compound is not extensively published, this guide is built upon the principles of hazard assessment by analogy and the hierarchy of controls. We will derive our safety protocols from the known characteristics of its structural relatives, such as fluorinated aromatic compounds and substituted amino acids, to ensure a robust and conservative approach to safety.
Our core philosophy is that a well-informed scientist is a safe scientist. This guide, therefore, explains the causal reasoning behind each recommendation, empowering you to make sound safety decisions in a dynamic research environment.
Section 1: Hazard Assessment & Risk Profile
This compound is a synthetic amino acid derivative. While specific toxicity data is scarce, its structure suggests a hazard profile that must be respected.
-
Fluorinated Aromatic Core: The presence of a C-F bond introduces metabolic stability and potential for specific biological interactions. Fluorinated compounds can exhibit unique toxicological profiles compared to their non-fluorinated analogs.
-
Fine Powder Form: Like many research chemicals, this compound is likely a fine powder. This presents a significant inhalation risk and a risk of contaminating surfaces, leading to accidental ingestion or skin contact.
-
Amino Acid Moiety: While amino acids are fundamental to biology, synthetic derivatives can act as metabolic antagonists or have other unforeseen biological effects.
Given these factors, we will operate under the precautionary principle, treating this compound as potentially hazardous upon inhalation, ingestion, and skin contact until proven otherwise.
Section 2: The Hierarchy of Controls: A Multi-Layered Safety Approach
Effective safety is not just about wearing gloves; it's a systematic approach to minimizing risk at every level. The hierarchy of controls, a foundational concept in industrial hygiene, prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).
Caption: A logical workflow for safe chemical handling from preparation to disposal.
Step-by-Step Weighing Protocol
-
Preparation: Designate and prepare the work area in the fume hood. Gather all necessary equipment (spatulas, weigh paper, vials, etc.) before bringing the chemical into the hood.
-
Don PPE: Put on your lab coat, double gloves, and chemical splash goggles.
-
Tare Balance: Place a piece of weigh paper or a tared container on the balance inside the ventilated enclosure or fume hood.
-
Transfer: Carefully open the main container of this compound. Use a clean spatula to transfer a small amount of the powder to the weigh paper. Do this slowly and deliberately to minimize dust generation.
-
Seal and Store: Immediately and securely close the main container.
-
Complete Transfer: Transfer the weighed powder into the receiving vessel.
-
Initial Decontamination: Lightly rinse the spatula and weigh paper with a suitable solvent, collecting the rinse into a waste container.
-
Final Cleanup: Once the experiment is complete, decontaminate the entire work surface using the wet-wiping method.
Disposal Plan
-
Solid Waste: All contaminated disposables (gloves, weigh paper, paper towels, etc.) must be placed in a dedicated, sealed, and clearly labeled solid chemical waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Contaminated needles or razor blades must be disposed of in a designated sharps container for chemical contamination.
-
Labeling: All waste containers must be labeled in accordance with institutional and local environmental regulations (e.g., EPA, RCRA). The label should clearly state "Hazardous Waste," list all chemical constituents, and display appropriate hazard pictograms.
References
-
Hierarchy of Controls. The National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. The National Academies Press. [Link]
-
Glove Selection and Usage. University of California, Berkeley Environmental Health & Safety. [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
